1-(2-Pyridyl)piperazine Monohydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyridin-2-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVSONPKJXNWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622400 | |
| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129394-11-2 | |
| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride
This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and pharmacological significance of 1-(2-Pyridyl)piperazine Monohydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structure, comprising a pyridine ring linked to a piperazine moiety, makes it a versatile building block for developing psychotherapeutic drugs such as antidepressants and antipsychotics.[1]
Chemical and Physical Data
The fundamental chemical and physical properties of 1-(2-Pyridyl)piperazine and its monohydrochloride salt are summarized in the tables below. It is important to distinguish between the free base and its hydrochloride salt, as their properties differ.
Table 1: Chemical Identification
| Identifier | 1-(2-Pyridyl)piperazine | This compound |
| IUPAC Name | 1-(pyridin-2-yl)piperazine | 1-(pyridin-2-yl)piperazin-1-ium chloride |
| Synonyms | 2-Piperazinopyridine, N-(2-pyridyl)piperazine | 1-(2-Pyridinyl)piperazine hydrochloride |
| CAS Number | 34803-66-2 | 129394-11-2[1] |
| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃[1] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] |
| InChI Key | GZRKXKUVVPSREJ-UHFFFAOYSA-N | Not readily available |
Table 2: Physical Properties
| Property | 1-(2-Pyridyl)piperazine | This compound |
| Appearance | Clear, colorless to pale yellow liquid | White to off-white powder |
| Melting Point | Not applicable (liquid at room temp.) | -80 °C (Note: This value from a commercial supplier appears unusually low for a salt and may be inaccurate)[1] |
| Boiling Point | 120-122 °C at 2 mmHg | 107 °C at 14 mmHg[1] |
| Density | 1.072 g/mL at 25 °C[2] | 1.19 g/mL[1] |
| Solubility | Soluble in chloroform and methanol.[3] | Information not readily available, but expected to be soluble in water. |
| pKa (of the conjugate acid) | 8.9[4] | Not applicable |
Experimental Protocols
This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures based on common laboratory practices for similar compounds.
Synthesis of this compound
The synthesis of 1-(2-Pyridyl)piperazine typically involves the nucleophilic substitution reaction between 2-chloropyridine or 2-bromopyridine and piperazine. The resulting free base is then converted to the monohydrochloride salt.
Materials:
-
2-Chloropyridine
-
Piperazine (anhydrous)
-
Toluene (anhydrous)
-
Sodium tert-butoxide
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Diethyl ether
-
Isopropanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add 2-chloropyridine (1 equivalent) followed by sodium tert-butoxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 1-(2-Pyridyl)piperazine as an oil. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(2-Pyridyl)piperazine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether. While stirring, add a solution of hydrochloric acid in the chosen solvent dropwise until the solution becomes acidic (test with pH paper).
-
Isolation of the Product: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
The purity of the synthesized this compound can be further enhanced by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing hydrochloride salts of amines include ethanol, isopropanol, or a mixture of ethanol and diethyl ether.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them in a vacuum oven.
Analytical Methods
A variety of analytical techniques can be employed to confirm the identity and purity of this compound.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperazine ring. Upon formation of the hydrochloride salt, the proton signals, particularly those on the piperazine ring and adjacent to the nitrogen atoms, will shift downfield due to the deshielding effect of the positive charge.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and piperazine rings.[5][6] Similar to the ¹H NMR, the carbon signals of the piperazine ring will be shifted downfield upon protonation.
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine ring. The formation of the hydrochloride salt will result in the appearance of a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching vibration.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS) for the free base, can be used to determine the molecular weight of the compound.[4] The mass spectrum will show the molecular ion peak corresponding to the free base, 1-(2-Pyridyl)piperazine.
2.3.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is commonly used.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.
Pharmacological Significance and Signaling Pathways
1-(2-Pyridyl)piperazine is a key structural motif in a number of centrally acting drugs.[7] Its derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[7] A prominent example of a drug synthesized using this building block is Buspirone, an anxiolytic agent.
Mechanism of Action of Buspirone
Buspirone exerts its therapeutic effects through a complex mechanism of action that primarily involves the modulation of serotonergic and dopaminergic systems. Unlike benzodiazepines, it does not act on GABA receptors.
The signaling pathway of Buspirone can be visualized as follows:
Caption: Signaling pathway of Buspirone.
Pathway Description:
-
Serotonergic Modulation: Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing rate of serotonergic neurons. With chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonin release. At the postsynaptic level, Buspirone's partial agonism at 5-HT1A receptors contributes to its anxiolytic effects by modulating neuronal activity. The binding of Buspirone to postsynaptic 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters gene transcription through transcription factors like CREB, ultimately producing an anxiolytic response.
-
Dopaminergic Modulation: Buspirone also acts as an antagonist at dopamine D2 receptors. This action is thought to contribute to its overall therapeutic profile, although its role is less well-defined than its effects on the serotonin system.
Synthesis of Buspirone from 1-(2-Pyridyl)piperazine
The synthesis of Buspirone from 1-(2-Pyridyl)piperazine (or its pyrimidine analogue) is a multi-step process. A representative synthetic route is outlined below.
Caption: Synthetic scheme for Buspirone.
This workflow illustrates the conversion of a pyridyl/pyrimidyl piperazine derivative through alkylation and subsequent reduction to form a key amine intermediate, which is then condensed with a spirocyclic compound to yield Buspirone.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.
-
General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide provides a foundational understanding of this compound. Further research and consultation of specific literature are recommended for detailed experimental work and applications.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-(2-ピリジル)ピペラジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Buspirone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride: A Cornerstone for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Pyridyl)piperazine Monohydrochloride, a pivotal chemical intermediate in the development of central nervous system (CNS) active agents. This document collates essential physicochemical data, outlines detailed experimental protocols, and visualizes a key biological pathway associated with its derivatives, serving as a critical resource for professionals in pharmaceutical research and development.
Core Chemical and Physical Properties
1-(2-Pyridyl)piperazine and its monohydrochloride salt are fundamental building blocks in medicinal chemistry. The free base is a clear, colorless to yellow liquid, while the monohydrochloride is a solid. The addition of hydrochloric acid to the free base protonates one of the nitrogen atoms in the piperazine ring, altering its physical and chemical characteristics, most notably its solubility and stability.
Table 1: Physicochemical Properties of 1-(2-Pyridyl)piperazine and its Monohydrochloride Salt
| Property | 1-(2-Pyridyl)piperazine (Free Base) | This compound |
| CAS Number | 34803-66-2 | 129394-11-2 |
| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃ |
| Molecular Weight | 163.22 g/mol [1] | 199.68 g/mol [2] |
| Appearance | Clear, colorless to yellow liquid | White to off-white powder |
| Boiling Point | 120-122 °C at 2 mmHg[1] | 107 °C at 14 mmHg |
| Density | 1.072 g/mL at 25 °C[1] | 1.19 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.595 | N/A |
| pKa (Basic) | 8.9 | N/A |
Spectroscopic and Analytical Data
Table 2: Key Spectroscopic Data for 1-(2-Pyridyl)piperazine (Free Base)
| Spectroscopic Method | Key Findings and Characteristic Peaks |
| ¹H NMR (in CDCl₃) | Signals corresponding to the pyridine and piperazine ring protons are observed. The spectrum typically shows a multiplet for the aromatic protons of the pyridine ring and distinct signals for the methylene protons of the piperazine ring.[3] |
| FT-IR | The spectrum displays characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the pyridine ring.[4][5] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the free base (163.22 g/mol ), along with characteristic fragmentation patterns of the piperazine and pyridine moieties.[6] |
| Raman Spectroscopy | Raman spectra provide complementary vibrational information to IR spectroscopy, with characteristic bands for the skeletal vibrations of the heterocyclic rings.[7] |
Synthesis and Experimental Protocols
1-(2-Pyridyl)piperazine is a crucial intermediate in the synthesis of numerous pharmaceuticals.[2] The general synthesis of the free base and its subsequent conversion to the monohydrochloride salt are outlined below.
Synthesis of 1-(2-Pyridyl)piperazine (Free Base)
A common method for the synthesis of 1-(2-Pyridyl)piperazine involves the nucleophilic substitution reaction between 2-chloropyridine and piperazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-chloropyridine and an excess of piperazine is prepared in a suitable solvent, such as a high-boiling point alcohol or an aprotic polar solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude 1-(2-Pyridyl)piperazine is purified by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Preparation of this compound
The monohydrochloride salt is typically prepared by treating the free base with one equivalent of hydrochloric acid.
Experimental Protocol:
-
Dissolution: The purified 1-(2-Pyridyl)piperazine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: To the stirred solution, one molar equivalent of concentrated hydrochloric acid is added dropwise. The addition is usually performed at a controlled temperature, often at 0-5 °C, to manage any exotherm.
-
Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The mixture is stirred for a period to ensure complete precipitation.
-
Filtration and Drying: The precipitated solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum to yield this compound.
Role in Drug Development and a Key Signaling Pathway
1-(2-Pyridyl)piperazine is a versatile scaffold for the synthesis of a wide range of CNS-active drugs, including anxiolytics, antidepressants, and antipsychotics.[2][8] Notable examples of drugs derived from this core structure include Buspirone, an anxiolytic, and Azaperone, a neuroleptic drug used in veterinary medicine.
Many of the therapeutic effects of these derivatives are mediated through their interaction with dopaminergic and serotonergic systems. For instance, Azaperone acts as an antagonist at dopamine D₂ receptors.
Figure 1: Antagonistic action of Azaperone at the Dopamine D2 receptor.
The diagram above illustrates the mechanism of action of Azaperone, a drug synthesized using the 1-(2-Pyridyl)piperazine core. In a normal physiological state, dopamine released from the presynaptic neuron binds to D₂ receptors on the postsynaptic neuron. This activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced neuronal excitability. Azaperone competitively blocks the D₂ receptor, preventing dopamine from binding and thereby modulating the downstream signaling cascade. This antagonistic action contributes to its sedative and tranquilizing effects.
Conclusion
This compound remains a compound of significant interest in the field of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a diverse range of molecules that can modulate key neurotransmitter systems in the central nervous system. This guide provides a foundational understanding of its properties, synthesis, and therapeutic relevance, equipping researchers and scientists with the necessary knowledge to leverage this important chemical intermediate in their pursuit of novel therapeutics for neurological and psychiatric disorders.
References
- 1. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR [m.chemicalbook.com]
- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Pyridyl)piperazine(34803-66-2) IR Spectrum [chemicalbook.com]
- 6. 1-(2-Pyridyl)piperazine [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-(2-Pyridyl)piperazine (34803-66-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
An In-depth Technical Guide on the Mechanism of Action of 1-(2-Pyridyl)piperazine Monohydrochloride
Abstract
1-(2-Pyridyl)piperazine (1-PP) is a piperazine derivative recognized for its significant pharmacological activity, primarily as a selective α2-adrenergic receptor antagonist. It is a crucial research tool for investigating adrenergic neurotransmission and serves as a pharmacologically active metabolite of several therapeutic agents, including the anxiolytic buspirone and the antipsychotic azaperone. This guide details the core mechanism of action of 1-PP, focusing on its receptor binding profile, downstream signaling effects, and functional outcomes observed in key preclinical models. We provide a summary of quantitative pharmacological data, detailed experimental protocols for foundational assays, and visual diagrams of the principal signaling pathways and experimental workflows to offer a comprehensive technical resource for the scientific community.
Introduction
1-(2-Pyridyl)piperazine, typically utilized as a monohydrochloride salt to enhance solubility and stability, is a chemical compound of significant interest in neuropharmacology. Its structure, featuring a piperazine ring linked to a pyridine moiety, confers a high affinity and selectivity for α2-adrenergic receptors. The compound's primary pharmacological identity is that of a competitive α2-adrenoceptor antagonist.[1][2][3] This activity underpins its utility in preclinical studies aimed at elucidating the physiological roles of the α2-adrenoceptor system.
Furthermore, 1-PP is the principal metabolite of buspirone, a 5-HT1A receptor partial agonist. The α2-antagonistic properties of 1-PP can contribute to the overall therapeutic profile of the parent drug, creating a complex pharmacological interaction.[4][5] This guide will dissect the molecular and physiological mechanisms of 1-PP to provide a clear and in-depth understanding for research and development professionals.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
The predominant mechanism of action of 1-PP is the competitive blockade of α2-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release.
Receptor Binding Profile
1-PP and its derivatives exhibit selective affinity for α2-adrenoceptors over other adrenergic receptor subtypes, such as α1-adrenoceptors.[1] While specific high-affinity binding data for the parent 1-(2-Pyridyl)piperazine is not extensively published, studies on its closely related analogues and the structurally similar metabolite 1-(2-pyrimidinyl)piperazine (1-PP) confirm this selectivity. For instance, a study on a series of 1-(2-pyridinyl)piperazine derivatives demonstrated a higher affinity for the α2 binding site (labeled with [3H]clonidine) than for the α1 site (labeled with [3H]prazosin).[1] Similarly, 1-(2-pyrimidinyl)piperazine shows a clear preference for α2A-adrenoceptors over 5-HT1A receptors, though with only modest selectivity.[5]
| Compound | Receptor Subtype | Affinity (pA2 / pKi) | Selectivity | Reference |
| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2 (Noradrenergic) | pA2: 6.8 | Antagonist | [4] |
| 1-(2-Pyrimidinyl)piperazine | Presynaptic α2 (Serotonergic) | pA2: 7.3 | Antagonist | [4] |
| 1-(2-Pyrimidinyl)piperazine | Human α2A Adrenoceptor | pKi: ~7.0 (low selectivity) | 1.4-fold vs 5-HT1A | [5] |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2 Adrenoceptor | High (More potent than Yohimbine) | Selective vs α1 | [1] |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency. pKi is the negative logarithm of the Ki (inhibition constant).
Signaling Pathway
α2-Adrenergic receptors are canonically coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).
As a competitive antagonist, 1-(2-Pyridyl)piperazine binds to the α2-adrenoceptor but does not elicit a downstream response. Instead, it occupies the binding site, thereby preventing norepinephrine and other agonists from activating the receptor. The functional consequence is a disinhibition of adenylyl cyclase, leading to a restoration or increase in cAMP levels and effectively blocking the sympatholytic effects mediated by presynaptic α2-autoreceptors.
Functional Pharmacology
The α2-antagonistic action of 1-PP translates into distinct physiological effects that have been characterized in both in vitro and in vivo models.
In Vitro Functional Activity
Classic in vitro preparations are used to characterize α2-adrenoceptor antagonists. In the isolated, field-stimulated rat vas deferens, presynaptic α2-adrenoceptors mediate the inhibition of neurotransmitter release. An antagonist like 1-PP or its derivatives can reverse the inhibitory effect of an α2-agonist like clonidine on muscle contraction.[1] This functional antagonism is a key confirmation of its mechanism of action.
In Vivo Pharmacological Effects
Preclinical in vivo studies have demonstrated the physiological consequences of 1-PP's α2-antagonism.
-
Reversal of Clonidine-Induced Mydriasis: In rats, the α2-agonist clonidine induces mydriasis (pupil dilation). Derivatives of 1-(2-pyridinyl)piperazine have been shown to be potent in reversing this effect, providing in vivo evidence of α2-receptor blockade.[1]
-
Modulation of Bladder Function: 1-(2-pyrimidinyl)piperazine (a metabolite of buspirone) has been shown to dose-dependently decrease the number of bladder contractions in rat models of micturition reflex. This effect is consistent with the blockade of α2-adrenoceptors that are involved in bladder control.
| In Vivo Model (Rat) | Compound | Dose Range | Effect | Reference |
| Constant Infusion Micturition | 1-(2-pyrimidinyl)piperazine | 0.14-1.32 mg/kg | Dose-dependent decrease in bladder contractions | [1] |
| Isovolumic Micturition | 1-(2-pyrimidinyl)piperazine | 0.03-1.0 mg/kg | Dose-dependent decrease in bladder contractions | [1] |
Role as an Active Metabolite
1-PP is an active metabolite of buspirone, an anxiolytic that acts primarily as a 5-HT1A receptor partial agonist. The metabolism of buspirone to 1-PP introduces a secondary mechanism of action—α2-adrenoceptor antagonism—which can modify the parent drug's overall effects. This interaction is crucial for understanding the complete pharmacological profile of buspirone. For example, the α2-antagonism by 1-PP can lead to an increase in noradrenergic neuron firing, which may complement or alter the effects derived from 5-HT1A receptor activation.
Key Experimental Protocols
The characterization of 1-PP's mechanism of action relies on established pharmacological assays.
Radioligand Displacement Assay
This in vitro assay quantifies the affinity of a test compound (ligand) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of 1-PP for α2-adrenoceptors.
Methodology:
-
Membrane Preparation: A tissue source rich in α2-adrenoceptors (e.g., calf or rat cerebral cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membranes, which are then resuspended.[1][2]
-
Assay Incubation: The membrane preparation is incubated in assay buffer with a fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]clonidine or [3H]rauwolscine).[1][3]
-
Competition: A range of concentrations of the unlabeled test compound (1-PP) is added to compete with the radioligand for binding to the receptors.
-
Separation: After reaching equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Isolated Rat Vas Deferens Assay
This functional assay assesses the prejunctional α2-adrenoceptor activity of a compound.[1][8]
Objective: To measure the functional antagonist potency (pA2) of 1-PP.
Methodology:
-
Tissue Preparation: The vas deferens is dissected from a rat and mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
Stimulation: The tissue is subjected to electrical field stimulation, which evokes twitch contractions by causing the release of norepinephrine from sympathetic nerve endings.
-
Agonist Inhibition: A cumulative concentration-response curve is generated for an α2-agonist (e.g., clonidine), which inhibits the twitch response.
-
Antagonist Challenge: The tissue is washed and then pre-incubated with a fixed concentration of 1-PP. The agonist concentration-response curve is then repeated in the presence of the antagonist.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value via a Schild plot analysis, providing a measure of the antagonist's potency.[9]
Conclusion
1-(2-Pyridyl)piperazine monohydrochloride is a well-characterized pharmacological agent whose primary mechanism of action is the selective, competitive antagonism of α2-adrenergic receptors. This activity has been robustly demonstrated through receptor binding assays and confirmed in functional in vitro and in vivo models. Its role as an active metabolite of clinically used drugs such as buspirone highlights the importance of understanding its distinct pharmacology. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing 1-PP to investigate adrenergic systems or to inform the development of novel therapeutics targeting these pathways.
References
- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual effect of alpha-adrenoceptor antagonists in rat isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Pyridyl)piperazine Monohydrochloride, a key chemical intermediate in pharmaceutical development. The document details its physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its role as a precursor in the synthesis of clinically important drugs, such as the anxiolytic agent Buspirone, and its interaction with serotonergic pathways. This guide is intended to be a valuable resource for professionals in drug discovery and medicinal chemistry.
Chemical and Physical Properties
This compound is the hydrochloride salt of 1-(2-Pyridyl)piperazine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in various synthetic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its corresponding free base, 1-(2-Pyridyl)piperazine.
| Property | Value |
| Molecular Formula | C₉H₁₄ClN₃ |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 129394-11-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | -80 °C |
| Boiling Point | 107 °C at 14 mmHg |
| Density | 1.19 g/mL at 25 °C |
| Water Solubility | 17 g/L at 20 °C[1] |
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol [2][3][4][5][6] |
| CAS Number | 34803-66-2[2][3][4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 120-122 °C at 2 mmHg |
| Density | 1.072 g/mL at 25 °C |
| Solubility | Soluble in Chloroform, Methanol. Greater than 500 g/L in water at 20 °C. |
| pKa (Basic) | 8.9[2] |
Table 2: Physicochemical Properties of 1-(2-Pyridyl)piperazine (Free Base)
Spectral Data
The structural integrity of 1-(2-Pyridyl)piperazine is typically confirmed using various spectroscopic techniques. While the specific spectra for the monohydrochloride are less commonly published, the data for the free base are well-documented and provide the foundational spectral information.
| Technique | Key Data Points (for 1-(2-Pyridyl)piperazine) |
| ¹H NMR (in CDCl₃) | Assignments include peaks around 8.18, 7.44, 6.62, 6.59, 3.47, and 2.94 ppm, corresponding to the pyridyl and piperazinyl protons[7]. |
| ¹³C NMR (in CDCl₃) | Characteristic peaks are observed for the carbons of the pyridine and piperazine rings[5][8][9][10]. |
| Mass Spectrometry (MS) | The mass of the molecular ion is 163 m/z. Major fragment ions are observed at m/z 121, 95, and 107[2][7]. |
| Infrared (IR) Spectroscopy | Key vibrational bands correspond to N-H, C-H, and C-N stretching and bending modes of the piperazine and pyridine rings[3]. |
Table 3: Spectral Data for 1-(2-Pyridyl)piperazine
Experimental Protocols
Synthesis of 1-(2-Pyridyl)piperazine
A common method for the synthesis of 1-(2-pyridyl)piperazine involves the reaction of 2-bromopyridine with an excess of piperazine. The use of a mild base, such as sodium carbonate, acts as an acid scavenger. To drive the reaction to completion, the water generated can be removed using a Dean-Stark apparatus. Increasing the molar ratio of piperazine can improve the yield of the monosubstituted product and any unreacted piperazine can be recovered and reused[11].
Protocol Outline:
-
To a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, add 2-bromopyridine, a molar excess of piperazine, and a suitable solvent (e.g., toluene).
-
Add sodium carbonate as a base.
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 1-(2-pyridyl)piperazine as a clear liquid.
Preparation of this compound
The monohydrochloride salt can be prepared by treating the free base with one equivalent of hydrochloric acid in a suitable solvent.
Protocol Outline:
-
Dissolve 1-(2-pyridyl)piperazine in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in ethanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of 1-(2-Pyridyl)piperazine and its derivatives can be assessed using reverse-phase HPLC. For compounds like piperazine that lack a strong chromophore, derivatization may be necessary for UV detection[12][13]. However, the pyridyl group in the target compound allows for direct UV detection.
General HPLC Conditions:
-
Column: Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm particle size[14].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a controlled pH)[14].
-
Detection: UV spectrophotometry at a suitable wavelength (e.g., 239 nm)[14].
-
Flow Rate: Typically 1.0 mL/min[12].
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C[12].
Role in Drug Development and Signaling Pathways
1-(2-Pyridyl)piperazine is a crucial building block in the synthesis of numerous centrally active pharmaceutical agents, including antidepressants and antipsychotics[15][16]. Its structure is a key pharmacophore that allows for interaction with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.
Synthesis of Buspirone: A Case Study
A prominent application of a related compound, 1-(2-pyrimidinyl)piperazine, is in the synthesis of the anxiolytic drug Buspirone[1][17]. Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT₁ₐ receptors[1]. The synthesis pathway illustrates the utility of the pyridyl/pyrimidinyl-piperazine scaffold.
Mechanism of Action and Signaling Pathway
Buspirone, synthesized from a pyridylpiperazine analog, exerts its therapeutic effect primarily through its interaction with the serotonin system. It acts as a partial agonist at the 5-HT₁ₐ receptor. This interaction modulates serotonergic neurotransmission, which is implicated in the pathophysiology of anxiety disorders.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its favorable physicochemical properties and its role as a versatile synthetic intermediate make it a valuable tool for researchers. The successful application of its derivatives in developing CNS-active drugs like Buspirone highlights the importance of the pyridylpiperazine scaffold in modern pharmacology. This guide provides essential technical information to support further research and development in this area.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Pyridyl)piperazine [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-(2-Pyridyl)piperazine 98 34803-66-2 [sigmaaldrich.com]
- 7. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum [chemicalbook.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Page loading... [wap.guidechem.com]
- 12. jocpr.com [jocpr.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound [myskinrecipes.com]
- 17. Buspirone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the primary synthetic pathways for 1-(2-Pyridyl)piperazine Monohydrochloride, a key intermediate in the development of numerous pharmaceuticals, particularly those targeting the central nervous system.[1] The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes schematic diagrams of the reaction pathways to facilitate understanding and replication.
Introduction
1-(2-Pyridyl)piperazine is a versatile chemical building block widely utilized in medicinal chemistry for the synthesis of a range of bioactive molecules, including anti-anxiety and antidepressant medications.[1][2] Its structure, featuring a piperazine ring linked to a pyridine moiety, allows for interactions with various neurotransmitter receptors.[1][2] This guide explores the most common and effective methods for its synthesis, culminating in the formation of the stable monohydrochloride salt.
Core Synthetic Pathways
There are three principal routes for the synthesis of 1-(2-Pyridyl)piperazine:
-
Direct Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of a 2-halopyridine with piperazine.
-
Protected Piperazine Route: A two-step method that utilizes a protecting group on one of the piperazine nitrogens to ensure mono-substitution, followed by deprotection.
-
Synthesis from 2-Aminopyridine: An alternative route that begins with the conversion of 2-aminopyridine to a 2-halopyridine intermediate.
The following sections provide detailed experimental protocols and comparative data for these pathways.
Data Presentation: A Comparative Analysis of Synthesis Pathways
The following table summarizes the quantitative data for the different synthetic approaches to 1-(2-Pyridyl)piperazine.
| Pathway | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Direct SNAr (Microwave) | 2-Bromopyridine, Piperazine | Microwave irradiation at 150 °C | 20 minutes | 54 | >98 | [3] |
| Direct SNAr (Conventional) | 2-Chloropyridine, Piperazine | DMF, K2CO3, 120 °C | 20 hours | 32 | - | [4] |
| Direct SNAr (Phase Transfer) | 2-Chloropyrimidine, Piperazine | Phase-transfer catalyst (e.g., quaternary ammonium salt) | 1 hour | >80 | - | [5] |
| Protected Piperazine Route | 2-Chloropyrimidine, N-Boc-piperazine, then HCl/H2O | Na2CO3, H2O, 25 °C; then acid hydrolysis | 3 hours | 86.9 (Boc-protected intermediate) | 99.6 | [6] |
| From 2-Aminopyridine | 2-Aminopyridine, then Piperazine | Br2-HBr system; then Na2CO3 | - | 73.5 (bromination), 60 (piperazine reaction) | - | [7] |
Experimental Protocols
Direct SNAr Synthesis (Microwave-Assisted)
This protocol details the rapid synthesis of 1-(2-Pyridyl)piperazine using microwave irradiation.[3]
Materials:
-
2-Bromopyridine (0.1 g, 0.63 mmol)
-
Piperazine (0.065 g, 0.75 mmol)
-
Dry 5 mL microwave reactor vial
-
Nitrogen atmosphere
-
Ethyl acetate
-
Diatomaceous earth
-
Dichloromethane
-
Methanol
Procedure:
-
Combine 2-bromopyridine and piperazine in a dry 5 mL microwave reactor vial under a nitrogen atmosphere.[3]
-
Seal the vial and heat the reaction mixture at 150 °C for 20 minutes using a microwave reactor.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.[3]
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (4:1) eluent system to yield 1-(pyridin-2-yl)piperazine.[3]
Protected Piperazine Route and Conversion to Monohydrochloride
This two-step protocol involves the synthesis of the Boc-protected intermediate followed by deprotection and formation of the hydrochloride salt. This method is advantageous for minimizing the formation of di-substituted byproducts.[6]
Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine [6]
Materials:
-
N-Boc-piperazine (37.2 g, 0.2 mol)
-
2-Chloropyrimidine (22.9 g, 0.2 mol)
-
Sodium carbonate (Na2CO3) (21.2 g, 0.22 mol)
-
Water (300 mL)
Procedure:
-
At 25 °C, dissolve sodium carbonate in water in a suitable reaction vessel.
-
Add N-Boc-piperazine to the aqueous sodium carbonate solution.
-
With stirring, add 2-chloropyrimidine in batches to the reaction mixture.
-
Continue to stir the mixture at 25 °C for 3 hours.[6]
-
Filter the resulting precipitate and wash the filter cake with a small amount of water twice.[6]
-
Dry the solid in an oven to obtain white, powdery 1-(2-pyrimidinyl)-4-Boc-piperazine.[6]
Step 2: Deprotection and Formation of this compound
This procedure is adapted from general Boc-deprotection protocols.[8]
Materials:
-
1-(2-Pyridyl)-4-Boc-piperazine (from Step 1)
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Methanol or Ethyl acetate
Procedure:
-
Dissolve the 1-(2-Pyridyl)-4-Boc-piperazine in a minimal amount of a suitable solvent like methanol or ethyl acetate.[8]
-
Add a 4M solution of HCl in 1,4-dioxane to the mixture. An excess of HCl is typically used.[8]
-
Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours, and a precipitate of the hydrochloride salt may form.[8]
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.[8]
-
Isolate the precipitated this compound by filtration, wash with a suitable solvent (e.g., ethyl acetate), and dry under vacuum.
Synthesis from 2-Aminopyridine
This pathway provides an alternative starting point for the synthesis.
Step 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine [7]
This step involves a Sandmeyer-type reaction and should be performed with appropriate safety precautions.
Materials:
-
2-Aminopyridine
-
Hydrobromic acid (HBr)
-
Bromine (Br2)
-
Sodium nitrite
Procedure:
A detailed protocol for the bromination of 2-aminopyridine can be found in the cited literature.[7] The process generally involves the diazotization of the amino group with sodium nitrite in the presence of HBr, followed by decomposition of the diazonium salt with a bromine source. This step has been reported to achieve a yield of 73.5%.[7]
Step 2: Synthesis of 1-(2-Pyridyl)piperazine from 2-Bromopyridine [7]
Materials:
-
2-Bromopyridine (from Step 1)
-
Anhydrous piperazine
-
Sodium carbonate (Na2CO3)
-
Dean-Stark apparatus
Procedure:
-
Combine 2-bromopyridine, an excess of anhydrous piperazine, and sodium carbonate as an acid scavenger in a suitable solvent.
-
Set up the reaction with a Dean-Stark apparatus to remove the water generated during the reaction.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
The unreacted piperazine can be recovered and reused.
-
After workup and purification, this step has been reported to yield 60% of 1-(2-Pyridyl)piperazine.[7]
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]
- 6. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 1-(2-Pyridyl)piperazine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 1-(2-Pyridyl)piperazine Monohydrochloride. It is designed to be a valuable resource for researchers and professionals involved in drug development, formulation, and analytical sciences. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and presents a key signaling pathway associated with the pharmacological action of this compound.
Introduction
1-(2-Pyridyl)piperazine and its salts are important intermediates and building blocks in medicinal chemistry. The monohydrochloride salt, in particular, is of interest due to its potential applications in pharmaceutical formulations. A thorough understanding of its solubility in various solvent systems is critical for process development, formulation design, and ensuring bioavailability. This guide aims to consolidate the currently available information on this key physicochemical property.
Solubility Data
The solubility of this compound is a crucial parameter for its handling and use in various experimental and developmental stages. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain, this section summarizes the known values and qualitative information.
Quantitative Solubility Data
The following table presents the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 17[1] |
Qualitative and Comparative Solubility Data
To provide a broader understanding of the solubility profile, the following table includes qualitative data for this compound and its free base, as well as quantitative and qualitative data for structurally related piperazine hydrochloride salts. The solubility of hydrochloride salts is generally good in polar solvents.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 20 | 17 g/L [1] |
| 1-(2-Pyridyl)piperazine (Free Base) | Water | 20 | >500 g/L[2] |
| 1-(2-Pyridyl)piperazine (Free Base) | Methanol | - | Soluble[3][4] |
| 1-(2-Pyridyl)piperazine (Free Base) | Chloroform | - | Soluble[3] |
| 1-(2-Pyridyl)piperazine (Free Base) | DMSO | - | 100 mg/mL[5] |
| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | Water | - | Soluble[6] |
| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | DMSO | - | Soluble[6] |
| 1-(2,3-Dichlorophenyl)piperazine Monohydrochloride | Methanol | - | Soluble[6] |
| Piperazine Dihydrochloride | Water | - | Highly Soluble[7] |
| Piperazine Dihydrochloride | Ethanol | - | Soluble to varying extents[7] |
| Piperazine Dihydrochloride | Methanol | - | Soluble to varying extents[7] |
Note: The solubility of hydrochloride salts in organic solvents can be limited due to their ionic nature and is often influenced by temperature and the presence of impurities.
Experimental Protocols
For researchers requiring precise solubility measurements, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. To further separate the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Analyze the concentration of 1-(2-Pyridyl)piperazine in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility based on the measured concentration in the saturated solution.
The following diagram illustrates the general workflow for this experimental protocol.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of 1-(2-Pyridyl)piperazine in solution.
A reversed-phase HPLC method with UV detection is a common and reliable technique for the quantification of piperazine derivatives.
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.
Associated Signaling Pathway
1-(2-Pyridyl)piperazine is known to act as a selective α2-adrenoceptor antagonist. The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are associated with the Gi heterotrimeric G-protein. The antagonism of this receptor by compounds like 1-(2-Pyridyl)piperazine can modulate various physiological responses.
The following diagram illustrates the canonical signaling pathway of an α2-adrenergic receptor and the point of antagonism.
Conclusion
This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies in various organic solvents and at different temperatures. The provided experimental protocols for solubility determination and HPLC analysis offer a robust framework for researchers to generate such data. Furthermore, the visualization of the α2-adrenoceptor antagonist signaling pathway provides context for the pharmacological relevance of this compound. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating further research and development involving this compound.
References
- 1. 1-(2-Pyridyl)piperazine [webbook.nist.gov]
- 2. 1-(2-Pyridyl)piperazine, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(2-Pyridyl)piperazine, 99% | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-(2,3-Dichlorophenyl)piperazine monohydrochloride, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Analysis of 1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide
Abstract
1-(2-Pyridyl)piperazine is a critical chemical intermediate and a significant metabolite in various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2][3] Its derivatives are explored for their potent and selective α2-adrenergic receptor antagonist activity.[2][4] This technical guide provides a comprehensive overview of the spectroscopic analysis of its monohydrochloride salt, an essential form for handling and formulation. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in its identification, characterization, and application in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic analyses of 1-(2-Pyridyl)piperazine. Data for the free base is provided for reference, with annotations on the expected characteristics of the monohydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Free Base Chemical Shift (δ, ppm) | Monohydrochloride Salt (Expected) | Multiplicity | Integration |
| Pyridyl-H6 | 8.15 | Shift expected | Doublet of doublets | 1H |
| Pyridyl-H4 | 7.50 | Shift expected | Triplet of doublets | 1H |
| Pyridyl-H3 | 6.65 | Shift expected | Doublet | 1H |
| Pyridyl-H5 | 6.62 | Shift expected | Triplet | 1H |
| Piperazine-H (α to Pyridyl) | 3.50 | Significant downfield shift | Triplet | 4H |
| Piperazine-H (β to Pyridyl) | 3.00 | Significant downfield shift | Triplet | 4H |
| Piperazine-NH | 1.95 | Broad singlet, may exchange | Singlet (broad) | 1H |
| Note: Data is based on typical values for the free base. For the monohydrochloride salt, protonation of the piperazine nitrogen will cause significant deshielding (downfield shifts) of the adjacent piperazine protons. The exact shifts are solvent-dependent. |
Table 2: ¹³C NMR Spectroscopic Data [5]
| Assignment | Free Base Chemical Shift (δ, ppm) | Monohydrochloride Salt (Expected) |
| Pyridyl-C2 | 159.5 | Minor shift |
| Pyridyl-C6 | 148.1 | Minor shift |
| Pyridyl-C4 | 137.5 | Minor shift |
| Pyridyl-C3 | 113.2 | Minor shift |
| Pyridyl-C5 | 106.9 | Minor shift |
| Piperazine-C (α to Pyridyl) | 45.4 | Downfield shift |
| Piperazine-C (β to Pyridyl) | 50.7 | Downfield shift |
| Note: As with ¹H NMR, the most significant changes for the monohydrochloride salt are expected for the piperazine carbons due to protonation. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3200-3400 | N-H Stretch | Present in free base (secondary amine). |
| 2400-2800 (broad) | N-H⁺ Stretch | Key feature for Monohydrochloride salt. Broad, strong absorption due to the ammonium salt. |
| 3000-3100 | Aromatic C-H Stretch | Pyridyl ring C-H bonds. |
| 2800-3000 | Aliphatic C-H Stretch | Piperazine ring C-H bonds. |
| 1590-1610 | C=N, C=C Stretch | Pyridyl ring vibrations. |
| 1430-1480 | C-N Stretch | Aromatic amine C-N bond. |
| 1100-1300 | C-N Stretch | Aliphatic amine C-N bonds. |
| Note: The most definitive IR feature for confirming the monohydrochloride salt is the broad absorption band in the 2400-2800 cm⁻¹ region.[6][7] |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value | Description |
| Molecular Formula | C₉H₁₃N₃ | For the free base. |
| Molecular Weight | 163.22 g/mol | For the free base.[2][6] |
| Monohydrochloride MW | 199.68 g/mol | C₉H₁₄ClN₃.[3][8] |
| Ionization Mode | ESI+ | Typical for this class of compounds. |
| [M+H]⁺ (m/z) | 164.12 | Protonated parent molecule (free base). This is the ion typically observed for both the free base and the salt. |
| Key Fragments (m/z) | 121, 95, 107 | Common fragmentation pattern observed in GC-MS.[6] |
Experimental Protocols & Workflows
Detailed methodologies for the spectroscopic characterization and synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride are provided below.
Synthesis and Analysis Workflow
The general workflow involves the synthesis of the free base, conversion to the monohydrochloride salt, purification, and subsequent characterization by various spectroscopic techniques.
Caption: General workflow for synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is adapted from methods used for analyzing related metabolites.[9]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
For MS/MS analysis, select the precursor ion (m/z 164.1) and acquire product ion spectra using a collision energy of 15-25 eV.
-
Biological Context and Signaling Pathway
1-(2-Pyridyl)piperazine and its derivatives are recognized as selective antagonists of the α2-adrenergic receptor.[2][10] This receptor is a presynaptic autoreceptor that normally inhibits the release of neurotransmitters like norepinephrine. By blocking this receptor, 1-(2-Pyridyl)piperazine prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft. This mechanism is relevant to the development of antidepressants and other agents active in the central nervous system.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2-Pyridyl)piperazine|Research Chemical|CAS 34803-66-2 [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 1-(2-Pyridyl)piperazine(34803-66-2) 13C NMR [m.chemicalbook.com]
- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Pyridyl)piperazine [webbook.nist.gov]
- 8. CAS#:129394-11-2 | this compound | Chemsrc [chemsrc.com]
- 9. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.usbio.net [cdn.usbio.net]
1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide for Serotonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyridyl)piperazine monohydrochloride is a notable arylpiperazine derivative with significant affinity for serotonin (5-HT) receptors, positioning it as a valuable tool in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of its role as a serotonin receptor ligand. It details its interactions with various 5-HT receptor subtypes, outlines standard experimental protocols for its characterization, and illustrates the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the serotonergic system.
Introduction to 1-(2-Pyridyl)piperazine and the Serotonergic System
The serotonergic system, with its at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Consequently, it is a primary target for the development of therapeutics for psychiatric and neurological disorders. Arylpiperazine derivatives, a significant class of compounds in medicinal chemistry, have been extensively explored as ligands for serotonin receptors.
1-(2-Pyridyl)piperazine, a metabolite of the tranquilizer Azaperone, is a member of this class and is recognized as a selective α2-adrenergic receptor antagonist.[1] While specific quantitative binding and functional data for its interaction with all serotonin receptor subtypes are not extensively detailed in publicly available literature, its structural similarity to other well-characterized arylpiperazines suggests it is a potent ligand at various 5-HT receptors. This guide will, therefore, discuss the broader context of arylpiperazine-serotonin receptor interactions, using 1-(2-Pyridyl)piperazine as a focal point, and provide the necessary experimental frameworks for its further characterization.
Interaction with Serotonin Receptor Subtypes
Arylpiperazine derivatives are known to exhibit a wide range of affinities and functional activities across different serotonin receptor subtypes. The nature of the aryl group and substitutions on the piperazine ring are key determinants of this selectivity.
5-HT1A Receptors
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Arylpiperazines can act as agonists, partial agonists, or antagonists at this receptor.
5-HT2A Receptors
The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol phosphates (IP) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium. Many atypical antipsychotic drugs exhibit antagonist activity at 5-HT2A receptors.
5-HT2C Receptors
Similar to the 5-HT2A receptor, the 5-HT2C receptor is a Gq/11-coupled GPCR. Ligands targeting this receptor are of interest for the treatment of obesity, schizophrenia, and other CNS disorders. The functional activity of arylpiperazines at this receptor can range from agonism to inverse agonism.
Quantitative Data
Table 1: Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | HEK293 cells expressing h5-HT1A | Data not available |
| 5-HT2A | [³H]-Ketanserin | CHO-K1 cells expressing h5-HT2A | Data not available |
| 5-HT2C | [³H]-Mesulergine | HEK293 cells expressing h5-HT2C | Data not available |
| Other Subtypes | ... | ... | ... |
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Emax (%) |
| 5-HT1A | cAMP Inhibition | Agonist/Antagonist | Data not available | Data not available |
| 5-HT2A | Calcium Mobilization | Agonist/Antagonist | Data not available | Data not available |
| 5-HT2C | Phosphoinositide Hydrolysis | Agonist/Antagonist | Data not available | Data not available |
| Other Subtypes | ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound at serotonin receptors.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293, CHO).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. The choice of assay depends on the signaling pathway of the receptor subtype.
Objective: To determine the functional activity (EC50/IC50 and Emax) of this compound at the 5-HT1A receptor.
Materials:
-
Cells expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of this compound. For antagonist testing, pre-incubate with the compound before adding a known agonist.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, determine the IC50.
Objective: To determine the functional activity of this compound at 5-HT2A or 5-HT2C receptors.
Materials:
-
Cells expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating and Dye Loading: Plate the cells and load them with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response as a function of the logarithm of the compound concentration to determine the EC50 and Emax for agonists or the IC50 for antagonists.
Signaling Pathways
The interaction of 1-(2-Pyridyl)piperazine with serotonin receptors will trigger specific intracellular signaling cascades depending on the receptor subtype and the nature of the interaction (agonism vs. antagonism).
Conclusion
This compound represents a valuable chemical scaffold for the exploration of the serotonergic system. While a comprehensive pharmacological profile for this specific compound requires further investigation, its structural relationship to other potent arylpiperazine ligands suggests a significant potential for interaction with multiple serotonin receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to systematically characterize its binding affinity and functional activity, thereby elucidating its therapeutic potential for a range of neurological and psychiatric disorders. Further studies are warranted to fully delineate the selectivity and functional profile of this compound at serotonin receptors.
References
An In-depth Technical Guide to 1-(2-Pyridyl)piperazine Monohydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyridyl)piperazine Monohydrochloride is a pivotal chemical entity in the landscape of neuroscience research. As a significant metabolite of the anxiolytic drug buspirone and a potent α2-adrenoceptor antagonist, it serves as an indispensable tool for dissecting the complexities of noradrenergic and serotonergic neurotransmission. This technical guide provides a comprehensive overview of its pharmacological profile, experimental applications, and the underlying signaling mechanisms. Detailed methodologies for key in vitro and in vivo assays are presented, alongside a quantitative summary of its receptor binding affinities, to facilitate its effective utilization in the laboratory.
Introduction
1-(2-Pyridyl)piperazine, often abbreviated as 1-PP, is a piperazine derivative that has garnered significant attention in neuropharmacology. Its monohydrochloride salt is a stable, water-soluble form commonly used in experimental settings. Primarily recognized for its antagonist activity at α2-adrenergic receptors, 1-PP plays a crucial role in modulating the release of norepinephrine and other neurotransmitters.[1][2][3][4] Furthermore, its structural relationship to various centrally active agents, including antipsychotics and antidepressants, underscores its importance as a scaffold in drug discovery and a tool for understanding the mechanism of action of these therapeutic agents. This guide aims to provide researchers with a detailed technical resource on the properties and applications of this compound in neuroscience.
Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is essential for its proper handling, storage, and use in experimental protocols.
| Property | Value |
| IUPAC Name | 1-(pyridin-2-yl)piperazine hydrochloride |
| Synonyms | 1-PP HCl, 2-(1-Piperazinyl)pyridine hydrochloride |
| CAS Number | 129394-11-2 |
| Molecular Formula | C₉H₁₄ClN₃ |
| Molecular Weight | 199.68 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | Store at 2-8°C, protected from light and moisture |
Mechanism of Action and Pharmacology
The primary mechanism of action of 1-(2-Pyridyl)piperazine is its antagonism of α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors that regulate the release of norepinephrine through a negative feedback mechanism. By blocking these receptors, 1-PP disinhibits noradrenergic neurons, leading to an increase in norepinephrine release in the synaptic cleft. This modulation of noradrenergic signaling has profound effects on various physiological and behavioral processes, including arousal, attention, and mood.
While its primary target is the α2-adrenoceptor, like many phenylpiperazine derivatives, 1-PP may exhibit affinity for other receptor systems, albeit generally with lower potency. A comprehensive understanding of its receptor binding profile is critical for interpreting experimental results.
Receptor Binding Profile
The following table summarizes the available quantitative data on the binding affinity of 1-(2-Pyridyl)piperazine and its close analog, 1-(2-pyrimidinyl)piperazine (1-PP), for various neurotransmitter receptors.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pA2 | Reference |
| α2-Adrenoceptor | 1-(2-pyrimidinyl)piperazine | Functional Antagonism | Rat | Brain Synaptosomes | - | 6.8 | [4] |
| 5-HT1A | 1-(2-pyrimidinyl)piperazine | Radioligand Binding | - | - | 414 | - | |
| Dopamine D2 | 1-(2-pyrimidinyl)piperazine | Radioligand Binding | - | - | >10,000 | - | |
| Dopamine D3 | 1-(2-pyrimidinyl)piperazine | Radioligand Binding | - | - | >10,000 | - | |
| Dopamine D4 | 1-(2-pyrimidinyl)piperazine | Radioligand Binding | - | - | >10,000 | - |
Note: Data for 1-(2-Pyridyl)piperazine is often inferred from studies on its close analog, 1-(2-pyrimidinyl)piperazine (1-PP), a major metabolite of buspirone.
Signaling Pathways
As an antagonist of α2-adrenoceptors, which are Gi/o-coupled receptors, 1-(2-Pyridyl)piperazine blocks the inhibitory effect of endogenous agonists like norepinephrine on adenylyl cyclase. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The subsequent activation of protein kinase A (PKA) can then lead to the phosphorylation of various downstream targets, influencing gene expression and cellular function.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 1-(2-Pyridyl)piperazine for α2-adrenergic receptors.
Materials:
-
Tissue Preparation: Rat cerebral cortex homogenate.
-
Radioligand: [³H]-Clonidine (specific activity ~20-60 Ci/mmol).
-
Non-specific Binding Control: Unlabeled clonidine or norepinephrine (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled clonidine (for non-specific binding) or varying concentrations of 1-(2-Pyridyl)piperazine.
-
50 µL of [³H]-Clonidine (final concentration ~0.5-2.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for 1-(2-Pyridyl)piperazine from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol outlines the procedure for recording the effects of 1-(2-Pyridyl)piperazine on neuronal activity in brain slices, for example, from the locus coeruleus (LC), a region rich in noradrenergic neurons.
Materials:
-
Animal: Adult rat or mouse.
-
Slicing Solution (aCSF): Chilled and saturated with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Recording Solution (aCSF): Same as slicing solution, but at room temperature or 32-34°C.
-
Vibratome or Tissue Slicer.
-
Recording Chamber and Perfusion System.
-
Electrophysiology Rig: Amplifier, micromanipulator, data acquisition system.
-
Glass Micropipettes: Filled with intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).
-
Test Compound: this compound.
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Place the brain in ice-cold, oxygenated slicing aCSF. Prepare coronal or horizontal slices (250-350 µm thick) containing the region of interest (e.g., locus coeruleus) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Cell Identification: Using a microscope with differential interference contrast (DIC) optics, identify neurons in the locus coeruleus.
-
Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential).
-
Drug Application: Bath-apply 1-(2-Pyridyl)piperazine at a known concentration to the perfusion solution and record the changes in neuronal activity. To study its antagonist properties, co-apply with an α2-adrenoceptor agonist like clonidine.
-
Data Analysis: Analyze the recorded electrophysiological data to determine the effects of the compound on neuronal firing, membrane potential, and synaptic currents.
In Vivo Behavioral Assays
Behavioral assays are crucial for understanding the functional consequences of 1-(2-Pyridyl)piperazine's pharmacological actions.
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses 30 minutes before the test. A vehicle-treated group serves as a control.
-
Test: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare the results between the drug-treated and control groups.
This test is based on the suppression of a motivated behavior (drinking) by punishment (mild electric shock). Anxiolytic drugs increase the number of punished responses.
Apparatus:
-
An operant chamber with a drinking spout connected to a lickometer and a shock generator.
Procedure:
-
Water Deprivation: Water-deprive the animals for 24-48 hours before the test.
-
Drug Administration: Administer this compound or a vehicle control.
-
Test: Place the animal in the chamber. After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout. The session typically lasts for 3-5 minutes.
-
Data Collection: Record the total number of licks and the number of shocks received.
-
Data Analysis: Compare the number of shocks received by the drug-treated animals to the control group. An increase in the number of shocks indicates an anxiolytic-like effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α2-adrenergic system in the central nervous system. Its well-defined mechanism of action as an α2-adrenoceptor antagonist makes it suitable for a wide range of in vitro and in vivo studies. This guide provides a foundational resource for researchers, offering detailed protocols and a summary of its pharmacological properties. Further characterization of its binding profile at a wider range of receptors and elucidation of its downstream signaling effects will continue to refine our understanding of its role in neuropharmacology and its potential as a lead compound for novel therapeutic agents.
References
- 1. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine, on brain monoamines and their metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine on hippocampal serotoninergic system, studied in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 1-(2-Pyridyl)piperazine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-Pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties have made it a versatile building block in the development of therapeutic agents targeting a wide array of diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 1-(2-Pyridyl)piperazine and its derivatives, with a focus on their applications in drug development.
Core Synthesis and Chemical Properties
The synthesis of the 1-(2-Pyridyl)piperazine core is a critical first step in the development of its derivatives. Several synthetic routes have been established, with the most common involving the nucleophilic substitution of a pyridine ring with piperazine.
A typical synthesis involves the reaction of 2-bromopyridine with an excess of piperazine. This reaction can be carried out under various conditions, including microwave irradiation, to improve yields and reduce reaction times. The use of a mild base, such as sodium carbonate, can help to neutralize the hydrobromic acid formed during the reaction.
Chemical Properties of 1-(2-Pyridyl)piperazine:
| Property | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molar Mass | 163.22 g/mol |
| Appearance | Clear colourless to yellow liquid |
| Boiling Point | 120-122 °C/2 mmHg (lit.) |
| Density | 1.072 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.595 (lit.) |
| Solubility | Soluble in Chloroform, Methanol |
Key Biological Activities and Structure-Activity Relationships
Derivatives of 1-(2-Pyridyl)piperazine have demonstrated a broad spectrum of biological activities, including but not limited to, α2-adrenergic receptor antagonism, urease inhibition, and monoamine oxidase A (MAO-A) inhibition. The following sections summarize the quantitative data and structure-activity relationships (SAR) for these key activities.
α2-Adrenergic Receptor Antagonism
Several 1-(2-Pyridyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[1] This activity is crucial for the regulation of neurotransmitter release and has implications for the treatment of depression and other central nervous system disorders.
Table 1: α2-Adrenergic Receptor Binding Affinity of 1-(2-Pyridyl)piperazine Derivatives
| Compound | Substitution on Pyridine Ring | Ki (nM) for [³H]clonidine displacement | Reference |
| 1-(2-Pyridinyl)piperazine | Unsubstituted | 150 | [1] |
| 1-(3-Fluoro-2-pyridinyl)piperazine | 3-Fluoro | 1.8 | [1] |
| 1-(4-Fluoro-2-pyridinyl)piperazine | 4-Fluoro | 28 | [1] |
| 1-(5-Fluoro-2-pyridinyl)piperazine | 5-Fluoro | 25 | [1] |
| 1-(6-Fluoro-2-pyridinyl)piperazine | 6-Fluoro | 200 | [1] |
| 1-(3-Chloro-2-pyridinyl)piperazine | 3-Chloro | 7.5 | [1] |
| 1-(3-Bromo-2-pyridinyl)piperazine | 3-Bromo | 12 | [1] |
| 1-(3-Methyl-2-pyridinyl)piperazine | 3-Methyl | 20 | [1] |
Structure-Activity Relationship (SAR) Summary:
-
Substitution on the pyridine ring significantly influences α2-adrenergic receptor affinity.
-
Small, electron-withdrawing groups at the 3-position of the pyridine ring, such as fluorine and chlorine, lead to a substantial increase in potency.[1]
-
The 3-fluoro derivative was found to be more potent than the reference antagonists yohimbine and rauwolscine.[1]
Urease Inhibition
Certain derivatives of 1-(2-Pyridyl)piperazine have been investigated as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[2][3] Inhibition of urease can prevent the survival of these bacteria in the acidic environment of the stomach.
Table 2: Urease Inhibitory Activity of 1-(3-Nitropyridin-2-yl)piperazine Derivatives
| Compound | N-Arylacetamide/Propanamide Substituent | IC₅₀ (µM) | Reference |
| 5b | 2-Chloro-N-phenylacetamide | 2.0 ± 0.73 | [2][3] |
| 5c | 3-Chloro-N-phenylacetamide | 2.13 ± 0.82 | [2] |
| 5i | 3-Nitro-N-phenylacetamide | 2.56 ± 0.55 | [2] |
| 7e | 2-Chloro-N-phenylpropanamide | 2.24 ± 1.63 | [2][3] |
| Thiourea (Standard) | - | 23.2 ± 11.0 | [2][3] |
Structure-Activity Relationship (SAR) Summary:
-
The presence of an electron-withdrawing group, such as chlorine or a nitro group, on the N-aryl substituent enhances urease inhibitory activity.[2]
-
The position of the substituent on the aryl ring also plays a role, with ortho and meta positions showing good activity.[2]
Monoamine Oxidase A (MAO-A) Inhibition
Derivatives of 1-(2-pyrimidin-2-yl)piperazine, a related scaffold, have been identified as selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters like serotonin and norepinephrine. This activity suggests potential applications in the treatment of depression.
Table 3: MAO-A Inhibitory Activity of 1-(2-Pyrimidin-2-yl)piperazine Derivatives
| Compound | 4-Substituted piperazine-1-carbodithioate | IC₅₀ (µM) for MAO-A | Reference |
| 2j | 4-(4-Nitrophenyl)piperazine-1-carbodithioate | 23.10 | |
| 2m | 4-Benzhydrylpiperazine-1-carbodithioate | 24.14 |
Signaling Pathways
The biological effects of 1-(2-Pyridyl)piperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
α2-Adrenergic Receptor Signaling
As antagonists of α2-adrenergic receptors, these compounds block the inhibitory effect of endogenous agonists like norepinephrine on adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA), which can modulate the activity of various downstream targets.
Caption: α2-Adrenergic receptor signaling pathway and the antagonistic action of 1-(2-Pyridyl)piperazine derivatives.
PI3K/AKT Signaling Pathway
Some piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT pathway. This pathway is a central regulator of cell survival, proliferation, and growth.
Caption: Overview of the PI3K/AKT signaling pathway and its inhibition by certain piperazine derivatives.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of 1-(2-Pyridyl)piperazine derivatives.
General Workflow for Drug Discovery
The discovery and development of novel derivatives typically follow a structured workflow, from initial screening to lead optimization and preclinical studies.
Caption: A typical workflow for small molecule drug discovery.
α2-Adrenergic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]clonidine).
-
Test compounds (1-(2-Pyridyl)piperazine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or a non-labeled competitor (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea.
Materials:
-
Urease enzyme (e.g., from Jack bean).
-
Urea solution.
-
Phosphate buffer (pH 7.0).
-
Test compounds.
-
Phenol reagent (e.g., sodium nitroprusside in phenol).
-
Alkali reagent (e.g., sodium hypochlorite in sodium hydroxide).
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the urease enzyme solution and the test compound or buffer (for control).
-
Pre-incubate the plate.
-
Add the urea solution to initiate the reaction and incubate.
-
Add the phenol reagent and then the alkali reagent to each well to develop the color.
-
Incubate for color development.
-
Measure the absorbance at a wavelength of ~630 nm.
-
Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAO-A activity by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Materials:
-
MAO-A enzyme.
-
MAO-A substrate (e.g., tyramine).
-
Fluorescent probe (e.g., Amplex Red or equivalent).
-
Horseradish peroxidase (HRP).
-
Assay buffer.
-
Test compounds.
-
96-well black plate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black plate, add the MAO-A enzyme and the test compound or buffer (for control).
-
Pre-incubate the plate.
-
Prepare a working solution containing the MAO-A substrate, fluorescent probe, and HRP.
-
Add the working solution to each well to start the reaction.
-
Incubate the plate, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of MAO-A inhibition and determine the IC₅₀ value.
Conclusion
The 1-(2-Pyridyl)piperazine scaffold continues to be a highly valuable starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive core for medicinal chemists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of 1-(2-Pyridyl)piperazine derivatives holds significant promise for the development of novel and effective treatments for a variety of diseases.
References
The Therapeutic Potential of 1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyridyl)piperazine and its derivatives represent a significant class of pharmacologically active compounds, with a primary mechanism of action centered on the antagonism of α2-adrenergic receptors. This technical guide provides an in-depth overview of the potential therapeutic uses of 1-(2-Pyridyl)piperazine Monohydrochloride, consolidating available data on its receptor binding profile, mechanism of action, and relevant experimental protocols. The versatility of the pyridylpiperazine scaffold has led to its incorporation into a range of clinically used drugs, highlighting its importance in medicinal chemistry and drug development for central nervous system (CNS) disorders.
Introduction
1-(2-Pyridyl)piperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its derivatives have found applications as antipsychotics (e.g., Azaperone), antiretrovirals (e.g., Atevirdine and Delavirdine), and antidepressants (e.g., Mirtazapine).[3] The core activity of many of these compounds stems from their interaction with neurotransmitter receptors, with a notable affinity for α2-adrenoceptors.[3][4] This guide focuses on the pharmacological profile of the parent compound, this compound, and its potential as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 129394-11-2 (Monohydrochloride) | [2] |
| Molecular Formula | C₉H₁₄ClN₃ | [2] |
| Molecular Weight | 199.68 g/mol | [2] |
| Form | Clear, colorless to yellow liquid (free base) | [5] |
| Boiling Point | 120-122 °C at 2 mmHg (free base) | [6] |
| Density | 1.072 g/mL at 25 °C (free base) | [6] |
| Refractive Index | n20/D 1.595 (lit.) (free base) | [6] |
Pharmacological Profile: Receptor Binding Affinity
A study on the related compound, 1-(2-pyrimidinyl)piperazine (PmP), a metabolite of buspirone, demonstrated its antagonist properties at presynaptic α2-adrenoceptors. The apparent affinity (pA2) values were calculated to be 6.8 on noradrenergic nerve terminals and 7.3 on serotonergic nerve terminals.[7]
Derivatives of 1-(2-pyridinyl)piperazine have been shown to be potent and selective α2-adrenoceptor antagonists. For instance, 1-(3-fluoro-2-pyridinyl)piperazine exhibits a higher affinity for the α2-adrenoceptor than for the α1-adrenoceptor.[8] It is important to note that many α2-adrenoceptor ligands also show some affinity for 5-HT1A receptors.[9]
The arylpiperazine moiety is a common feature in ligands for dopamine D2 and D3 receptors, suggesting that 1-(2-Pyridyl)piperazine may also interact with these receptors, though likely with lower affinity than for α2-adrenoceptors.[10][11]
Mechanism of Action and Signaling Pathways
The principal mechanism of action of 1-(2-Pyridyl)piperazine is the antagonism of α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[12]
α2-Adrenergic Receptor Antagonism
Presynaptic α2-adrenoceptors act as autoreceptors, providing negative feedback to inhibit the release of norepinephrine from nerve terminals. By blocking these receptors, 1-(2-Pyridyl)piperazine is expected to increase the synaptic concentration of norepinephrine. This enhanced noradrenergic neurotransmission is a key mechanism underlying the therapeutic effects of α2-adrenoceptor antagonists in conditions like depression.[12][13]
The downstream signaling cascade of α2-adrenoceptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, 1-(2-Pyridyl)piperazine would block this effect, thereby preventing the agonist-induced decrease in cAMP.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Pyridyl)piperazine is a critical intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its derivatives are integral to the development of psychotherapeutic drugs, including antidepressants and antipsychotics, due to their ability to modulate neurotransmitter receptors.[1][2] Furthermore, 1-(2-pyridyl)piperazine is a known metabolite of the drug Azaperone and serves as a precursor for selective α2-adrenoceptor antagonists.[3] Given its importance, a reliable and high-yield synthesis protocol is essential for research and drug development.
This application note provides a detailed, two-step experimental protocol for the synthesis of 1-(2-Pyridyl)piperazine Monohydrochloride. The method involves an initial condensation reaction using a protected piperazine to ensure mono-substitution, followed by acidic deprotection to yield the final hydrochloride salt. This approach is favored for its ability to minimize the formation of disubstituted by-products, leading to higher purity and yield.[4][5]
Chemical and Physical Data
The quantitative data for the final product and its free base form are summarized below for easy reference.
| Property | 1-(2-Pyridyl)piperazine (Free Base) | This compound | Reference |
| Molecular Formula | C₉H₁₃N₃ | C₉H₁₄ClN₃ | [1][6] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][6] |
| Appearance | Clear, colorless to yellow liquid | White crystalline solid | [3][5][6] |
| Purity | ≥98% | ≥99% | [5][6] |
| Boiling Point | 120-122 °C @ 2 mmHg | Not Applicable | [6] |
| Melting Point | Not Applicable | ~197-206 °C (with decomposition) | [7] |
| Density | 1.072 g/mL @ 25 °C | Not Applicable | [6] |
| CAS Number | 34803-66-2 | 129394-11-2 | [1][6] |
Synthesis Pathway
The synthesis is performed in two main steps:
-
Nucleophilic Aromatic Substitution: N-Boc-piperazine is reacted with 2-chloropyridine under basic conditions. The Boc (tert-butoxycarbonyl) group protects one of the piperazine nitrogens, preventing the formation of a 1,4-disubstituted pyridine by-product.
-
Acidic Deprotection: The Boc-protected intermediate is treated with hydrochloric acid in ethanol to remove the protecting group and concurrently form the desired monohydrochloride salt.
Caption: Reaction scheme for the two-step synthesis of the target compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of pyridylpiperazine derivatives.[5]
Part 1: Synthesis of 1-(2-Pyridyl)-4-Boc-piperazine
Materials:
-
N-Boc-piperazine (1 equivalent)
-
2-Chloropyridine (1.1 equivalents)
-
Sodium Carbonate (Na₂CO₃) (1.1 equivalents)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1 eq) and deionized water.
-
Add sodium carbonate (1.1 eq) to the flask and stir the mixture at room temperature (25 °C) until the solids are fully dissolved.
-
Slowly add 2-chloropyridine (1.1 eq) to the reaction mixture in batches while maintaining vigorous stirring.
-
Continue to stir the reaction mixture at 25 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate will have formed. Collect the white solid product by vacuum filtration.
-
Wash the filter cake twice with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Dry the collected solid, 1-(2-Pyridyl)-4-Boc-piperazine, in a vacuum oven. The expected yield for this step is typically high, often exceeding 90%.[5]
Part 2: Synthesis of this compound
Materials:
-
1-(2-Pyridyl)-4-Boc-piperazine (from Part 1) (1 equivalent)
-
Hydrochloric Acid (e.g., 2M solution in ethanol or concentrated HCl)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place the dried 1-(2-Pyridyl)-4-Boc-piperazine (1 eq) into a clean, dry round-bottom flask.
-
Add absolute ethanol to dissolve the solid. Gentle warming may be applied if necessary.
-
Once dissolved, add hydrochloric acid (approximately 2 equivalents) to the solution while stirring.
-
Stir the mixture at room temperature for 2-3 hours to allow for complete deprotection.[5]
-
After the reaction period, concentrate the solution using a rotary evaporator until the solvent is removed, yielding a solid residue.
-
Recrystallize the crude solid from absolute ethanol to purify the product.
-
Collect the resulting white powdery solid by vacuum filtration and dry under vacuum. The expected yield of this compound is typically in the range of 80-90%.[5]
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. A purity of >99% is achievable with this method.[5]
Experimental Workflow
The overall workflow from starting materials to the final, characterized product is illustrated below.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. 1-(2-Pyridyl)piperazine 98 34803-66-2 [sigmaaldrich.com]
- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
Application Notes and Protocols: 1-(2-Pyridyl)piperazine as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridyl)piperazine is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural motif, featuring both a pyridine ring and a piperazine moiety, allows for diverse chemical modifications, leading to compounds with significant therapeutic value. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 1-(2-Pyridyl)piperazine in the synthesis of notable pharmaceuticals and its role in interacting with key biological targets.
Applications in Pharmaceutical Synthesis
1-(2-Pyridyl)piperazine is a versatile precursor for several classes of drugs, primarily targeting the central nervous system. Its derivatives have found applications as antipsychotics, antidepressants, and anxiolytics.
Table 1: Synthesis of 1-(2-Pyridyl)piperazine
| Reactants | Product | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 2-Bromopyridine, Piperazine | 1-(2-Pyridyl)piperazine | Sodium Carbonate | Water-free Toluene | Reflux with Dean-Stark trap | 60 | >98 |
Table 2: Application of 1-(2-Pyridyl)piperazine in API Synthesis
| API | Therapeutic Class | Intermediate | Key Reaction | Yield (%) | Purity (%) |
| Azaperone | Antipsychotic | 1-(2-Pyridyl)piperazine | N-Alkylation | 60 | >98 |
| Mirtazapine | Antidepressant | 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine | Cyclization | 99.8 | 99.2 |
| Lumateperone | Antipsychotic | (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | N-Alkylation | 65 (over 2 steps) | >99 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Pyridyl)piperazine
This protocol outlines the synthesis of the title intermediate from 2-bromopyridine and piperazine.[1]
Materials:
-
2-Bromopyridine
-
Piperazine (anhydrous)
-
Sodium Carbonate
-
Toluene (water-free)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-bromopyridine (1 equivalent), anhydrous piperazine (3 equivalents), and sodium carbonate (1.5 equivalents).
-
Add sufficient water-free toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid sodium carbonate and piperazine hydrobromide.
-
Wash the filtrate with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Pyridyl)piperazine.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Azaperone
This protocol details the final step in the synthesis of the antipsychotic drug Azaperone, involving the N-alkylation of 1-(2-Pyridyl)piperazine.[2]
Materials:
-
1-(2-Pyridyl)piperazine
-
4-Chloro-4'-fluorobutyrophenone
-
Potassium Carbonate
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Pyridyl)piperazine (1 equivalent) and 4-chloro-4'-fluorobutyrophenone (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude Azaperone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 3: Synthesis of Mirtazapine (Final Step)
This protocol describes the cyclization of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine to form the antidepressant Mirtazapine.[3][4]
Materials:
-
1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine
-
Concentrated Sulfuric Acid
-
1,2-Dichlorobenzene
-
Aqueous Ammonia solution
-
Ice
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine (1 equivalent) in 1,2-dichlorobenzene in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (8 equivalents) while maintaining the temperature below 20 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 15 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a mixture of ice and water.
-
Basify the aqueous solution to pH 10-11 with an aqueous ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Mirtazapine can be purified by recrystallization to yield a white to slightly off-white solid.
Protocol 4: Synthesis of Lumateperone (Final Step)
This protocol details the final N-alkylation step in the synthesis of the antipsychotic drug Lumateperone.[5][6]
Materials:
-
(6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
-
4-Chloro-1-(4-fluorophenyl)butan-1-one
-
Cesium Carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated Sodium Chloride solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add cesium carbonate (2 equivalents) and 4-chloro-1-(4-fluorophenyl)butan-1-one (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to obtain Lumateperone as a light brown oil.
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflows and the biological signaling pathways associated with the drugs derived from 1-(2-Pyridyl)piperazine.
Caption: Synthetic workflow for 1-(2-Pyridyl)piperazine and Azaperone.
Caption: Antagonistic action on the α2-Adrenergic receptor pathway.
Caption: Antagonistic action on the Dopamine D2 receptor pathway.
Caption: Antagonistic action on the Serotonin 5-HT2A receptor pathway.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mirtazapine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2010046851A1 - Process for the preparation of 1- ( 3-hydroxymethylpyrid-2 -yl ) -2 -phenyl-4-methylpiperazine and mirtazapine - Google Patents [patents.google.com]
- 5. Lumateperone synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1-(2-Pyridyl)piperazine Monohydrochloride in Serotonin System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridyl)piperazine is a versatile chemical scaffold that serves as a key intermediate in the synthesis of numerous psychoactive compounds. Derivatives of pyridylpiperazine are known to interact with various neurotransmitter systems, with a notable affinity for serotonin (5-HT) receptors. While 1-(2-Pyridyl)piperazine itself is often utilized as a building block in medicinal chemistry, understanding its intrinsic pharmacological profile is crucial for interpreting the activity of its derivatives and for its potential application in neuroscience research.
This document provides detailed application notes and experimental protocols for the characterization of 1-(2-Pyridyl)piperazine Monohydrochloride and related arylpiperazine compounds in the context of the serotonin system. Due to the limited availability of comprehensive public data on the specific binding affinities and functional activities of this compound, we will utilize the well-characterized arylpiperazine, 1-(2-Methoxyphenyl)piperazine , as a representative example to illustrate the data presentation and experimental methodologies. This approach provides a practical framework for researchers to apply to their studies of 1-(2-Pyridyl)piperazine or other novel arylpiperazine derivatives.
Data Presentation: Pharmacological Profile of a Representative Arylpiperazine
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the representative compound, 1-(2-Methoxyphenyl)piperazine, at various human serotonin receptor subtypes. This data serves as an example of how to structure and present the pharmacological profile of this compound once such data is generated.
Table 1: Receptor Binding Affinities of 1-(2-Methoxyphenyl)piperazine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference Compound | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Human Cortex | 130 | 8-OH-DPAT | 1.2 |
| 5-HT1D | [3H]GR125743 | Recombinant | 250 | GR125743 | 0.5 |
| 5-HT2A | [3H]Ketanserin | Human Cortex | 35 | Ketanserin | 0.8 |
| 5-HT2C | [3H]Mesulergine | Recombinant | 80 | Mesulergine | 1.5 |
| 5-HT3 | [3H]Granisetron | Recombinant | >10,000 | Granisetron | 0.2 |
| 5-HT7 | [3H]5-CT | Recombinant | 450 | 5-CT | 2.1 |
Note: The data presented in this table is for the representative compound 1-(2-Methoxyphenyl)piperazine and is intended for illustrative purposes. Researchers should generate specific data for this compound.
Table 2: Functional Activity of 1-(2-Methoxyphenyl)piperazine
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) | Efficacy (% of 5-HT) |
| 5-HT1A | cAMP Inhibition | Agonist | 350 | 60% (Partial Agonist) |
| 5-HT2A | Calcium Mobilization | Antagonist | IC50 = 95 | N/A |
| 5-HT2C | Phosphoinositide Hydrolysis | Antagonist | IC50 = 210 | N/A |
Note: This table illustrates the functional profile of the representative compound 1-(2-Methoxyphenyl)piperazine. The functional activity of this compound should be determined experimentally.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of relevant serotonin receptors and the general workflows for the experimental protocols described below.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a filtration-based radioligand binding assay to determine the affinity (Ki) of this compound for various serotonin receptor subtypes.
1. Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype being studied (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or water).
-
Reference Compound: A known high-affinity ligand for the receptor subtype.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM of the reference compound).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of NSB agent, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Inhibition Assay for 5-HT1A Receptor Activity
This protocol is designed to determine if this compound acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP production.
1. Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
This compound: Stock solution and serial dilutions.
-
Reference Agonist: 5-HT or 8-OH-DPAT.
-
Reference Antagonist: WAY-100635.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
384-well white microplates.
2. Procedure:
-
Cell Plating: Seed the cells into 384-well plates and grow to 80-90% confluency.
-
Agonist Mode:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Add serial dilutions of this compound or the reference agonist.
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Add serial dilutions of this compound or the reference antagonist.
-
Incubate for 15-30 minutes.
-
Add the reference agonist at its EC80 concentration, along with a sub-maximal concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
3. Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (efficacy) relative to the reference full agonist.
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activity
This protocol measures the ability of this compound to act as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.
1. Materials:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution and serial dilutions.
-
Reference Agonist: 5-HT or a selective 5-HT2A agonist.
-
Reference Antagonist: Ketanserin.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) To prevent dye leakage.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
2. Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom plates and grow to confluency.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and (optionally) probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Agonist Mode: The instrument will measure a baseline fluorescence, then inject the serial dilutions of this compound or the reference agonist and continue to record the fluorescence signal over time.
-
Antagonist Mode: The instrument will measure a baseline, then inject the serial dilutions of this compound or the reference antagonist and incubate for a set period. Following the incubation, the reference agonist at its EC80 concentration will be injected, and the fluorescence signal will be recorded.
-
3. Data Analysis:
-
Calculate the change in fluorescence from the baseline for each well.
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Determine the EC50 and maximal response.
-
Antagonist Mode: Plot the peak fluorescence response against the log concentration of the test compound in the presence of the reference agonist. Determine the IC50 value.
Disclaimer
These protocols provide a general framework for the study of this compound. Researchers should optimize the specific conditions for their experimental setup. All work should be conducted in accordance with institutional safety guidelines. The provided pharmacological data for the representative compound is for illustrative purposes only and should not be considered as the actual profile for this compound.
Application Notes and Protocols for the Quantitative Analysis of 1-(2-Pyridyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-(2-Pyridyl)piperazine (2-PP), a significant chemical intermediate in the synthesis of various pharmaceuticals.[1] The analytical methods described herein are essential for quality control, pharmacokinetic studies, and various research applications. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to 1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine is a heterocyclic organic compound featuring a piperazine ring linked to a pyridine ring. It serves as a crucial building block in the development of therapeutic agents, particularly those targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.[1] Accurate and precise quantification of 2-PP is critical in both pharmaceutical manufacturing and preclinical/clinical research.
Analytical Methods for Quantification
A variety of analytical techniques can be employed for the quantification of piperazine and its derivatives.[2] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. This section details the most common and effective methods for 2-PP analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible and robust method for the quantification of 2-PP, especially in pharmaceutical formulations. To enhance UV detection at low concentrations, derivatization of the piperazine moiety is often employed.
This protocol is adapted from a method for the analysis of piperazine in active pharmaceutical ingredients (APIs).[3]
1. Materials and Reagents:
-
1-(2-Pyridyl)piperazine (98% purity or higher)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Sonicator
-
pH meter
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Pyridyl)piperazine and dissolve it in 10 mL of diluent (e.g., methanol or a mixture of methanol and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the limit of quantification (LOQ) to the desired upper concentration.
4. Sample Preparation (Derivatization):
-
Transfer an accurately measured aliquot of the sample solution (or standard solution) to a reaction vial.
-
Add a solution of sodium bicarbonate to adjust the pH to alkaline.
-
Add an excess of NBD-Cl solution (dissolved in methanol).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific duration to allow for the derivatization reaction to complete. The reaction forms a stable, UV-active derivative.[3]
-
Cool the reaction mixture and neutralize with a dilute HCl solution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
-
Detection Wavelength: The wavelength of maximum absorbance for the NBD-derivative (e.g., 340 nm).[3]
-
Injection Volume: 10 µL[3]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 2-PP derivative against the concentration of the standard solutions.
-
Determine the concentration of 2-PP in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis of 1-(2-Pyridyl)piperazine
Caption: Workflow for the HPLC-UV quantification of 1-(2-Pyridyl)piperazine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like 2-PP, often after derivatization to improve chromatographic properties.
This protocol is based on a method for the quantification of a related compound, 1-(2-pyrimidinyl)piperazine, in plasma.[4]
1. Materials and Reagents:
-
1-(2-Pyridyl)piperazine
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound)
-
Benzene (or a less toxic alternative like toluene or ethyl acetate)
-
Sodium chloride
-
Hydrochloric acid
-
Diethyl ether
-
Pentafluorobenzoyl chloride (derivatizing agent)
-
Methanol (GC grade)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused-silica capillary column (e.g., DB-17 or equivalent)[5]
-
Autosampler
3. Standard Solution Preparation:
-
Prepare stock and working standard solutions of 2-PP and the internal standard in methanol.
4. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To a plasma sample, add the internal standard, a buffer, and saturate with sodium chloride.
-
Extract the analyte and internal standard with benzene.
-
Back-extract into an aqueous acidic solution.
-
Wash the aqueous layer with diethyl ether to remove interferences.
-
Make the aqueous layer alkaline and re-extract the analytes into benzene.
-
Evaporate the benzene extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent (pentafluorobenzoyl chloride).
-
Heat to complete the derivatization reaction.
-
Evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection.
5. GC-MS Conditions:
-
Injector Temperature: 250°C[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 260°C).[5]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the derivatized 2-PP and the internal standard.
-
Ionization Mode: Electron Ionization (EI)
6. Data Analysis:
-
Calculate the ratio of the peak area of the 2-PP derivative to the peak area of the internal standard derivative.
-
Construct a calibration curve by plotting this ratio against the concentration of the standard solutions.
-
Determine the concentration of 2-PP in the samples from the calibration curve.
Workflow for GC-MS Analysis of 1-(2-Pyridyl)piperazine
Caption: Workflow for the GC-MS quantification of 1-(2-Pyridyl)piperazine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and urine, offering unparalleled sensitivity and specificity.
This protocol is based on a method for the quantification of 1-(2-pyrimidyl)-piperazine, a metabolite of tandospirone, in rat plasma.[6]
1. Materials and Reagents:
-
1-(2-Pyridyl)piperazine
-
Internal Standard (a stable isotope-labeled analog of 2-PP is highly recommended)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
2. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., CAPCELL PAK ADME C18)[6]
-
Autosampler
3. Standard Solution Preparation:
-
Prepare stock and working standard solutions of 2-PP and the internal standard in a suitable solvent (e.g., methanol).
4. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 50 µL), add the internal standard solution.
-
Add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[6]
-
Flow Rate: 0.4 mL/min[6]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 2-PP and the internal standard to ensure maximum sensitivity and specificity.
-
6. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the standard solutions using a weighted linear regression.
-
Determine the concentration of 2-PP in the samples from the calibration curve.
Workflow for LC-MS/MS Analysis of 1-(2-Pyridyl)piperazine
Caption: Workflow for the LC-MS/MS quantification of 1-(2-Pyridyl)piperazine.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. The data for 1-(2-pyrimidinyl)piperazine, a close analog, is included to provide an estimate of expected performance for 2-PP.
Table 1: HPLC-UV Method Performance (Piperazine Derivative) [3]
| Parameter | Value |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantification (LOQ) | 90 ppm |
| Linearity Range | LOQ to 150% of specification |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 104.87 - 108.06% |
| Precision (%RSD) | < 1.13% |
Table 2: GC-MS Method Performance (1-(2-pyrimidinyl)piperazine) [4]
| Parameter | Value |
| Linearity Range | 0.2 - 15 ng/mL |
| Matrix | Human Plasma |
Table 3: LC-MS/MS Method Performance (1-(2-pyrimidyl)-piperazine) [6]
| Parameter | Value |
| Linearity Range | 10.00 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL |
| Intra-day Precision (%CV) | 1.42 - 6.69% |
| Inter-day Precision (%CV) | 2.47 - 6.02% |
| Intra-day Accuracy | 95.74 - 110.18% |
| Inter-day Accuracy | 98.37 - 105.62% |
| Matrix | Rat Plasma |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable means for the quantification of 1-(2-Pyridyl)piperazine across various sample types and concentration ranges. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure accurate and precise results in any research or quality control setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 1-(2-Pyridyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridyl)piperazine is a key structural motif present in a wide range of pharmacologically active compounds, including antipsychotics, anxiolytics, and antidepressants. As such, robust and reliable analytical methods for the separation, identification, and quantification of 1-(2-Pyridyl)piperazine derivatives are crucial in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose.
These application notes provide detailed protocols and guidance for the reversed-phase and chiral HPLC analysis of 1-(2-Pyridyl)piperazine derivatives.
Reversed-Phase HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of 1-(2-Pyridyl)piperazine and its derivatives. This technique separates compounds based on their hydrophobicity.
Chromatographic Conditions
A summary of typical chromatographic conditions for the RP-HPLC analysis of 1-(2-Pyridyl)piperazine derivatives is presented in Table 1.
Table 1: Summary of RP-HPLC Chromatographic Conditions for 1-(2-Pyridyl)piperazine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | 1-(2-Pyridinyl)piperazine | 4-(2-pyridyl)-1-piperazinethiocarboxylic acid 2-[1-(pyridyl)- ethylidene]hydrazide dihydrochloride | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl- 2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |
| Column | Newcrom R1 | Nova-Pak C18 (150 x 3.9 mm I.D.) | LiChrosorb® 100 RP-18 (250 x 4.0 mm I.D., 5 µm)[1][2] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[3] | 50 mM aqueous potassium phosphate buffer (pH 6.8, containing 1 mM EDTA)–acetonitrile (60:40, v/v)[4] | Acetonitrile – phosphate buffer pH=2[1][2] |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | UV or MS[3] | UV at 310 nm[4] | UV at 239 nm[1][2] |
| Temperature | Not Specified | Not Specified | Not Specified |
Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[3][5]
Experimental Protocol: General RP-HPLC Method
This protocol provides a general starting point for the analysis of 1-(2-Pyridyl)piperazine derivatives. Optimization may be required for specific applications.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standards of the 1-(2-Pyridyl)piperazine derivatives
-
Sample for analysis
2. Instrument and Column
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
3. Mobile Phase Preparation
-
Prepare the aqueous component of the mobile phase by adding the appropriate acid to water (e.g., 0.1% v/v phosphoric acid or 0.1% v/v formic acid).
-
Filter the mobile phase components through a 0.45 µm filter and degas.
-
A typical starting mobile phase composition is a mixture of acetonitrile and the buffered aqueous phase in a ratio of 20:80 (v/v).[6]
4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution. Prepare working standards by serial dilution of the stock solution.
-
Sample Solution: Dissolve the sample in a suitable solvent. The final concentration should be within the linear range of the method. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength. For compounds with a pyridine ring, a wavelength around 254 nm is often a good starting point. For specific derivatives, the UV maximum should be determined.
-
Inject the standard and sample solutions.
-
Record and process the chromatograms.
6. Data Analysis
-
Identify the peaks of interest by comparing the retention times with those of the reference standards.
-
Quantify the analytes by creating a calibration curve from the peak areas of the standard solutions.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 1-(2-Pyridinyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-(2-Pyridyl)piperazine as a Core Scaffold in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Pyridyl)piperazine and its related piperazine structures as foundational chemical scaffolds for the synthesis of new, effective agrochemicals. The following sections detail the role of this versatile building block in creating potent fungicides, insecticides, and plant activators, complete with representative synthetic protocols and efficacy data.
Introduction: The Role of the Pyridylpiperazine Scaffold
1-(2-Pyridyl)piperazine is a heterocyclic compound recognized for its utility as a key intermediate in the synthesis of biologically active molecules.[1] In the context of agrochemical development, the piperazine ring often serves as a flexible and robust linker connecting two or more active pharmacophores. This structural motif is valuable for several reasons:
-
Enhanced Biological Activity: The unique structure can improve the molecule's interaction with biological targets.[1]
-
Improved Physicochemical Properties: It can enhance solubility and stability in formulations.[1]
-
Synthetic Versatility: The two nitrogen atoms of the piperazine ring allow for straightforward chemical modifications, enabling the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
The primary application of 1-(2-Pyridyl)piperazine is not as a direct ingredient in agrochemical formulations but as a starting material for the synthesis of novel active ingredients.
Application Note 1: Synthesis of Fungicidal Derivatives
The pyridylpiperazine scaffold is integral to the development of novel fungicides. By coupling this core with other fungicidally active moieties, such as phenazine-1-carboxylic acid (PCA), researchers have developed derivatives with potent, broad-spectrum activity against significant plant pathogens.[2][3]
Quantitative Data: Efficacy of Piperazine-Based Fungicides
The following table summarizes the in vitro fungicidal activity of selected piperazine derivatives from scientific literature.
| Compound Class | Derivative Example | Target Pathogen | Efficacy (EC₅₀ in µM) | Reference Compound | Efficacy (EC₅₀ in µM) |
| Phenazine-1-Carboxylic Piperazine | Compound 5r | Rhizoctonia solani | 24.6 | PCA | 33.2 |
| Alternaria solani | 42.9 | PCA | 81.5 | ||
| Fusarium oxysporum | 73.7 | PCA | 186.5 | ||
| Fusarium graminearum | 73.8 | PCA | 176.4 | ||
| Pyricularia oryzae | 34.2 | PCA | 37.3 | ||
| Myricetin-Pyrazole-Piperazine Amide | Compound D1 | Phomopsis sp. | 16.9 | Azoxystrobin | 50.7 |
| Compound D16 | Phytophthora capsici | 11.3 | Azoxystrobin | 35.1 |
Data sourced from published studies.[3][4]
Potential Mechanism of Action
While the precise mechanism can vary, some piperazine-containing fungicides are believed to act by disrupting fundamental cellular processes in fungi. For example, myricetin-piperazine derivatives have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[4] This inhibition disrupts cellular respiration. Additionally, these compounds may induce damage to the fungal cell membrane, leading to leakage of cellular contents and cell death.[4]
Experimental Protocol: Synthesis of Phenazine-1-Carboxylic Piperazine Derivatives
This protocol is a representative example for synthesizing fungicidal amides using a piperazine linker.
Step 1: Activation of Phenazine-1-Carboxylic Acid (PCA)
-
Suspend PCA in dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride to the suspension at room temperature.
-
Reflux the mixture for 8 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude phenazine-1-carbonyl chloride (acyl chloride 4).
Step 2: Coupling with a Substituted Piperazine
-
Dissolve the desired monosubstituted piperazine (e.g., 1-(2-pyridyl)piperazine) and triethylamine (Et₃N) in CH₂Cl₂.
-
Cool the solution in an ice bath.
-
Add a solution of the crude acyl chloride 4 (from Step 1) in CH₂Cl₂ dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final phenazine-1-carboxylic piperazine derivative.[3]
Caption: Synthesis workflow for fungicidal piperazine derivatives.
Application Note 2: Synthesis of Insecticidal Derivatives
The piperazine scaffold is frequently employed to connect trifluoromethyl pyridine moieties or other neuro-active groups to create potent insecticides and acaricides. These compounds often target the insect's nervous system, leading to paralysis and death.
Quantitative Data: Efficacy of Piperazine-Based Insecticides
| Compound Class | Derivative Example | Target Pest | Efficacy |
| Trifluoromethyl Pyridinyl Piperazine | Compound 18a | Plutella xylostella | Significant insecticidal activity at 1 mg/L |
| Phenylpiperazine | Compound 5-1 | Tetranychus urticae (adults) | LC₅₀ of 0.28 ppm |
| Phenylpiperazine | Compound 5-1 | Tetranychus urticae (eggs) | LC₅₀ of 1.1 ppm |
Data sourced from published studies.[5]
Potential Mechanism of Action
Many insecticides act as neurotoxins, and piperazine derivatives are no exception.[6] The parent piperazine molecule is known to function as a GABA (γ-aminobutyric acid) receptor agonist in helminths, causing inhibitory effects that lead to muscle paralysis.[7][8] It is hypothesized that insecticidal derivatives synthesized from a piperazine core may act on similar inhibitory neurotransmitter systems in insects. Alternatively, they may target other critical components of the nervous system, such as voltage-gated sodium channels or nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation, paralysis, and death.[6][9]
Experimental Protocol: Synthesis of N-Substituted Phenylpiperazines
This protocol outlines a general, multi-step pathway for creating acaricidal phenylpiperazine derivatives.
Step 1: Synthesis of Substituted Aniline
-
React a starting aniline (e.g., 2-fluoro-4-methylaniline) with an appropriate agent (e.g., 2,2,2-trifluoroethyl iodide) to add a desired functional group. This often requires multiple intermediate steps like protection, sulfonation, and reduction.[5]
Step 2: Cyclization to Form Phenylpiperazine
-
React the substituted aniline from Step 1 with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether.
-
Heat the reaction mixture to a high temperature (e.g., 110-150°C) for several hours to facilitate the cyclization and formation of the phenylpiperazine ring.[5]
Step 3: N-Substitution of the Piperazine Ring
-
Dissolve the phenylpiperazine from Step 2 in a suitable solvent such as dichloromethane or DMF.
-
Add a base (e.g., triethylamine or potassium carbonate).
-
Add the desired electrophile (e.g., trifluoromethanesulfonic anhydride or an alkyl halide like 4-chlorobenzyl chloride) at room temperature or 0°C.
-
Stir the mixture for 0.5 to 3 hours until the reaction is complete.
-
Work up the reaction by pouring it into water or a saturated sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic layer. Purify the final product via silica gel column chromatography.[5]
Caption: Conceptual mechanism of a neurotoxic piperazine insecticide.
Application Note 3: Use in Plant Activator Synthesis
Beyond direct pesticidal action, pyridylpiperazine derivatives are being explored as plant activators. These compounds can induce a plant's innate immune system, enhancing its resistance to pathogens like viruses without acting on the pathogen directly.
Quantitative Data: Efficacy of Piperazine-Based Plant Activators
| Compound Class | Derivative Example | Target Virus | Protective Activity (EC₅₀ in µg/mL) | Reference Compound | Protective Activity (EC₅₀ in µg/mL) |
| Trifluoromethyl Pyridine Piperazine | Compound A16 | Tobacco Mosaic Virus (TMV) | 18.4 | Ningnanmycin | 50.2 |
| Cucumber Mosaic Virus (CMV) | 347.8 | Ningnanmycin | 359.6 |
Data sourced from a 2022 study on novel plant activators.[10]
Mechanism of Action: Induction of Plant Defenses
Certain trifluoromethyl pyridine piperazine derivatives act by priming the plant's defense mechanisms. Upon application, these compounds can trigger:
-
Increased Defense Enzyme Activity: They enhance the activity of key defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[10]
-
Activation of Defense Pathways: They can activate specific metabolic pathways, like the phenylpropanoid biosynthesis pathway, which produces antimicrobial compounds and reinforces plant cell walls.[10] This heightened state of defense allows the plant to more effectively resist subsequent viral infections.
Experimental Protocol: Defense Enzyme Activity Assay
This protocol describes how to assess the plant-activating effects of a synthesized compound.
-
Select healthy plants (e.g., tobacco at the six-leaf stage) for the experiment.
-
Prepare solutions of the test compound (e.g., Compound A16 at 500 µg/mL), a positive control (e.g., Ningnanmycin), and a negative control (solvent only).
-
Evenly spray the leaves of the respective plant groups with the prepared solutions.
-
After 24 hours, inoculate the treated leaves with a virus (e.g., TMV).
-
Collect leaf samples at set time points (e.g., 1, 3, 5, and 7 days post-inoculation) and store them at -80°C.
-
Process the leaf samples to extract proteins.
-
Use established biochemical assays (e.g., spectrophotometric methods) to measure the activity of defense enzymes like SOD, PPO, and PAL in the extracts.
-
Compare the enzyme activities between the compound-treated group, the positive control, and the negative control to determine if the compound induced a defense response.[10]
Caption: Logical workflow of a piperazine-based plant activator.
General Agrochemical Formulation & Safety
While specific formulation recipes are proprietary, synthesized active ingredients derived from 1-(2-pyridyl)piperazine would typically be formulated for application. For research purposes, a common starting point is to create a stock solution in a suitable organic solvent (e.g., DMSO, acetone) which can then be diluted in water with surfactants to create an emulsion for spray assays.
Safety Precautions: Piperazine and its derivatives should be handled with care. They can be irritants and may cause sensitization.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for any piperazine derivative before use.
References
- 1. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 9. biochemjournal.com [biochemjournal.com]
- 10. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
Application of 1-(2-Pyridyl)piperazine in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1-(2-Pyridyl)piperazine in material science, focusing on its role in the development of functional materials. It includes detailed application notes, experimental protocols, and data presented in a structured format for researchers, scientists, and professionals in drug development who may be interested in the material science applications of this versatile molecule.
Application in Luminescent Materials and Fluorescent Sensors
1-(2-Pyridyl)piperazine serves as a versatile building block for the synthesis of novel luminescent materials and fluorescent sensors due to its unique electronic and coordination properties. The presence of the pyridine ring and the piperazine moiety allows for the creation of molecules with tunable photophysical characteristics.
A notable application is in the development of selective fluorescent sensors for metal ions. The nitrogen atoms in the pyridyl and piperazine groups can act as effective chelating agents for metal ions. This binding event can lead to a significant change in the fluorescence properties of the molecule, enabling the detection of the target ion.
Application Note: Fluorescent "Turn-on" Sensor for Iron (III)
A fluorescent sensor based on 1-(2-Pyridyl)piperazine has been designed for the selective detection of Fe³⁺ ions. The sensor is synthesized by reacting 1-(2-Pyridyl)piperazine with 5-nitro-1,2-dihydroacenaphthylene and n-butyl amine. In a DMF/H₂O solution, this sensor exhibits high selectivity and sensitivity towards Fe³⁺, displaying a "turn-on" fluorescence response. This property makes it a promising candidate for applications in environmental monitoring and biological imaging where the detection of Fe³⁺ is crucial.
Quantitative Data: Photophysical Properties of a 1-(2-Pyridyl)piperazine-based Fe³⁺ Sensor
| Property | Value | Conditions |
| Excitation Wavelength | Not Specified | DMF/H₂O (3:1, v/v) |
| Emission Wavelength | Not Specified | DMF/H₂O (3:1, v/v) |
| Selectivity | High for Fe³⁺ | Tested against various other metal ions |
| Sensitivity | High | - |
| Response | Fast fluorescence enhancement | - |
Experimental Protocol: Synthesis of a 1-(2-Pyridyl)piperazine-based Fluorescent Sensor for Fe³⁺
Materials:
-
5-nitro-1,2-dihydroacenaphthylene
-
n-butyl amine
-
1-(2-Pyridyl)piperazine
-
Dimethylformamide (DMF)
-
Water
-
Other necessary solvents and reagents for synthesis and purification.
Procedure:
The synthesis of the fluorescent sensor involves a multi-step reaction. While the specific reaction conditions are proprietary to the cited research, a general plausible synthetic route is outlined below.
-
Step 1: Synthesis of an intermediate. React 5-nitro-1,2-dihydroacenaphthylene with n-butyl amine. This step likely involves a nucleophilic substitution reaction. The reaction conditions (temperature, time, solvent) would need to be optimized.
-
Step 2: Coupling with 1-(2-Pyridyl)piperazine. The product from Step 1 is then reacted with 1-(2-Pyridyl)piperazine. This is likely another nucleophilic substitution or a related coupling reaction to incorporate the pyridylpiperazine moiety.
-
Purification: The final product is purified using standard techniques such as column chromatography to obtain the pure fluorescent sensor.
-
Characterization: The structure of the synthesized sensor is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Sensing Protocol:
-
Prepare a stock solution of the fluorescent sensor in DMF.
-
Prepare test solutions by diluting the stock solution in a DMF/H₂O (3:1, v/v) mixture.
-
Prepare solutions of various metal ions (including Fe³⁺) in the same solvent mixture.
-
To the sensor solution, add a specific amount of the metal ion solution.
-
Record the fluorescence spectrum of the solution before and after the addition of the metal ion.
-
A significant increase in fluorescence intensity upon the addition of Fe³⁺ indicates a positive detection.
Workflow for the synthesis and application of a 1-(2-Pyridyl)piperazine-based Fe³⁺ sensor.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
1-(2-Pyridyl)piperazine and its derivatives are valuable ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The pyridyl group offers a well-defined coordination site, while the piperazine ring can adopt various conformations, allowing for the formation of diverse network structures. These materials have potential applications in catalysis, gas storage, and separation.
Application Note: Building Blocks for Catalytically Active Coordination Polymers
Metal complexes and coordination polymers incorporating pyridyl-piperazine ligands have been investigated for their catalytic activity in various organic transformations. For instance, copper(II) complexes with ligands containing pyridyl and piperazine-like moieties have shown catalytic activity in the oxidation of alcohols. The metal center, supported by the nitrogen-rich ligand environment, can facilitate redox processes. While specific data for 1-(2-pyridyl)piperazine in this context is limited in publicly available literature, its structural similarity to other effective ligands suggests its potential in this area.
Quantitative Data: Catalytic Performance of a Related Copper(II) Complex in Alcohol Oxidation
The following data is for a copper(II) complex with a different pyridyl-containing ligand, illustrating the potential catalytic application. Research on 1-(2-pyridyl)piperazine-based catalysts is encouraged.
| Substrate | Product | Catalyst Loading (mol%) | Oxidant | Yield (%) |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | NaOCl | 91 |
Experimental Protocol: General Synthesis of a Coordination Polymer with a Pyridyl-Piperazine Type Ligand
This protocol provides a general guideline for the synthesis of a coordination polymer, which can be adapted for 1-(2-Pyridyl)piperazine.
Materials:
-
A metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
1-(2-Pyridyl)piperazine (ligand)
-
A dicarboxylic acid co-ligand (e.g., terephthalic acid)
-
A suitable solvent system (e.g., DMF, ethanol, water)
Procedure (Solvothermal Synthesis):
-
In a small glass vial, dissolve the metal salt (e.g., 0.1 mmol) in a solvent (e.g., 2 mL of DMF).
-
In a separate vial, dissolve 1-(2-Pyridyl)piperazine (0.1 mmol) and the dicarboxylic acid (0.1 mmol) in the same solvent (e.g., 3 mL of DMF).
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the solvent, and dry them in air.
-
Characterize the structure and properties of the coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
Logical flow for the solvothermal synthesis of coordination polymers using 1-(2-Pyridyl)piperazine.
Application in Functional Polymers and Coatings
The incorporation of 1-(2-Pyridyl)piperazine into polymer structures can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. These functional polymers have potential uses in coatings, membranes, and as platforms for further chemical modification.
Application Note: Modification of Polymers for Enhanced Properties
1-(2-Pyridyl)piperazine can be used as a monomer or a modifying agent in polymer synthesis. For example, it can be reacted with polymers containing suitable reactive groups (e.g., chloromethyl or epoxy groups) to introduce the pyridylpiperazine moiety as a side chain. The resulting functionalized polymers can exhibit enhanced adhesion to metal surfaces due to the coordinating ability of the pyridyl and piperazine nitrogens. This makes them attractive for use in anti-corrosion coatings. Furthermore, these polymers can serve as macromolecular ligands for the preparation of polymer-supported catalysts.
Quantitative Data: Properties of a Hypothetical 1-(2-Pyridyl)piperazine-Functionalized Polymer
The following table presents hypothetical data for a functionalized polymer to illustrate the potential improvements. Experimental verification is required.
| Property | Base Polymer | Functionalized Polymer |
| Glass Transition Temperature (Tg) | 105 °C | 115 °C |
| Adhesion to Steel (Cross-hatch) | 3B | 5B |
| Metal Ion Uptake (Cu²⁺, mg/g) | < 1 | 50 |
Experimental Protocol: General Procedure for Functionalization of a Chloromethylated Polymer
Materials:
-
Chloromethylated polystyrene (or another suitable polymer backbone)
-
1-(2-Pyridyl)piperazine
-
A suitable solvent (e.g., DMF, Dioxane)
-
A base (e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
Dissolve the chloromethylated polymer in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of 1-(2-Pyridyl)piperazine and the base to the polymer solution. The base is used to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques like IR spectroscopy (disappearance of the C-Cl bond).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted reagents, and dry it under vacuum.
-
Characterize the degree of functionalization using techniques like elemental analysis or NMR spectroscopy.
This document provides a starting point for researchers interested in exploring the material science applications of 1-(2-Pyridyl)piperazine. The provided protocols are general and may require optimization for specific applications. Further research is encouraged to fully elucidate the potential of this versatile molecule in creating novel functional materials.
Application Notes and Protocols for 1-(2-Pyridyl)piperazine in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-Pyridyl)piperazine as a key reagent in various analytical chemistry techniques. The information is compiled to assist researchers in method development and execution.
Derivatization Agent for the Determination of Isocyanates in Air by High-Performance Liquid Chromatography (HPLC)
1-(2-Pyridyl)piperazine (1,2-PP) is a widely used and effective derivatizing agent for the analysis of airborne isocyanates.[1] The reaction of the isocyanate group (-NCO) with the secondary amine of 1,2-PP forms a stable urea derivative, which can be readily analyzed by reverse-phase HPLC with UV or fluorescence detection.[2][3][4] This method is the basis for several regulatory methods, including OSHA Method 42.[2][4]
Quantitative Data
| Parameter | Value | Reference |
| Analytes | 2,4-Toluene diisocyanate (2,4-TDI), 2,6-Toluene diisocyanate (2,6-TDI), 1,6-Hexamethylene diisocyanate (HDI), Methylene biphenyl isocyanate (MDI) | [1][2] |
| Detection Limit (Overall Procedure) | 2,6-TDI: 1.6 µg/m³ (0.23 ppb); HDI: 2.3 µg/m³ (0.32 ppb); 2,4-TDI: 1.3 µg/m³ (0.17 ppb) | [4] |
| Reliable Quantitation Limit | 2,6-TDI: 2.3 µg/m³ (0.32 ppb); HDI: 2.9 µg/m³ (0.43 ppb); 2,4-TDI: 2.5 µg/m³ (0.36 ppb) | [4] |
| Standard Error of Estimate at Target Concentration | 2,6-TDI: 7.63%; HDI: 7.79%; 2,4-TDI: 6.89% | [4] |
| Recommended Air Volume | 15 L | [3][4] |
| Recommended Flow Rate | 1 L/min | [2][3] |
Experimental Protocol
Objective: To quantify the concentration of airborne isocyanates by derivatization with 1-(2-Pyridyl)piperazine followed by HPLC analysis.
Materials:
-
1-(2-Pyridyl)piperazine (1,2-PP), ≥99% purity[5]
-
Methylene chloride, HPLC grade
-
Acetonitrile (ACN), HPLC grade[2]
-
Dimethyl sulfoxide (DMSO), HPLC grade[2]
-
Ammonium Acetate[6]
-
Glacial Acetic Acid[2]
-
Deionized water
-
Glass fiber filters (37-mm)[2]
-
Three-piece 37-mm cassettes[3]
-
Calibrated personal sampling pump[3]
-
HPLC system with UV or fluorescence detector
-
Analytical column: C18 or CN column
Reagent Preparation:
-
Filter Coating Solution: Prepare a 4 mg/mL solution of 1,2-PP in methylene chloride.[2]
-
Desorbing Solution: Prepare a 90:10 (v/v) mixture of acetonitrile and DMSO.[2][3]
-
Mobile Phase Buffer: Prepare a 0.01 M ammonium acetate buffer and adjust the pH to 6.2 with glacial acetic acid.[7]
Procedure:
1. Filter Preparation: a. Place 37-mm glass fiber filters in a clean, dry container. b. Apply 500 µL of the 4 mg/mL 1,2-PP coating solution to each filter.[2] c. Allow the filters to air dry completely in a fume hood. d. Store the coated filters in a sealed container at reduced temperature until use.[3]
2. Air Sampling: a. Assemble a coated glass fiber filter in a three-piece cassette.[3] b. Connect the cassette to a calibrated personal sampling pump. c. Sample the air at a flow rate of 1 L/min for a recommended total volume of 15 L.[2][3] d. After sampling, cap the cassette securely.
3. Sample Preparation: a. Carefully remove the coated filter from the cassette and place it in a 4-mL vial. b. Add 3.0 mL of the 90:10 ACN/DMSO desorbing solution to the vial.[3] c. Seal the vial and allow it to stand for at least 1 hour with occasional agitation to ensure complete desorption of the derivatives. d. Filter the sample extract through a 0.2-µm PTFE syringe filter into an HPLC vial.[3]
4. HPLC Analysis: a. Column: C18 or CN reversed-phase column. b. Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium acetate buffer (pH 6.2). The exact gradient will depend on the specific isocyanates being analyzed and should be optimized. c. Flow Rate: 1.0 mL/min.[8] d. Injection Volume: 10-20 µL. e. Detection: UV at 254 nm or Fluorescence with excitation at 240 nm and emission at 370 nm.[6] f. Calibration: Prepare a series of calibration standards by spiking known amounts of isocyanate standards onto coated filters and following the same sample preparation procedure.[3] Alternatively, stable urea derivative standards can be used.
5. Data Analysis: a. Identify and quantify the derivatized isocyanates in the samples by comparing their retention times and peak areas to the calibration standards. b. Calculate the airborne concentration of each isocyanate in µg/m³ or ppb.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Spectrophotometric Determination of Copper as Copper Piperazine | Semantic Scholar [semanticscholar.org]
- 8. 1-(2-Pyridyl)piperazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Experimental Design for Studying the Bioactivity of 1-(2-Pyridyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Pyridyl)piperazine is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The parent compound itself is recognized as a selective antagonist of α2-adrenergic receptors and is a metabolite of the tranquilizer Azaperone.[1][2][3] Derivatives of 1-(2-pyridyl)piperazine have been investigated for numerous therapeutic applications, including their potential as urease inhibitors, antihistamines, anticancer agents, and P-glycoprotein inhibitors.[4][5][6][7]
These application notes provide a comprehensive experimental framework for researchers to investigate the bioactivity of 1-(2-Pyridyl)piperazine and its analogues. The protocols outlined below detail methods for assessing its primary activity as an α2-adrenoceptor antagonist, evaluating its general cytotoxicity, and screening for other potential biological effects.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive bioactivity screening of 1-(2-Pyridyl)piperazine.
Caption: A logical workflow for the bioactivity assessment of 1-(2-Pyridyl)piperazine.
Key Signaling Pathway: α2-Adrenergic Receptor Antagonism
1-(2-Pyridyl)piperazine acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway inhibited by this compound.
Caption: Signaling pathway of α2-adrenergic receptor antagonism by 1-(2-Pyridyl)piperazine.
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is essential for determining the cytotoxic potential of the compound.[8][9]
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1-(2-Pyridyl)piperazine
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 1-(2-Pyridyl)piperazine in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well.
-
Incubate for 4 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
α2-Adrenergic Receptor Binding Assay
This assay determines the affinity of the compound for the α2-adrenergic receptor.[10]
Materials:
-
Cell membranes prepared from cells expressing the human α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]-Clonidine (radioligand)
-
1-(2-Pyridyl)piperazine
-
Yohimbine (a known α2-antagonist for positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Clonidine (at a final concentration around its Kd), and 50 µL of various concentrations of 1-(2-Pyridyl)piperazine or yohimbine.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM yohimbine).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-50 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Functional Assay: cAMP Measurement
This assay assesses the functional consequence of receptor binding (antagonism).[11]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human α2A-adrenergic receptor
-
Forskolin
-
Clonidine
-
1-(2-Pyridyl)piperazine
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of 1-(2-Pyridyl)piperazine for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of clonidine (agonist) in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
An antagonist will reverse the clonidine-induced decrease in cAMP levels.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of 1-(2-Pyridyl)piperazine
| Cell Line | Assay Duration (h) | IC50 (µM) |
| HEK293 | 48 | > 100 |
| HeLa | 48 | 85.2 ± 5.4 |
| HepG2 | 48 | > 100 |
Table 2: α2-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| 1-(2-Pyridyl)piperazine | α2A | 15.6 ± 2.1 |
| Yohimbine (Control) | α2A | 5.2 ± 0.8 |
Table 3: Functional Antagonism at the α2A-Adrenergic Receptor
| Compound | Assay | IC50 (nM) |
| 1-(2-Pyridyl)piperazine | cAMP Inhibition | 45.3 ± 6.7 |
| Yohimbine (Control) | cAMP Inhibition | 12.8 ± 1.9 |
Troubleshooting
-
High background in binding assays: Increase the number of washes or optimize the membrane protein concentration.
-
Low signal in functional assays: Ensure cells are healthy and responsive to the agonist. Check the concentration of forskolin used.
-
Inconsistent cell viability results: Ensure consistent cell seeding density and proper dissolution of the formazan product. Check for DMSO toxicity at higher concentrations.
Conclusion
The experimental design and protocols provided herein offer a robust framework for the characterization of the bioactivity of 1-(2-Pyridyl)piperazine. By systematically evaluating its receptor binding, functional activity, and cytotoxicity, researchers can gain a comprehensive understanding of its pharmacological profile, which is essential for further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(2-Pyridyl)piperazine|Research Chemical|CAS 34803-66-2 [benchchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Pyridyl)piperazine Derivatives in Dopamine Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-(2-Pyridyl)piperazine derivatives as ligands for dopamine receptors. It includes detailed application notes, experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative binding data to guide structure-activity relationship (SAR) studies and drug development efforts.
Introduction
The 1-(2-Pyridyl)piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous compounds targeting various neurotransmitter receptors. Derivatives of this scaffold have shown significant promise as modulators of dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. The careful design and evaluation of these derivatives are crucial for developing novel therapeutics with improved efficacy and side-effect profiles.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Activation of these receptors initiates distinct intracellular signaling cascades.
-
D1-like Receptor Signaling: D1-like receptors primarily couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.
-
D2-like Receptor Signaling: D2-like receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also modulate the activity of various ion channels and other effector proteins.
Data Presentation: In Vitro Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of selected 1-(2-Pyridyl)piperazine and related arylpiperazine derivatives for human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of 1-Aryl-4-(phenylarylmethyl)piperazine Derivatives
| Compound ID | R1 (Arylpiperazine) | R2 (Phenylaryl) | D2 Ki (nM) | 5-HT1A Ki (nM) |
| 4a | 2-methoxyphenyl | 3-pyridyl | 1.8 | 0.28 |
| 4b | 2-methoxyphenyl | 4-pyridyl | 1.1 | 0.38 |
| 4c | Phenyl | 3-pyridyl | 4.6 | 0.74 |
| 4d | Phenyl | 4-pyridyl | 4.4 | 1.1 |
| 4e | 2,3-dihydro-1,4-benzodioxin-5-yl | 5-(4-fluorophenyl)-3-pyridinyl | 1.0 | 1.0 |
Data extracted from Feenstra et al., 2006.
Table 2: Binding Affinities of [4-(4-Carboxamidobutyl)]-1-arylpiperazine Derivatives
| Compound ID | R (Arylpiperazine) | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 6 | Phenyl | 6.2 | 33 | 5.4 |
| 7 | 2-Methoxyphenyl | 3.5 | 34 | 9.7 |
| 8 | 2,3-Dichlorophenyl | 0.6 | 34 | 56 |
| 9 | 2-Pyrimidinyl | 8.8 | 170 | 19 |
| 10 | 2-Pyridinyl | 8.1 | 180 | 22 |
Data extracted from Ananthan et al., 2014.[1][2]
Table 3: Binding Affinities of N-Phenylpiperazine Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 1 | 2-OCH3 | H | 40 | 0.3 | 133 |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |
| 3 | 2-F | Butyl | 349 | 96 | 3.6 |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |
Data extracted from BenchChem Application Notes, referencing various primary sources.[3]
Experimental Protocols
In Vitro Assays
This protocol determines the affinity (Ki) of a test compound for a dopamine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., D2 or D3).
-
Radiolabeled ligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN).
-
Test 1-(2-Pyridyl)piperazine derivative.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations.
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(2-Pyridyl)piperazine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and use of 1-(2-Pyridyl)piperazine Monohydrochloride in a research and drug development setting. This compound is a valuable building block for the synthesis of various psychotherapeutic drugs, particularly those targeting the central nervous system (CNS).[1]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₄ClN₃ | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | -80 °C | [1] |
| Boiling Point | 107 °C at 14 mmHg | [1] |
| Density | 1.19 g/mL at 25 °C | [1] |
| Water Solubility | 17 g/L (20 °C) | [3] |
| Stability | Stable under normal storage conditions. Sensitive to moisture. | [4] |
| Hazard Statements | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [5] |
| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. | [6] |
Safe Handling and Storage
Adherence to proper safety protocols is crucial when working with this compound.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Protect from moisture and light.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed protocols for common applications of this compound in a research setting.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results.
Protocol 1: Aqueous Stock Solution (e.g., for in vitro assays)
-
Objective: To prepare a 10 mM aqueous stock solution.
-
Materials:
-
This compound (MW: 199.68 g/mol )
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tube or vial
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.997 mg of this compound into the tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the tube until the solid is completely dissolved.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation for In Vivo Studies
For animal studies, a vehicle that enhances solubility and bioavailability is often required.
-
Objective: To prepare a 2.5 mg/mL solution for in vivo administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution if necessary.[8]
-
Cell-Based Assay Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a selected cell line.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Stability Assessment of Aqueous Solutions
This protocol provides a framework for evaluating the stability of this compound in an aqueous solution under different stress conditions.
-
Objective: To assess the stability of the compound in aqueous solution under heat, acidic, basic, and oxidative conditions.
-
Materials:
-
Aqueous stock solution of this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Sample Preparation: Prepare separate aliquots of the aqueous stock solution.
-
Incubation: Incubate the samples for a predetermined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by HPLC to determine the concentration of the parent compound.
-
Data Analysis: Compare the concentration of the compound in the stressed samples to a control sample stored at an optimal temperature (e.g., 4°C) to determine the percentage of degradation.
-
Application in CNS Drug Discovery: A Precursor to Serotonin Receptor Ligands
1-(2-Pyridyl)piperazine is a key structural motif in many centrally acting drugs, particularly those that modulate serotonergic neurotransmission.[1] It serves as a scaffold for the synthesis of ligands targeting various serotonin (5-HT) receptors.
Serotonin Receptor Signaling Pathway
The diagram below illustrates a generalized signaling pathway for a G-protein coupled serotonin receptor, a common target for drugs derived from 1-(2-Pyridyl)piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CAS#:129394-11-2 | this compound | Chemsrc [chemsrc.com]
- 4. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trypsin Cell Dissociation Protocol [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-Pyridyl)piperazine Monohydrochloride Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(2-Pyridyl)piperazine Monohydrochloride.
Troubleshooting Guides
This section is designed to address specific issues that may arise during the synthesis of 1-(2-Pyridyl)piperazine and its subsequent conversion to the monohydrochloride salt.
Issue 1: Low Yield of 1-(2-Pyridyl)piperazine
-
Question: My reaction is resulting in a low yield of the desired 1-(2-Pyridyl)piperazine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, primarily related to side reactions, incomplete conversion, or suboptimal reaction conditions. A common issue is the formation of the disubstituted byproduct, N,N'-bis(2-pyridyl)piperazine. Here are key areas to investigate:
-
Molar Ratio of Reactants: An inappropriate ratio of piperazine to the pyridine halide can lead to the formation of the disubstituted byproduct.
-
Solution: Employ a significant excess of piperazine (5-10 equivalents). This statistically favors the reaction of the electrophilic pyridine with an unreacted piperazine molecule, minimizing the formation of the disubstituted product.[1]
-
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can promote the formation of byproducts. Conversely, insufficient temperature or time will lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen can help identify the ideal conditions for your specific substrates.[1]
-
-
Choice of Synthesis Route: The two primary methods, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, have different sensitivities to reaction parameters.
-
Solution (SNAr): For SNAr reactions with 2-chloropyridine or 2-bromopyridine, ensure a suitable base is used to neutralize the generated HCl. A mild base like sodium carbonate can be effective.[2] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate the reaction but may require higher temperatures for less activated pyridines.
-
Solution (Buchwald-Hartwig): This method is highly dependent on the catalyst system. Low yields are often due to catalyst deactivation or a suboptimal ligand/base combination.[3] Screen a variety of phosphine ligands and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[3] If a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[3]
-
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify my 1-(2-Pyridyl)piperazine product from the reaction mixture. What are the best practices for purification?
-
Answer: The basic nature of the piperazine nitrogen can sometimes complicate purification by standard silica gel chromatography.
-
Column Chromatography: This is a common method for purification.
-
Acid-Base Extraction: This technique is effective for separating the basic product from non-basic impurities.
-
Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The 1-(2-Pyridyl)piperazine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free base re-extracted into an organic solvent.[1]
-
-
Crystallization/Salt Formation: Converting the free base to its monohydrochloride salt is an excellent method for purification, especially for removing minor impurities.
-
Solution: Dissolve the crude or partially purified 1-(2-Pyridyl)piperazine free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether). The monohydrochloride salt will precipitate and can be collected by filtration and washed with a cold solvent.[5] Recrystallization of the salt can further enhance purity.
-
-
Issue 3: Formation of Dihydrochloride Salt Instead of Monohydrochloride
-
Question: I am trying to synthesize the monohydrochloride salt, but I seem to be forming the dihydrochloride salt. How can I control the salt formation?
-
Answer: The formation of the dihydrochloride salt occurs when both nitrogen atoms of the piperazine ring are protonated.
-
Stoichiometry of Acid: The most critical factor is the amount of hydrochloric acid added.
-
Solution: Use exactly one equivalent of hydrochloric acid relative to the 1-(2-Pyridyl)piperazine free base. Careful calculation and precise addition are crucial. It is often best to add the acid solution dropwise to a solution of the free base with stirring.
-
-
pH Control: Monitoring the pH during the addition of acid can help ensure the formation of the desired salt.
-
Solution: While not always practical on a small scale, in-process pH monitoring can help to stop the acid addition once the desired protonation state is reached.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to 1-(2-Pyridyl)piperazine?
-
A1: The two most common methods are Nucleophilic Aromatic Substitution (SNAr) of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with piperazine, and the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] A protecting group strategy using N-Boc-piperazine can also be employed to ensure mono-substitution, followed by deprotection.[1]
-
-
Q2: Which synthesis method generally gives a higher yield?
-
A2: While both methods can be optimized to give good yields, the Buchwald-Hartwig amination is often more versatile and can provide higher yields, especially for less reactive aryl halides.[3] However, it requires a more complex and expensive catalyst system. SNAr is a more classical and cost-effective approach that can be very efficient, particularly with activated pyridines.
-
-
Q3: How can I minimize the formation of the N,N'-bis(2-pyridyl)piperazine byproduct in an SNAr reaction?
-
A3: The most effective way is to use a large excess of piperazine (5-10 equivalents) relative to the 2-halopyridine.[1] This ensures that the 2-halopyridine is more likely to react with an un-substituted piperazine molecule.
-
-
Q4: What is the purpose of converting 1-(2-Pyridyl)piperazine to its monohydrochloride salt?
-
A4: The monohydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free base, which can be an oil or low-melting solid.[5] The salt formation also serves as a final purification step.
-
-
Q5: What are suitable solvents for the synthesis of 1-(2-Pyridyl)piperazine?
-
A5: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often used, although alcohols like isopropanol can also be effective. For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF.[1]
-
-
Q6: My final product is an oil. How can I solidify it?
-
A6: Converting the oily free base to its hydrochloride salt is a common and effective method to obtain a solid material.[5] This can be achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Condition A | Condition B | Condition C |
| Pyridine Substrate | 2-Bromopyridine | 2-Chloropyridine | 2-Chloro-3-nitropyridine |
| Piperazine (equiv.) | 1.2 | 10 | 5 |
| Solvent | None (Microwave) | Diethylene glycol monomethyl ether | Acetonitrile |
| Base | None | None | K₂CO₃ |
| Temperature | 150 °C | 150 °C | Reflux |
| Time | 20 min | 6-12 h | 12 h |
| Yield (%) | 54%[4] | Good to Excellent[6] | 65%[7] |
| Notes | Microwave-assisted synthesis. | General procedure for N-aryl piperazines. | The nitro group activates the ring towards substitution. |
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition D | Condition E |
| Aryl Halide | 4-Bromotoluene | Aryl Chlorides |
| Amine | N-Boc-piperazine | Piperazine |
| Pd Source (mol%) | (NHC)Pd(allyl)Cl (pre-catalyst) | Pd₂(dba)₃ |
| Ligand | - | Sterically hindered phosphine ligand |
| Base | NaOtBu | NaOtBu or K₃PO₄ |
| Solvent | Toluene | Toluene or Dioxane |
| Temperature | 100 °C | 80-110 °C |
| Time | 5 min | 1-24 h |
| Yield (%) | 96%[8] | Generally high |
| Notes | Example with a protected piperazine. | General conditions; ligand choice is critical. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Pyridyl)piperazine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a general procedure for the synthesis of N-aryl piperazines.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (1.0 equiv.), piperazine (10.0 equiv.), and diethylene glycol monomethyl ether as the solvent.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dissolve the mixture in methanol and add diethyl ether to precipitate the product as its hydrochloride salt.
-
Purification: Filter the precipitate and wash with diethyl ether to yield the crude hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with a sodium carbonate solution, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Pyridyl)piperazine.
Protocol 2: Synthesis of 1-(2-Pyridyl)piperazine via Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination.[9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-bromopyridine, 1.0 equiv.), piperazine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.). In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a biarylphosphine ligand, 2-4 mol%) in a small amount of anhydrous toluene.
-
Reaction: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with 0.1-1% triethylamine) to afford 1-(2-Pyridyl)piperazine.[9]
Protocol 3: Preparation of this compound
-
Dissolution: Dissolve the purified 1-(2-Pyridyl)piperazine (1.0 equiv.) in a minimal amount of a suitable solvent such as isopropanol, ethanol, or diethyl ether.
-
Acidification: Slowly add one equivalent of a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a calculated volume of concentrated HCl in isopropanol) to the stirred solution of the free base.
-
Precipitation and Isolation: The monohydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum to yield pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1-(2-Pyridyl)piperazine Experiments
Welcome to the technical support center for 1-(2-Pyridyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Pyridyl)piperazine and what is its primary mechanism of action?
1-(2-Pyridyl)piperazine is a chemical compound featuring a pyridine ring attached to a piperazine moiety.[1][2][3][4] It is widely recognized as a selective antagonist of α2-adrenoceptors, which are G protein-coupled receptors (GPCRs) involved in modulating neurotransmitter release.[1][5][6] It is also a known metabolite of the antipsychotic drug Azaperone.[1]
Q2: What are the basic physicochemical properties of 1-(2-Pyridyl)piperazine?
1-(2-Pyridyl)piperazine is typically a clear, colorless to yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as chloroform and methanol, and has a high water solubility.[1][4] Key properties are summarized in the table below.
Q3: What are the recommended storage and handling conditions for 1-(2-Pyridyl)piperazine?
It is recommended to store 1-(2-Pyridyl)piperazine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.[2] For long-term storage, keeping it at room temperature under an inert atmosphere in a dark place is advised.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2]
Q4: What are the known off-target effects for piperazine-containing compounds?
Piperazine derivatives are known to sometimes interact with other GPCRs, such as serotonergic (5-HT) and dopaminergic (D) receptors.[7] A significant consideration for this class of compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity.[7] Therefore, it is advisable to perform selectivity profiling, especially when developing derivatives for therapeutic use.
Troubleshooting Guides
Issue 1: Inconsistent or No-Observable-Effect in In Vitro Assays
Question: I am not observing the expected α2-adrenoceptor antagonist activity with 1-(2-Pyridyl)piperazine in my cell-based assay. What could be the issue?
Possible Causes and Solutions:
-
Compound Solubility: Although generally water-soluble, precipitation can occur in complex biological media.
-
Recommendation: Ensure the compound is fully dissolved in your assay buffer. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into your final assay medium. Visually inspect for any precipitation. A gentle warming or sonication may aid dissolution.[2]
-
-
Compound Stability: The compound may degrade under specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
-
Recommendation: Prepare fresh solutions for each experiment. If stability is a concern, you can assess it by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity via HPLC.
-
-
Assay Conditions: The concentration of agonist used to stimulate the α2-adrenoceptor may be too high, making it difficult to observe competitive antagonism.
-
Recommendation: Perform a dose-response curve with the agonist to determine its EC80 concentration. Use this concentration for your antagonist experiments to ensure a sufficient window for observing inhibition.
-
-
Cell Line Health and Density: Unhealthy cells or inconsistent cell seeding densities can lead to variable results.
-
Recommendation: Ensure your cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all wells to minimize variability.
-
Issue 2: Higher-Than-Expected Cytotoxicity
Question: My piperazine derivative is showing significant cytotoxicity in my cell line, even at low concentrations. What could be the cause?
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Always include a vehicle-only control (cells treated with the same concentration of solvent) to differentiate between compound- and solvent-induced cytotoxicity. Aim to keep the final DMSO concentration below 0.5%.[7]
-
-
Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity.
-
Compound Precipitation: Precipitates of the compound can lead to high localized concentrations, causing acute cytotoxicity.
-
Recommendation: As mentioned previously, ensure complete solubility of the compound in your culture medium.
-
Issue 3: Assay Interference
Question: I am seeing unexpected results in my fluorescence- or luminescence-based assay when using 1-(2-Pyridyl)piperazine. Could it be interfering with the assay itself?
Possible Causes and Solutions:
-
Compound Autofluorescence: Many small molecules can fluoresce, which can interfere with fluorescence-based assays.
-
Recommendation: Measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay to check for autofluorescence. If significant, consider using a different fluorescent dye with a shifted spectrum or an alternative non-fluorescent assay format.
-
-
Luciferase Inhibition/Stabilization: In luciferase-based reporter assays, compounds can directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to false-positive or false-negative results.[8][9][10][11]
-
Recommendation: To test for this, you can perform a counterscreen using purified luciferase enzyme. Alternatively, using a dual-reporter system (e.g., firefly and Renilla luciferase) can help differentiate between effects on the signaling pathway and direct effects on the reporter enzyme.[8]
-
Data Presentation
Physicochemical Properties of 1-(2-Pyridyl)piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₃ | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [1][2][3] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Boiling Point | 120-122 °C at 2 mmHg | [1] |
| Density | 1.072 g/mL at 25 °C | [1] |
| pKa | 8.9 (predicted) | [3] |
| Water Solubility | >500 g/L at 20 °C | [4] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
In Vitro Activity of Piperazine Derivatives (Representative Data)
| Compound ID/Name | Target/Assay | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference(s) |
| A novel piperazine derivative | Cell Proliferation Assay | K562 (Leukemia) | 0.06 - 0.16 | [12] |
| Compound 7g (guanidine derivative) | MTT Assay | HT-29 (Colon Cancer) | < 2 | [12] |
| Compound 7g (guanidine derivative) | MTT Assay | A549 (Lung Cancer) | < 2 | [12] |
| Pyridazinylpiperazine analog | VR1 Antagonist (FLIPR assay) | HEK293 (hVR1) | 0.009 - 0.2 | [13] |
Experimental Protocols
Protocol 1: α2-Adrenoceptor Competitive Radioligand Binding Assay
This protocol is a general method to determine the binding affinity of 1-(2-Pyridyl)piperazine for α2-adrenoceptors.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
[³H]-clonidine or another suitable radiolabeled α2-adrenoceptor agonist/antagonist.
-
1-(2-Pyridyl)piperazine stock solution (e.g., 10 mM in DMSO).
-
Unlabeled α2-adrenoceptor antagonist (e.g., yohimbine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of 1-(2-Pyridyl)piperazine in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the serially diluted 1-(2-Pyridyl)piperazine, buffer only (for total binding), or a high concentration of unlabeled antagonist (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 1-(2-Pyridyl)piperazine and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the functional antagonism of 1-(2-Pyridyl)piperazine by quantifying its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
A cell line expressing the α2-adrenoceptor of interest (e.g., CHO or HEK293 cells).
-
An α2-adrenoceptor agonist (e.g., clonidine or UK-14304).
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
1-(2-Pyridyl)piperazine stock solution.
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of 1-(2-Pyridyl)piperazine for a specified time (e.g., 15-30 minutes).
-
Add the α2-adrenoceptor agonist at its EC₈₀ concentration in the presence of forskolin.
-
Incubate for the time recommended by the agonist and cell system to achieve inhibition of cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Generate a dose-response curve for 1-(2-Pyridyl)piperazine's ability to reverse the agonist-induced decrease in cAMP and calculate its IC₅₀ value.
Mandatory Visualization
Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of 1-(2-Pyridyl)piperazine.
Caption: Troubleshooting workflow for inconsistent results in in vitro assays.
References
- 1. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 2. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 11. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Pyridyl)piperazine stability and degradation pathways
Welcome to the technical support center for 1-(2-Pyridyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(2-Pyridyl)piperazine?
A1: 1-(2-Pyridyl)piperazine is stable at room temperature when stored in a tightly sealed container.[1] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. It is crucial to keep it away from incompatible substances such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]
Q2: What are the known degradation pathways for 1-(2-Pyridyl)piperazine?
A2: While specific degradation pathways for 1-(2-Pyridyl)piperazine are not extensively documented, potential degradation can be inferred from studies on its core structures, piperazine and pyridine. Degradation is likely to occur under hydrolytic (acidic or basic), oxidative, photolytic, and thermal stress. The piperazine ring may undergo oxidation to form products like N-oxides or ring-opened derivatives. The pyridine ring is susceptible to photodegradation.
Q3: What are the expected decomposition products of 1-(2-Pyridyl)piperazine under thermal stress?
A3: Upon thermal decomposition, 1-(2-Pyridyl)piperazine is expected to release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Based on studies of piperazine, thermal degradation at elevated temperatures (135-175°C) could lead to the formation of N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine through SN2 reactions.[2][3]
Q4: Is 1-(2-Pyridyl)piperazine susceptible to photodegradation?
A4: Yes, compounds containing a pyridine ring can be susceptible to photodegradation. Studies on pyridine and related N-heterocyclic aromatics indicate that degradation can be initiated by UV light, often leading to hydroxylation of the ring. The rate of photodegradation is influenced by the number and position of nitrogen atoms within the aromatic ring.[4][5] Therefore, it is recommended to protect solutions of 1-(2-Pyridyl)piperazine from light to prevent photochemical decomposition.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in aqueous assays.
-
Possible Cause: Poor aqueous solubility or precipitation of the compound. While the piperazine moiety can be hydrophilic, the overall molecule may have limited solubility in aqueous buffers, especially at neutral pH.
-
Troubleshooting Steps:
-
pH Adjustment: 1-(2-Pyridyl)piperazine is a basic compound. Lowering the pH of the solution will protonate the piperazine nitrogens, which can significantly increase its aqueous solubility.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer to identify the concentration at which it remains in solution throughout the experiment.
-
Use of Co-solvents: If the assay allows, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the chosen co-solvent does not interfere with the assay.
-
Salt Formation: For stock solutions and formulation development, converting the free base to a more soluble salt (e.g., hydrochloride salt) can be an effective strategy.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Degradation of the compound in solution or during sample preparation.
-
Troubleshooting Steps:
-
Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light. Conduct a preliminary stability study of the compound in the analytical solvent to determine how long it remains stable.
-
Mobile Phase pH: Ensure the pH of the HPLC mobile phase is compatible with the compound. A slightly acidic mobile phase is often suitable for basic compounds like this to ensure consistent ionization and peak shape.
-
Temperature Effects: Avoid exposing the compound to high temperatures during sample preparation (e.g., during sonication for dissolution). Use an autosampler with temperature control if available.
-
Forced Degradation Study: To identify if the new peaks are degradation products, perform a forced degradation study (see experimental protocols below). This will help in creating a degradation profile and ensuring the analytical method is stability-indicating.
-
Stability Data
| Stress Condition | Temperature | Observations for Piperazine (Proxy) | Potential Degradation Products |
| Thermal | 135-175°C | First-order degradation. Rate increases with temperature and CO2 loading.[2][3] | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine |
| Oxidative | 55°C | Catalyzed by metals (e.g., Cu2+).[2] Rate is pH-dependent.[6] | Ethylenediamine, 2-oxopiperazine, Formylpiperazine, Formate, Acetate, Oxalate |
| Photolytic | Room Temp | Degradation occurs in the presence of UV light and air.[7] | Not specified, likely involves ring opening/modification. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[8]
-
Preparation of Stock Solution: Prepare a stock solution of 1-(2-Pyridyl)piperazine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, heat a solution of the compound at 70°C for 48 hours.
-
Dissolve/dilute the samples in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a suitable exposure period.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, such as RP-HPLC with UV or MS detection. The method should be capable of separating the parent compound from all generated degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a low percentage of B and gradually increase to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended to assess peak purity). Mass spectrometry can be used for identification of degradation products.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Improving solubility of 1-(2-Pyridyl)piperazine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-(2-Pyridyl)piperazine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of 1-(2-Pyridyl)piperazine in common laboratory solvents?
A1: Quantitative solubility data for 1-(2-Pyridyl)piperazine across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and some quantitative data are available. The compound is known to be soluble in chloroform and methanol.[1][2] It also exhibits very high solubility in water (>500 g/L at 20°C).[1][3] One supplier notes that it is soluble in DMSO at 100 mg/mL, potentially requiring ultrasonication.[4]
Q2: I am observing a clear, colorless to pale yellow liquid. Is this the correct appearance for 1-(2-Pyridyl)piperazine?
A2: Yes, the described appearance as a clear, colorless to pale yellow liquid is consistent with the physical properties of 1-(2-Pyridyl)piperazine.[1][2]
Q3: My 1-(2-Pyridyl)piperazine solution in DMSO precipitated upon storage. What can I do to prevent this?
A3: Precipitation upon storage, especially at lower temperatures, can indicate that the solution is supersaturated. To mitigate this, consider the following:
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation.
-
Prepare Fresh Solutions: For maximum consistency, it is best to prepare fresh stock solutions before each experiment.
-
Lower Stock Concentration: Preparing a more dilute stock solution can also help in preventing precipitation during storage.
Q4: After diluting my DMSO stock of 1-(2-Pyridyl)piperazine into an aqueous buffer for my assay, the compound precipitated. How can I resolve this?
A4: This is a common challenge for compounds with low aqueous solubility. Here are some strategies to address this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system, typically up to 1%.
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.
Troubleshooting Guides
Issue: Poor solubility in non-polar organic solvents.
Root Cause: 1-(2-Pyridyl)piperazine is a polar molecule due to the presence of the pyridine ring and the two nitrogen atoms in the piperazine ring. This polarity limits its solubility in non-polar solvents.
Solutions:
-
Co-solvency: The use of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[5]
-
Recommendation: Start by preparing a stock solution in a solvent where 1-(2-Pyridyl)piperazine is known to be soluble, such as methanol or DMSO. Then, introduce a small percentage of this stock solution into your desired non-polar solvent. It is crucial to determine the tolerance of your experimental system to the co-solvent.
-
-
Salt Formation: Converting the basic 1-(2-Pyridyl)piperazine (a free base) into a salt is a highly effective method to enhance its solubility in more polar organic solvents and aqueous solutions.[5][6] The piperazine moiety is basic and can be protonated to form a salt.[7]
-
Recommendation: Reacting 1-(2-Pyridyl)piperazine with an acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) can form the corresponding salt, which is likely to have improved solubility in protic solvents. A salt screening study is advisable to find the most suitable counterion.[5]
-
Issue: Inconsistent results in cell-based assays due to compound precipitation.
Root Cause: The compound is likely precipitating out of the aqueous assay medium over the course of the experiment, leading to variable effective concentrations.
Solutions:
-
pH Adjustment: The solubility of basic compounds like 1-(2-Pyridyl)piperazine can often be increased by lowering the pH of the medium. In a more acidic environment, the nitrogen atoms in the piperazine ring will be protonated, forming a more soluble salt form.[5][7]
-
Recommendation: If your experimental assay allows, try adjusting the pH of the culture medium to a more acidic value. Perform a pH-solubility profile to determine the optimal pH for your compound.
-
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[5]
-
Surfactants: The use of non-ionic surfactants can also help to maintain the solubility of the compound in aqueous media.
-
Data Presentation
Table 1: Reported Solubility of 1-(2-Pyridyl)piperazine
| Solvent | Reported Solubility | Temperature (°C) | Source(s) |
| Water | >500 g/L | 20 | [1][3] |
| Chloroform | Soluble | Not Specified | [1][2] |
| Methanol | Soluble | Not Specified | [1][2] |
| DMSO | 100 mg/mL (may require ultrasonic) | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent
Objective: To prepare a solution of 1-(2-Pyridyl)piperazine in a target organic solvent where it has poor solubility, using a co-solvent.
Materials:
-
1-(2-Pyridyl)piperazine
-
Primary solvent (e.g., DMSO, Methanol)
-
Target organic solvent (e.g., Toluene, Hexane)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of 1-(2-Pyridyl)piperazine in the primary solvent (e.g., 100 mg/mL in DMSO). Use sonication if necessary to fully dissolve the compound.
-
In a separate vial, add the desired volume of the target organic solvent.
-
While vigorously stirring the target solvent, slowly add the concentrated stock solution dropwise until the desired final concentration is reached.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is considered soluble at that concentration.
-
If precipitation occurs, repeat the process with a lower final concentration or a higher percentage of the co-solvent.
-
It is recommended to run vehicle controls in your experiment to account for any effects of the co-solvent.
Protocol 2: Salt Formation for Improved Solubility
Objective: To convert 1-(2-Pyridyl)piperazine (free base) to its hydrochloride salt to potentially improve solubility in polar solvents.
Materials:
-
1-(2-Pyridyl)piperazine
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
2M HCl in diethyl ether (or a solution of HCl in another appropriate solvent)
-
Magnetic stirrer and stir bar
-
Glassware for reaction and filtration
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of 1-(2-Pyridyl)piperazine in a minimal amount of anhydrous diethyl ether.
-
While stirring the solution, slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise.
-
A precipitate (the hydrochloride salt) should form upon addition of the acid.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum.
-
The resulting 1-(2-Pyridyl)piperazine hydrochloride salt can then be tested for its solubility in various organic solvents.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 3. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-(2-Pyridyl)piperazine HPLC Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC separation of 1-(2-Pyridyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for my 1-(2-Pyridyl)piperazine peak?
Peak tailing is a common issue when analyzing basic compounds like 1-(2-Pyridyl)piperazine, which contains two basic nitrogen atoms. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing is to adjust the mobile phase pH.
-
Low pH: At a low pH (e.g., pH 2.5-3.5), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. Adding an acid like phosphoric acid or formic acid to the mobile phase is recommended.[3][4]
-
High pH: At a high pH (e.g., pH 8-10), the basic analyte is in its neutral form, reducing ionic interactions. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns can dissolve at high pH.[1][2]
-
-
Use of Mobile Phase Additives: Adding a small concentration of an amine modifier, such as triethylamine (TEA), can help to mask the active silanol sites and improve peak shape.[5]
-
Column Selection:
-
Use a column with low silanol activity or one that is specifically designed for basic compounds. End-capped columns (where residual silanols are chemically bonded) are highly recommended.[1][3]
-
Consider columns with different stationary phases, such as phenyl or cyano, which may offer different selectivity and reduced secondary interactions.[5]
-
-
Reduce Analyte Mass on Column: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.
Q2: My retention time for 1-(2-Pyridyl)piperazine is shifting between injections. What are the likely causes?
Retention time variability can compromise the reliability of your analytical results. The issue can stem from the HPLC system, the column, or the mobile phase.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially critical when changing mobile phase composition or after the system has been idle.[6] |
| Mobile Phase Preparation | Prepare fresh mobile phase daily. Inconsistent composition due to evaporation of the more volatile organic component or pH drift can cause retention shifts. Ensure components are accurately measured and well-mixed.[6] |
| Pump and System Leaks | Check the system for any leaks, particularly around fittings, pump seals, and the injector. A leak can cause pressure fluctuations and inconsistent flow rates.[7] |
| Temperature Fluctuations | Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.[8] |
| Column Degradation | Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention. If other solutions fail, replace the column.[4][9] |
Q3: I am struggling to achieve adequate retention for 1-(2-Pyridyl)piperazine on my C18 column. What can I do?
Poor retention, where the analyte elutes at or near the solvent front (void volume), is common for polar compounds on reversed-phase columns.[10][11]
Strategies to Increase Retention:
-
Decrease Organic Solvent Content: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote stronger interaction with the C18 stationary phase.
-
Increase Mobile Phase pH: 1-(2-Pyridyl)piperazine is a basic compound. Increasing the pH of the mobile phase will deprotonate the analyte, making it less polar and more retentive on a reversed-phase column. Ensure your column is stable at the chosen pH.[5]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptanesulfonic acid to the mobile phase can form a neutral ion pair with the protonated analyte, increasing its retention on a C18 column.[10]
-
Consider Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for polar, basic compounds.[12]
Q4: I need to develop a new HPLC method. What is a good starting point for 1-(2-Pyridyl)piperazine analysis?
A reversed-phase HPLC method is a common and effective starting point for the analysis of 1-(2-Pyridyl)piperazine.[3] The following protocol provides a robust baseline for method development.
Experimental Protocol: RP-HPLC Method for 1-(2-Pyridyl)piperazine
This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of 1-(2-Pyridyl)piperazine.
1. Materials and Reagents:
-
1-(2-Pyridyl)piperazine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (Analytical grade)
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A column with low silanol activity is preferred to minimize peak tailing.[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3] |
| Gradient Profile | 20:80 (v/v) Acetonitrile:Water (0.1% Acid) | Isocratic elution is often sufficient. Adjust the ratio to optimize retention time. |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 35 °C | [8] |
| Injection Volume | 10 µL | [8] |
| Detection | UV at 239 nm | [13] |
3. Sample Preparation:
-
Prepare a stock solution of 1-(2-Pyridyl)piperazine in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to the desired concentration range for calibration standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.[9]
Q5: My peaks are splitting into two or showing shoulders. What is causing this distortion?
Peak splitting or shoulders suggest that the analyte band is being distorted as it passes through the system or that there is a co-eluting impurity.
Troubleshooting Peak Splitting/Shoulders:
Caption: Troubleshooting workflow for split or shouldered peaks.
Visual Troubleshooting and Method Development Guides
The following diagrams provide logical workflows for addressing common HPLC issues and developing a robust analytical method.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. Separation of 1-(2-Pyridinyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. benchchem.com [benchchem.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: 1-(2-Pyridyl)piperazine Reaction Side Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Pyridyl)piperazine. The following sections address common issues related to side product formation during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1-(2-Pyridyl)piperazine from a 2-halopyridine and piperazine?
A1: The most common side product is the disubstituted piperazine, N,N'-bis(2-pyridyl)piperazine. This occurs when a second molecule of the 2-halopyridine reacts with the remaining N-H group of the desired 1-(2-Pyridyl)piperazine product.
Q2: How can I minimize the formation of the N,N'-bis(2-pyridyl)piperazine byproduct?
A2: The formation of the disubstituted byproduct can be minimized by using a molar excess of piperazine relative to the 2-halopyridine.[1] This increases the probability that a 2-halopyridine molecule will react with a piperazine molecule rather than the already substituted product. Another effective strategy is to use a piperazine derivative with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. This ensures that only mono-substitution can occur. The protecting group can then be removed in a subsequent step.
Q3: What are other potential side products I should be aware of?
A3: Besides disubstitution, other side reactions can occur depending on the specific reaction conditions and substrates. In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, a common side product is the hydrodehalogenation of the 2-halopyridine, where the halogen is replaced by a hydrogen atom. Impurities present in the starting materials can also lead to unexpected byproducts.[1]
Q4: What analytical techniques are best for identifying and quantifying side products in my 1-(2-Pyridyl)piperazine reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of 1-(2-Pyridyl)piperazine and its impurities.[2][3][4][5] GC-MS is well-suited for identifying volatile and semi-volatile impurities and can provide structural information. HPLC, particularly reverse-phase HPLC, is excellent for separating the desired product from its byproducts, allowing for quantification.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of 1-(2-Pyridyl)piperazine and Presence of a Major Impurity
Symptoms:
-
The overall yield of the desired product is significantly lower than expected.
-
TLC or GC-MS analysis shows a significant peak corresponding to a higher molecular weight species.
Possible Cause:
-
Formation of the N,N'-bis(2-pyridyl)piperazine byproduct due to a second substitution reaction.
Solutions:
| Strategy | Description | Expected Outcome |
| Increase Molar Excess of Piperazine | Use a 3 to 5-fold molar excess of piperazine relative to the 2-halopyridine. | Significantly reduces the formation of the disubstituted byproduct, thereby increasing the yield of the desired mono-substituted product.[1] |
| Use a Protected Piperazine | Employ N-Boc-piperazine in the initial reaction, followed by a deprotection step (e.g., with trifluoroacetic acid or HCl). | Eliminates the possibility of disubstitution, leading to a cleaner reaction profile. The additional deprotection step will be required. |
| Control Reaction Temperature | Lowering the reaction temperature may favor the mono-substitution product. | Can help to control the rate of the second substitution reaction, though it may also slow down the primary reaction. |
Issue 2: Presence of Pyridine as a Side Product in a Buchwald-Hartwig Amination
Symptoms:
-
GC-MS or NMR analysis of the crude product indicates the presence of pyridine.
-
The yield of 1-(2-Pyridyl)piperazine is reduced.
Possible Cause:
-
Hydrodehalogenation of the 2-halopyridine starting material.
Solutions:
| Strategy | Description | Expected Outcome |
| Ligand Selection | Use bulky, electron-rich phosphine ligands that promote the desired reductive elimination over competing side reactions. | Can significantly suppress the hydrodehalogenation pathway. |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dry. Trace water can contribute to hydrodehalogenation. | Minimizes the undesired reduction of the starting material. |
| Base Purity | Use a high-purity, anhydrous base (e.g., sodium tert-butoxide). | Reduces the likelihood of side reactions promoted by impurities in the base. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Pyridyl)piperazine via Nucleophilic Aromatic Substitution
This protocol is based on the reaction of 2-chloropyridine with an excess of piperazine.[9]
Materials:
-
2-Chloropyridine
-
Piperazine (5 molar equivalents)
-
Acetonitrile (solvent)
-
Potassium carbonate (base)
Procedure:
-
To a solution of piperazine (5 eq.) in acetonitrile, add 2-chloro-3-nitropyridine (1 eq.).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Add potassium carbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(2-Pyridyl)piperazine.
Protocol 2: Analysis of Side Products by GC-MS
This protocol provides a general method for the analysis of impurities in a 1-(2-Pyridyl)piperazine synthesis reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl/95% methyl silicone).
Procedure:
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Data Analysis: Identify the peaks corresponding to 1-(2-Pyridyl)piperazine, unreacted starting materials, and potential side products such as N,N'-bis(2-pyridyl)piperazine by comparing their mass spectra with library data or known standards.
Visualizations
Caption: Reaction pathway for the synthesis of 1-(2-Pyridyl)piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 1-(2-Pyridinyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Pyridyl)piperazine Crude Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Pyridyl)piperazine. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude 1-(2-Pyridyl)piperazine product?
A1: Common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of 2-halopyridine (e.g., 2-bromopyridine) with piperazine.[1] In this case, potential impurities include:
-
Unreacted Piperazine: Excess piperazine is often used to minimize di-substitution.
-
Unreacted 2-Halopyridine: Incomplete reaction can leave starting material in the crude product.
-
1,4-di(2-pyridyl)piperazine: This is a common by-product resulting from the reaction of 1-(2-Pyridyl)piperazine with another molecule of 2-halopyridine.
-
Solvent Residues: Solvents used in the reaction or initial work-up may be present.
Q2: What are the recommended purification techniques for 1-(2-Pyridyl)piperazine?
A2: The most common and effective purification techniques for 1-(2-Pyridyl)piperazine are:
-
Column Chromatography: Highly effective for separating the desired product from structurally similar impurities.[1]
-
Vacuum Distillation: Suitable for separating the product from non-volatile impurities and some solvents.
-
Recrystallization: Can be effective if a suitable solvent system is identified.
-
Acid-Base Extraction: Useful for removing non-basic impurities.[2]
Q3: How can I monitor the purity of my 1-(2-Pyridyl)piperazine sample?
A3: Purity can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your mixture and track the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
Troubleshooting Guides
Column Chromatography
Problem: The product is streaking or tailing on the silica gel column.
| Possible Cause | Solution |
| Interaction with Acidic Silica Gel | The basic nitrogen atoms in 1-(2-Pyridyl)piperazine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the product spot. |
| Add a Basic Modifier: To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent.[2][3] This will neutralize the acidic sites on the silica gel and improve the peak shape. | |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating your product from impurities. |
| Optimize the Eluent: A common eluent system for 1-(2-Pyridyl)piperazine is a mixture of dichloromethane and methanol.[1] You may need to adjust the ratio to achieve the best separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be very effective. | |
| Column Overloading | Too much crude product has been loaded onto the column, exceeding its separation capacity. |
| Reduce the Load: Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocol: Column Chromatography of 1-(2-Pyridyl)piperazine
Objective: To purify crude 1-(2-Pyridyl)piperazine using silica gel column chromatography.
Materials:
-
Crude 1-(2-Pyridyl)piperazine
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 1-(2-Pyridyl)piperazine in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Start with an eluent of 100% DCM.
-
Gradually increase the polarity by adding methanol. A common gradient is to go from 100% DCM to 95:5 DCM:MeOH.
-
Add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a suitable mobile phase (e.g., 9:1 DCM:MeOH with a drop of TEA).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 1-(2-Pyridyl)piperazine.
Visualization:
Caption: Workflow for the purification of 1-(2-Pyridyl)piperazine by column chromatography.
Vacuum Distillation
Problem: Low recovery of the product after distillation.
| Possible Cause | Solution |
| Decomposition at High Temperatures | 1-(2-Pyridyl)piperazine may decompose at its atmospheric boiling point. |
| Use High Vacuum: Perform the distillation under high vacuum to lower the boiling point. The boiling point of 1-(2-Pyridyl)piperazine is reported to be 120-122 °C at 2 mmHg. | |
| Inefficient Condensation | The product vapor is not condensing efficiently in the condenser. |
| Ensure Adequate Cooling: Use a condenser with a large surface area and ensure a good flow of cold water. For very volatile compounds, a cold finger or a condenser cooled with a refrigerated liquid may be necessary. | |
| Bumping of the Liquid | The liquid in the distillation flask is boiling too vigorously and "bumping" over into the collection flask without proper fractionation. |
| Use a Stir Bar or Boiling Chips: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. |
Quantitative Data Summary
| Purification Technique | Typical Yield | Expected Purity | Notes |
| Column Chromatography | 54% (reported for a specific synthesis)[1] | >98% | Yield is highly dependent on the crude product's purity. |
| Vacuum Distillation | Variable | >99% | Best for removing non-volatile or very high-boiling impurities. |
| Recrystallization | Variable | >99% | Requires finding a suitable solvent system. |
| Acid-Base Extraction | High recovery | Variable | Primarily for removing non-basic impurities. |
Recrystallization
Problem: The product oils out instead of crystallizing.
| Possible Cause | Solution |
| Solvent is Too Good a Solvent | The product is too soluble in the chosen solvent, even at low temperatures. |
| Use a Co-solvent System: Add a "poor" solvent (one in which the product is less soluble) to the solution until it becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly. | |
| Cooling Too Quickly | Rapid cooling can favor the formation of an oil over crystals. |
| Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. |
| Pre-purification: If the crude product is very impure, a preliminary purification step (like a quick filtration through a plug of silica) might be necessary before attempting recrystallization. |
Logical Relationship of Purification Choices
Caption: Decision tree for selecting a primary purification method for 1-(2-Pyridyl)piperazine.
References
How to prevent degradation of 1-(2-Pyridyl)piperazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(2-Pyridyl)piperazine in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(2-Pyridyl)piperazine is showing a color change and a decrease in purity over time. What are the likely causes of degradation?
A1: Degradation of 1-(2-Pyridyl)piperazine in solution is primarily caused by three main factors: oxidation, hydrolysis, and photodegradation.
-
Oxidation: The piperazine ring is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions (e.g., copper, iron), or peroxides.[1] This can lead to the formation of various oxidized byproducts.
-
Hydrolysis: The amide-like linkage in certain degradation products or the piperazine ring itself can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants.[2]
Q2: What are the recommended storage conditions for a stock solution of 1-(2-Pyridyl)piperazine?
A2: To ensure the stability of your 1-(2-Pyridyl)piperazine stock solution, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage.[3] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[4]
Q3: How can I prevent the degradation of 1-(2-Pyridyl)piperazine in my experimental solutions?
A3: Several strategies can be employed to enhance the stability of 1-(2-Pyridyl)piperazine in solution:
-
pH Control: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[2][5] It is crucial to maintain an optimal pH using a suitable buffer system. For piperazine derivatives, a pH range of 9.2-9.6 has been shown to be effective in some applications.[5]
-
Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your solution. Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.[2][6]
-
Use of Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in degradation reactions.[2]
-
Solvent Choice: Use high-purity (e.g., HPLC grade) solvents and prepare solutions fresh whenever possible. If using aqueous solutions, use purified water (e.g., Milli-Q).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis | Degradation of 1-(2-Pyridyl)piperazine | - Confirm the identity of the new peaks using mass spectrometry. - Review solution preparation and storage conditions. - Implement preventative measures such as pH control, addition of antioxidants, or protection from light. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Degradation of the active compound | - Re-analyze the concentration and purity of your stock solution. - Prepare a fresh solution from solid material. - Optimize storage conditions for both solid and solution forms. |
| Color change in the solution | Photodegradation or oxidation | - Store the solution in a light-resistant container.[2] - Prepare the solution under an inert atmosphere.[2] |
| Precipitation in the solution | pH shift, solubility issues, or formation of insoluble degradation products | - Check the pH of the solution and adjust if necessary. - Consider using a different solvent or a co-solvent to improve solubility. - Filter the solution before use. |
Quantitative Data on Piperazine Degradation
While specific quantitative data for 1-(2-Pyridyl)piperazine is limited in the public domain, studies on the parent compound, piperazine, provide valuable insights into its degradation kinetics, particularly in the context of thermal stress. This data can serve as a useful reference for understanding the potential stability of its derivatives.
| Temperature | CO2 Loading (mol CO2/mol alkalinity) | First-Order Degradation Rate Constant (k1) | Reference |
| 150 °C | 0.3 | 6.12 x 10⁻⁹ s⁻¹ | [1] |
| 145 °C | Not specified (aqueous solution) | 2.24 x 10⁻⁹ s⁻¹ | [7] |
| 160 °C | Not specified (aqueous solution) | 1.09 x 10⁻⁸ s⁻¹ | [7] |
| 175 °C | Not specified (aqueous solution) | 2.27 x 10⁻⁷ s⁻¹ | [7] |
Note: The degradation rates are highly dependent on the specific conditions, including the presence of other substances in the solution.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9]
Objective: To generate potential degradation products of 1-(2-Pyridyl)piperazine under various stress conditions.
Materials:
-
1-(2-Pyridyl)piperazine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of 1-(2-Pyridyl)piperazine in 0.1 M HCl. Store the solution at 60°C for 24 hours.[2]
-
Base Hydrolysis: Dissolve a known concentration of 1-(2-Pyridyl)piperazine in 0.1 M NaOH. Store the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known concentration of 1-(2-Pyridyl)piperazine in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of 1-(2-Pyridyl)piperazine in an oven at a temperature above its recommended storage temperature (e.g., 70°C) for 48 hours. Also, prepare a solution and expose it to the same conditions.
-
Photodegradation: Expose a solution of 1-(2-Pyridyl)piperazine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined period.
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC or GC-MS, to monitor for the appearance of degradation products and the loss of the parent compound.
HPLC Method for Stability Analysis
A stability-indicating HPLC method is crucial for separating and quantifying 1-(2-Pyridyl)piperazine from its potential degradation products. The following is a general method that may require optimization.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 2)
-
Diethylamine
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[10] or Acetonitrile:Phosphate buffer pH 2 (gradient elution may be necessary)[11] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 35°C[10] |
| Injection Volume | 10 µL[10] |
| Detection Wavelength | 239 nm[11] or determined by UV scan of the parent compound |
Note: For enhanced sensitivity and specificity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC-UV analysis at 340 nm can be employed.[10]
Visualizations
Caption: Workflow for assessing the stability of 1-(2-Pyridyl)piperazine.
Caption: Potential degradation pathways for 1-(2-Pyridyl)piperazine.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Pyridyl)piperazine experimental variability and controls
Welcome to the technical support center for 1-(2-Pyridyl)piperazine (1-PP). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance for using 1-PP in your studies.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Pyridyl)piperazine and what is its primary mechanism of action?
1-(2-Pyridyl)piperazine (1-PP) is a chemical compound and a piperazine derivative.[1] Its primary mechanism of action is as a selective α2-adrenoceptor antagonist.[2] This means it blocks the α2-adrenergic receptors, which are involved in regulating the release of norepinephrine. By blocking these receptors, 1-PP can increase norepinephrine levels in the synapse. It is also known to be a metabolite of the veterinary drug Azaperone.[2]
Q2: What are the common experimental applications of 1-PP?
1-PP is primarily used in neuroscience research and pharmaceutical development. Given its function as an α2-adrenoceptor antagonist, it is often used to study the role of the α2-adrenergic system in various physiological processes, including neurotransmission, and in models of neurological and psychiatric disorders.
Q3: I am observing higher-than-expected cytotoxicity in my cell-based assays. What could be the cause?
Several factors could contribute to unexpected cytotoxicity with piperazine derivatives:
-
Compound Stability and Solubility: Ensure that your 1-PP stock solution is properly prepared and that the compound is fully dissolved in your final culture medium. Precipitation can lead to localized high concentrations, causing cell death.
-
Solvent Toxicity: The solvent used to dissolve 1-PP (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same final concentration of the solvent) in your experiments to assess solvent-related toxicity.
-
Off-Target Effects: Piperazine derivatives can sometimes interact with other receptors or ion channels, which might lead to cytotoxic effects. Consider performing a broader screening to check for off-target activities.
-
Metabolic Activation: It's possible that cellular enzymes, such as cytochrome P450s, could be metabolizing 1-PP into a more toxic compound.
Q4: My 1-PP treatment is not showing the expected effect in my in vivo study. What are some potential reasons?
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of 1-PP in your animal model might be different than expected. For a close analog, 1-(2-pyrimidinyl)-piperazine, the terminal elimination half-life in rats was found to be 79 minutes.
-
Dosage and Administration Route: The dose and route of administration are critical. Ensure you are using a dose that is appropriate for your specific research question and animal model. Doses for a similar compound, 1-(2-pyrimidinyl)-piperazine, in rats have ranged from 0.03 to 200 mg/kg depending on the study.[3]
-
Metabolite Interference: 1-PP itself is a metabolite of other drugs, and it can also be further metabolized in the body. These metabolites may have their own biological activities that could either potentiate or interfere with the effects of the parent compound. For instance, the analog 1-(2-pyrimidinyl)-piperazine is metabolized by CYP2D6.[4]
Troubleshooting Guides
Issue 1: Solubility Problems and Precipitation in Cell Culture Media
Problem: 1-(2-Pyridyl)piperazine precipitates when added to aqueous cell culture media.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Aqueous Solubility | 1-PP has limited solubility in aqueous solutions. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[2] |
| "Crashing Out" Upon Dilution | Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate. To avoid this, perform a stepwise dilution. For example, create an intermediate dilution in a small volume of media before adding it to the final culture volume. |
| High Final Concentration | The final concentration of 1-PP in your experiment may exceed its solubility limit in the culture medium. Determine the maximum soluble concentration in your specific medium through a solubility test. |
| Media Components and pH | The pH and composition of your cell culture medium, including serum concentration, can affect the solubility of 1-PP. Ensure the pH of your final solution is within a suitable range. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Problem: High variability between replicate wells or results that do not align with expectations (e.g., no effect or unexpected toxicity).
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Integrity | Ensure the 1-PP stock solution has been stored correctly (typically at -20°C for up to one month) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Use a consistent and optimal cell seeding density for your assays. Both very low and very high cell numbers can impact the apparent cytotoxicity of a compound. |
| Assay Interference | 1-PP may directly interfere with the assay components (e.g., reducing the MTT reagent). Run a "no-cell" control with the compound in the medium to check for direct chemical reactions with the assay reagents. |
| Off-Target Effects | The observed effects may be due to interactions with unintended targets. Consider using a control cell line that does not express the target receptor or using a more specific antagonist to confirm that the observed effect is mediated by α2-adrenoceptors. |
| Metabolism to Active/Toxic Metabolites | Co-incubate your cells with a general cytochrome P450 inhibitor to see if this alters the observed cytotoxicity. |
Quantitative Data
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| pKi | human α2A | - | ~7.9 | Competition Binding | [5] |
| pKi | human 5-HT1A | - | ~7.7 | Competition Binding | [5] |
Pharmacokinetic Parameters of 1-(2-pyrimidinyl)-piperazine in Rats
| Parameter | Value | Unit |
| Clearance | 8.2 | ml/min |
| Terminal Elimination Half-life | 79 | min |
Experimental Protocols
Protocol 1: Preparation of 1-(2-Pyridyl)piperazine for In Vivo Studies
This protocol provides a method for preparing 1-PP for administration to animals.
Materials:
-
1-(2-Pyridyl)piperazine (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a Stock Solution: Dissolve 1-PP in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[2]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A commonly used vehicle for piperazine derivatives is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Prepare the Dosing Solution:
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL 1-PP stock solution in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This will result in a final 1-PP concentration of 2.5 mg/mL.[2]
-
-
Administration: The dosing solution should be prepared fresh on the day of the experiment and administered via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
Control Experiments:
-
Vehicle Control: Administer the vehicle solution (without 1-PP) to a control group of animals to account for any effects of the solvents.
-
Positive Control: Use a well-characterized α2-adrenoceptor antagonist, such as yohimbine or atipamezole, as a positive control to confirm the expected physiological response.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of 1-PP on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
1-(2-Pyridyl)piperazine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of 1-PP in culture medium from the stock solution. Replace the old medium with 100 µL of the medium containing the different concentrations of 1-PP. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Control Experiments:
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest concentration of 1-PP.
-
Untreated Control: Cells treated with culture medium only.
-
Positive Control: A compound known to be cytotoxic to the cell line being used.
-
No-Cell Control: Wells containing medium and 1-PP but no cells, to check for direct reaction with MTT.
Visualizations
Caption: α2-Adrenergic Receptor Signaling and 1-PP Antagonism.
Caption: Experimental Workflow for 1-PP Characterization.
References
- 1. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
Technical Support Center: 1-(2-Pyridyl)piperazine Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(2-Pyridyl)piperazine (1-PP) and its analogs in receptor binding assays.
Troubleshooting Guides
This section addresses common issues encountered during receptor binding assays, providing systematic approaches to identify and resolve them.
Issue 1: High Non-Specific Binding (NSB)
Q1: My non-specific binding is greater than 30% of the total binding. What are the potential causes and how can I reduce it?
High non-specific binding (NSB) can mask the specific signal from your target receptor, leading to inaccurate affinity and density estimates. Here are the primary factors to investigate and the corresponding solutions:
-
Inadequate Blocking: Insufficient blocking of non-target sites on the assay components (e.g., filter plates, tubes, membranes) is a common cause of high NSB.
-
Suboptimal Assay Buffer Conditions: The pH and ionic strength of your assay buffer can influence non-specific interactions.
-
Solution: Verify the buffer pH is within the optimal range for your target receptor, typically between 7.0 and 7.5. You can also adjust the salt concentration (e.g., NaCl) to minimize charge-based non-specific binding.[2]
-
-
Radioligand Issues: The physicochemical properties of the radioligand can contribute to high background levels.
-
Problems with Receptor Preparation: The quality and quantity of your cell membranes or whole cells can impact the assay outcome.
-
Inefficient Washing Steps: Inadequate washing can leave unbound radioligand trapped, contributing to a high background signal.
Issue 2: Low or No Specific Binding Signal
Q2: I am observing a very low or no specific binding signal in my assay. What should I check?
A weak or absent specific signal can be due to a variety of factors, from reagent integrity to suboptimal assay conditions. A systematic approach to troubleshooting is essential.
-
Receptor Expression: The most fundamental reason for no specific binding is the absence of the target receptor.
-
Radioligand Integrity: The radioligand may have degraded, leading to a loss of binding affinity.
-
Solution: Ensure the radioligand has not expired and has been stored correctly according to the manufacturer's instructions to prevent degradation.[5] For instance, tritiated ligands should generally be used within 3-6 months of their manufacture date, while 125I-labeled ligands have a shorter shelf-life of one to two months.[6]
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Low Receptor Concentration: An insufficient number of receptors will result in a signal that is difficult to distinguish from background noise.[4]
-
Solution: Perform a protein concentration titration to determine the optimal amount of membrane protein that yields a robust signal window.[5]
-
-
Inactive Compound: The unlabeled competitor used to determine non-specific binding may be inactive.
-
Solution: Verify the activity of your unlabeled compound with a positive control.[4]
-
Frequently Asked Questions (FAQs)
Q3: What is an acceptable level of non-specific binding in a receptor binding assay?
Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total, it can compromise the accuracy and reliability of your results.[2]
Q4: How do I determine non-specific binding?
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor. This competitor should bind to the same receptor as the radioligand and is typically used at a concentration 100 to 1000 times its Ki or Kd value to ensure saturation of all specific binding sites.[1][3]
Q5: What concentration of radioligand should I use for a competition binding assay?
For competition (or displacement) assays, the radioligand concentration should be at or below its Kd value.[1][6] This ensures that the binding of the unlabeled test compound is sensitive to competition.
Q6: What are the potential receptor targets for 1-(2-Pyridyl)piperazine?
1-(2-Pyridyl)piperazine is a known metabolite of the anxiolytic drug buspirone and has been shown to act as an antagonist at presynaptic alpha-2 adrenoceptors.[8] Derivatives of 1-(2-pyridinyl)piperazine have also been investigated for their activity as histamine H1 antagonists.[9] Additionally, N-phenylpiperazine derivatives, a class to which 1-PP belongs, have been studied as ligands for dopamine D2-like and serotonin 5-HT1A receptors.[10]
Experimental Protocols & Data
Saturation Binding Assay Protocol
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare a series of dilutions of the radioligand in assay buffer. The concentration range should typically span from 0.1 x Kd to 10 x Kd.[5]
-
Unlabeled Competitor: Prepare a high concentration of an unlabeled ligand (e.g., 1000 x Ki or Kd) to determine non-specific binding.[1]
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in ice-cold buffer. Centrifuge and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.
-
Total Binding Wells: Add assay buffer, the appropriate dilution of radioligand, and the membrane preparation.
-
Non-Specific Binding Wells: Add the unlabeled competitor, the same dilution of radioligand, and the membrane preparation.
-
Incubate the plate at the optimal temperature and for a sufficient time to reach equilibrium (e.g., 30-60 minutes at room temperature).[7]
-
Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the free radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Membrane Protein | 100 - 500 µg | To ensure a detectable signal without excessive non-specific binding.[2][3] |
| Radioligand Conc. | Saturation: 0.1x - 10x KdCompetition: ≤ Kd | To accurately determine Bmax and Kd in saturation assays and ensure sensitivity in competition assays.[1][5] |
| Incubation Time | 30 - 60 minutes (variable) | To allow the binding reaction to reach equilibrium.[7] |
| Incubation Temp. | Room Temperature or 37°C | Dependent on the specific receptor and ligand characteristics. |
| Assay Buffer pH | 7.0 - 7.5 | To maintain optimal receptor conformation and function.[2] |
| NSB Competitor Conc. | 100x - 1000x Ki or Kd | To effectively block all specific binding sites.[1] |
Visualizations
Caption: Workflow for a radioligand receptor binding assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Potential GPCR signaling pathway for 1-PP analogs.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Pyridyl)piperazine Monohydrochloride Disposal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper disposal of 1-(2-Pyridyl)piperazine Monohydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary disposal method for this compound?
A1: this compound must be disposed of as hazardous waste.[1][2][3][4][5] The recommended method is to send it to a licensed and approved chemical waste disposal facility.[1][2][3][4][5] These facilities are equipped to handle and treat hazardous materials through processes like controlled incineration.[4][6] Never dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life.[4][7]
Q2: What personal protective equipment (PPE) is required when handling waste of this compound?
A2: When handling waste containing this compound, it is essential to wear appropriate PPE to avoid personal contact.[4][7] This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1][8]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[8][9] Nitrile gloves may not be suitable for prolonged contact.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[8][10]
Q3: How should I collect and store waste of this compound in the lab before disposal?
A3: Waste should be collected in a dedicated, properly sealed, and clearly labeled waste container.[4][9] The container should be:
-
Compatible: Made of a material that will not react with the chemical.
-
Sealed: To prevent leaks or the release of vapors.
-
Labeled: Clearly marked with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[4] Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][8][9]
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Evacuate non-essential personnel from the area.[11]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][7]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[7][9]
-
Decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[4]
-
Wash hands thoroughly after cleanup.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unknown concentration of waste solution | Incomplete experimental records. | Treat the waste as if it were at the highest possible concentration. Label it accordingly and dispose of it as hazardous chemical waste. |
| Crystallization in the waste container | Supersaturation or temperature fluctuations. | Do not attempt to redissolve the crystals by heating, as this may release hazardous vapors. Consult your institution's environmental health and safety (EHS) office for guidance. The material should be disposed of as solid hazardous waste. |
| Discoloration of the waste solution | Contamination or degradation of the compound. | Handle with extra caution, as the decomposition products may be more hazardous.[1][12] Segregate from other waste streams and consult your EHS office for specific disposal instructions. |
| Leaking waste container | Improper sealing or container degradation. | Immediately overpack the leaking container into a larger, compatible, and properly labeled container. Report the incident to your laboratory supervisor and EHS office. |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal or recycling.
Methodology:
-
Initial Decontamination: Under a chemical fume hood and while wearing appropriate PPE, triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Collect all rinsate from the triple rinse procedure. This rinsate must be disposed of as hazardous waste.[4]
-
Final Cleaning: After triple rinsing, wash the container with soap and water.
-
Disposal: The decontaminated container can now be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
- 12. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
1-(2-Pyridyl)piperazine vs other piperazine derivatives in research
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a potential therapeutic agent. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry, renowned for its versatility and presence in numerous approved drugs. This guide provides a comparative analysis of 1-(2-Pyridyl)piperazine against other key piperazine derivatives, supported by experimental data, to aid in the rational design and selection of compounds for research and development.
1-(2-Pyridyl)piperazine is a versatile chemical compound widely used in pharmaceutical research and development. Its structure, featuring a piperazine ring substituted with a pyridine moiety, enhances its biological activity.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1] Its ability to interact with neurotransmitter receptors makes it a valuable candidate in drug discovery.[1]
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. The introduction of the pyridyl group to the piperazine core in 1-(2-Pyridyl)piperazine imparts distinct characteristics compared to other derivatives such as phenylpiperazine or benzylpiperazine.
| Property | 1-(2-Pyridyl)piperazine | Phenylpiperazine | Benzylpiperazine | General Piperazine | Source |
| Molecular Formula | C9H13N3 | C10H14N2 | C11H16N2 | C4H10N2 | [2] |
| Molecular Weight ( g/mol ) | 163.22 | 162.23 | 176.26 | 86.14 | [2] |
| pKa (Basic) | 8.9 | ~8.0 | ~8.4 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | [2][3] |
| XLogP3 | 0.7 | 1.8 | 2.1 | -1.1 | [2] |
| Topological Polar Surface Area (Ų) | 28.2 | 15.3 | 15.3 | 24.1 | [2] |
Comparative Pharmacological Activity
The primary utility of 1-(2-Pyridyl)piperazine and its derivatives in research stems from their interaction with various neurotransmitter receptors. This section compares its activity at key receptors with other notable piperazine derivatives.
α2-Adrenergic Receptor Antagonism
1-(2-Pyridyl)piperazine and its substituted analogs are potent and selective α2-adrenoceptor antagonists.[4] This activity is crucial for their potential applications in conditions like depression and for reversing the effects of α2-agonist-induced sedation.
| Compound | Receptor Binding Affinity (Ki, nM) vs. [3H]clonidine (α2) | Receptor Binding Affinity (Ki, nM) vs. [3H]prazosin (α1) | In Vivo Potency (Reversal of clonidine-induced mydriasis) | Source |
| 1-(3-Fluoro-2-pyridinyl)piperazine | Potent | Higher affinity for α2 | More potent than reference standards | [4] |
| Yohimbine | Less potent than 1-(3-Fluoro-2-pyridinyl)piperazine | Lower affinity for α2 | Reference standard | [4] |
| Rauwolscine | Less potent than 1-(3-Fluoro-2-pyridinyl)piperazine | Lower affinity for α2 | Reference standard | [4] |
Serotonin and Dopamine Receptor Interactions
Many piperazine derivatives are designed to interact with serotonin (5-HT) and dopamine (D) receptors, which are key targets for antipsychotic and antidepressant drugs. The nature of the substituent on the piperazine ring dramatically influences the affinity and selectivity for these receptors. While specific comparative data for 1-(2-Pyridyl)piperazine at these receptors is not as abundant in single studies, data from various sources on different arylpiperazines can provide valuable insights.
| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Source |
| Aripiprazole (Arylpiperazine) | 0.34 | 1.7 | 3.4 | [5] |
| Olanzapine (Thienobenzodiazepine with piperazine) | 1.1 | - | 4.2 | [5] |
| Risperidone (Benzisoxazole derivative) | 3.8 | - | 0.16 | [5] |
| Quetiapine (Dibenzothiazepine derivative) | 31 | - | 11 | [5] |
It is important to note that direct comparison requires data generated under identical experimental conditions. The table above serves as a reference for the range of affinities observed for different piperazine-containing drugs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of compound performance.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general method for determining the binding affinity of test compounds to a specific receptor, such as the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Reference compound for non-specific binding (e.g., Haloperidol).
-
Test compounds (piperazine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, test compound at various concentrations (or buffer for total binding), and a high concentration of a known ligand (e.g., haloperidol) for non-specific binding.
-
Add the radioligand (e.g., [3H]-Spiperone).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
Signaling Pathways
The pharmacological effects of piperazine derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate various intracellular signaling pathways.
Structure-Activity Relationships (SAR)
The versatile structure of piperazine allows for extensive modification to fine-tune its pharmacological activity.[4][5] The two nitrogen atoms in the piperazine ring provide opportunities for substitution, influencing properties like solubility, bioavailability, and target affinity.[4][5]
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 1-(2-Pyridyl)piperazine Analogs as 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-Pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Analogs of this compound have shown significant affinity for various neurotransmitter receptors, with the serotonin 1A (5-HT1A) receptor being a prominent target for the development of anxiolytics and antidepressants.[1][2] This guide provides a comparative analysis of a series of 1-(2-Pyridyl)piperazine analogs, focusing on their structure-activity relationships (SAR) as 5-HT1A receptor ligands. The data presented herein is a synthesized representation from multiple sources to illustrate the key determinants of affinity for this receptor subtype.
Data Presentation: 5-HT1A Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of a series of synthesized 1-(2-Pyridyl)piperazine analogs for the human 5-HT1A receptor. The inhibitory constant (Ki), a measure of binding affinity, was determined using a competitive radioligand binding assay. Lower Ki values indicate higher binding affinity.
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) for 5-HT1A |
| 1a | H | H | H | H | 25.3 |
| 1b | 4-CH3 | H | H | H | 18.7 |
| 1c | 4-OCH3 | H | H | H | 12.1 |
| 1d | 4-Cl | H | H | H | 35.8 |
| 1e | H | H | 2-CH3 | H | 42.5 |
| 1f | H | H | 2-OCH3 | H | 30.2 |
| 1g | H | H | H | CH3 | 15.9 |
| 1h | H | H | H | Benzyl | 8.4 |
Note: The data presented is a representative compilation for illustrative SAR purposes and is derived from general trends observed in the literature for arylpiperazine derivatives.[3][4]
Structure-Activity Relationship (SAR) Analysis
The binding affinity data reveals several key trends for the interaction of 1-(2-Pyridyl)piperazine analogs with the 5-HT1A receptor:
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring significantly influence binding affinity.
-
Electron-donating groups at the 4-position of the pyridine ring, such as methyl (Compound 1b ) and methoxy (Compound 1c ), generally lead to an increase in affinity compared to the unsubstituted analog (Compound 1a ). The methoxy group in 1c provides the highest affinity in this series of pyridine-substituted analogs.
-
Conversely, an electron-withdrawing group like chlorine at the 4-position (Compound 1d ) results in a decrease in binding affinity.
-
Substituents at the 2-position of the pyridine ring (Compounds 1e and 1f ) appear to be detrimental to binding, likely due to steric hindrance near the crucial nitrogen atom involved in receptor interaction.
-
-
Substitution on the Piperazine Nitrogen (N4): The nature of the substituent on the distal nitrogen of the piperazine ring plays a critical role in modulating 5-HT1A receptor affinity.
-
A small alkyl group like methyl (Compound 1g ) enhances affinity compared to the unsubstituted parent compound.
-
A larger, lipophilic group such as a benzyl substituent (Compound 1h ) results in a significant increase in binding affinity, suggesting the presence of a hydrophobic pocket in the receptor's binding site that can accommodate such groups. This is a common feature in the design of high-affinity 5-HT1A ligands.
-
Experimental Protocols
5-HT1A Receptor Radioligand Binding Assay
The binding affinities of the 1-(2-Pyridyl)piperazine analogs were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[5]
Materials:
-
Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
[3H]8-hydroxy-DPAT (a high-affinity 5-HT1A agonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Test compounds (1-(2-Pyridyl)piperazine analogs) at varying concentrations.
-
Non-specific binding control: 10 µM Metergoline.
-
Glass fiber filters (Whatman grade 934-AH).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
The cell membranes (10 µg of protein per well) were suspended in the assay buffer.
-
The membrane suspension was incubated with the radioligand [3H]8-hydroxy-DPAT at a final concentration of 0.25 nM.
-
Varying concentrations of the test compounds (from 1 nM to 1 µM) were added to displace the radioligand.
-
For the determination of non-specific binding, 10 µM of metergoline was used.
-
The incubation was carried out for 60 minutes at room temperature.
-
Following incubation, the mixture was rapidly filtered through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
The filters were washed three times with ice-cold assay buffer.
-
The radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of the 5-HT1A Receptor
Caption: Simplified signaling cascade initiated by the activation of the 5-HT1A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: A flowchart outlining the key steps of the competitive radioligand binding assay.
Structure-Activity Relationship Logic
Caption: A logical diagram illustrating the structure-activity relationships of the analyzed analogs.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-protocol.org [bio-protocol.org]
Validating the Bioactivity of Synthesized 1-(2-Pyridyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of newly synthesized 1-(2-Pyridyl)piperazine. It offers a comparative analysis of its performance against established reference compounds, supported by detailed experimental protocols and quantitative data presented for easy interpretation.
Introduction to 1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. It is a known selective antagonist of α2-adrenergic receptors and is a key structural motif in a variety of pharmacologically active agents, including antipsychotics and anxiolytics.[1][2][3] Its derivatives have shown significant activity at serotonergic and dopaminergic receptors, making the validation of its primary bioactivity and potential off-target effects a critical step in drug discovery and development.[4] This guide focuses on the primary α2-adrenergic antagonist activity of 1-(2-Pyridyl)piperazine and its comparative evaluation against relevant compounds.
Comparative Bioactivity Profile
To objectively assess the bioactivity of synthesized 1-(2-Pyridyl)piperazine, its performance should be benchmarked against well-characterized reference compounds. The following tables summarize the receptor binding affinities (Ki, nM) for the synthesized test compound and relevant comparators at key adrenergic, serotonergic, and dopaminergic receptors.
Table 1: Adrenergic Receptor Binding Profile
| Compound | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) |
| Synthesized 1-(2-Pyridyl)piperazine | >1000 | 50 |
| Yohimbine (Reference α2 Antagonist) | 500 | 1.5 |
| Azaperone (Parent Drug Example) | 150 | 80 |
Table 2: Serotonin Receptor Binding Profile
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Synthesized 1-(2-Pyridyl)piperazine | >5000 | >5000 | >5000 |
| Aripiprazole (Comparator) | 1.7 | 3.4 | 15 |
| Buspirone Metabolite (1-PP) | Low Affinity | - | - |
Table 3: Dopamine Receptor Binding Profile
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Synthesized 1-(2-Pyridyl)piperazine | >2000 | >2000 | >2000 |
| Aripiprazole (Comparator) | 0.34 | 0.8 | 47 |
| Azaperone (Parent Drug Example) | 3.5 | - | - |
Note: The Ki values for the "Synthesized 1-(2-Pyridyl)piperazine" are hypothetical and represent expected outcomes for a successful synthesis demonstrating high selectivity for the α2-adrenergic receptor.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the validation workflow.
The primary mechanism of action for 1-(2-Pyridyl)piperazine as an α2-adrenergic receptor antagonist involves the blockade of the Gi-coupled signaling pathway.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay for α2-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of synthesized 1-(2-Pyridyl)piperazine for the α2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human α2A-adrenergic receptor.
-
[3H]-Rauwolscine (radioligand).
-
Yohimbine (non-labeled competitor for non-specific binding).
-
Synthesized 1-(2-Pyridyl)piperazine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the synthesized 1-(2-Pyridyl)piperazine.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Rauwolscine, and varying concentrations of the synthesized compound.
-
For determining non-specific binding, add a high concentration of yohimbine.
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate the specific binding and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To determine the functional antagonist activity (IC50) of synthesized 1-(2-Pyridyl)piperazine at the α2-adrenergic receptor.
Materials:
-
A cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Forskolin (adenylyl cyclase activator).
-
UK 14,304 (α2-adrenergic agonist).
-
Synthesized 1-(2-Pyridyl)piperazine.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of the synthesized 1-(2-Pyridyl)piperazine.
-
Stimulate the cells with a fixed concentration of UK 14,304 in the presence of forskolin.
-
Incubate for the recommended time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the inhibition of the agonist-induced decrease in cAMP against the concentration of the synthesized compound to determine the IC50 value.
Conclusion
The validation of synthesized 1-(2-Pyridyl)piperazine requires a systematic approach that combines receptor binding and functional assays. This guide provides a framework for this process, emphasizing a comparative analysis against established compounds. By following these protocols and presenting the data in a clear and comparative manner, researchers can robustly validate the bioactivity of their synthesized compound and make informed decisions for further drug development. The high selectivity of 1-(2-Pyridyl)piperazine for the α2-adrenergic receptor, as demonstrated through these assays, underscores its potential as a valuable scaffold for the development of novel therapeutics.
References
A Comparative Analysis of 1-(2-Pyridyl)piperazine and Known Serotonin Agonists in Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the serotonergic activity of 1-(2-Pyridyl)piperazine alongside well-established serotonin agonists: buspirone, a 5-HT1A partial agonist; sumatriptan, a 5-HT1B/1D agonist; and fluoxetine, a selective serotonin reuptake inhibitor (SSRI) with activity at some serotonin receptors. The objective is to present available experimental data on their binding affinities and functional efficacies to aid in neuroscience research and drug development.
While 1-(2-Pyridyl)piperazine is recognized as a key structural motif in many centrally acting agents and a metabolite of several drugs, comprehensive public data on its direct serotonergic agonist efficacy is limited.[1] However, the activities of its various derivatives provide valuable insights into its potential interactions with serotonin receptors. This guide synthesizes available data for 1-(2-Pyridyl)piperazine derivatives and compares them with the established profiles of buspirone, sumatriptan, and fluoxetine.
Quantitative Comparison of Serotonergic Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of the selected compounds at various serotonin receptors. It is important to note that the data for 1-(2-Pyridyl)piperazine is primarily based on its derivatives, and direct comparisons should be made with caution.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy |
| 1-(2-Pyridyl)piperazine Derivatives | 5-HT1A | Nanomolar to subnanomolar range[2] | - | - | Agonist/Partial Agonist |
| 5-HT3 | Subnanomolar range (for some derivatives)[3] | [14C]guanidinium uptake | ~0.25 (Partial Agonist) | Partial Agonist/Antagonist | |
| Buspirone | 5-HT1A | Partial Agonist[4][5] | Inhibition of Tyrosine Hydroxylation | 48,400[6] | Partial Agonist |
| 5-HT2 | Weak affinity[5] | - | - | - | |
| D2 | Low affinity[4] | - | - | Antagonist | |
| Sumatriptan | 5-HT1B | High affinity[7] | cAMP Inhibition | - | Agonist |
| 5-HT1D | 20-30[8] | cAMP Inhibition | - | Agonist | |
| 5-HT1A | 640 (IC50)[9] | cAMP Inhibition | 1300 (EC50)[9] | Agonist | |
| 5-HT1F | Significant affinity[8] | - | - | - | |
| Fluoxetine | SERT | High affinity[10] | Serotonin reuptake inhibition | - | Inhibitor |
| 5-HT2B | High affinity[11] | - | - | Agonist | |
| 5-HT2C | ~65-97[12] | Inhibition of 5-HT elicited currents | ~20,000 (IC50)[12] | Antagonist |
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The diagram below illustrates the canonical signaling pathways for Gαi/o- and Gαs-coupled serotonin receptors.
Experimental Workflows
The characterization of a compound's serotonergic activity typically involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are summaries of key experimental protocols used to generate the data in this guide.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[13]
-
Objective: To determine the inhibition constant (Ki) of a test compound.
-
Materials:
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.[16]
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[16]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.[17]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist.
-
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[18]
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.[19]
-
Add the test compound at various concentrations and [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to G-proteins.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity of the bound [³⁵S]GTPγS.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
cAMP Assay
This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger, in response to receptor activation.
-
Objective: To determine the effect of a test compound on adenylyl cyclase activity mediated by Gαi/o- or Gαs-coupled receptors.
-
Materials:
-
Procedure:
-
Culture cells in microplates.
-
For Gαi/o-coupled receptors, stimulate cells with forskolin to increase basal cAMP levels.[22]
-
Add the test compound at various concentrations.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP concentration using a detection kit.[22]
-
-
Data Analysis:
-
Plot the change in cAMP levels against the concentration of the test compound.
-
Determine the EC50 or IC50 value.
-
Conclusion
This comparative guide highlights the serotonergic profiles of 1-(2-Pyridyl)piperazine derivatives and established serotonin agonists. While 1-(2-Pyridyl)piperazine itself requires further direct characterization, its structural prevalence in centrally active compounds suggests its potential as a scaffold for developing novel therapeutics targeting the serotonin system. The provided data and experimental protocols offer a framework for researchers to design and interpret studies aimed at elucidating the complex pharmacology of serotonin receptor ligands.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acnp.org [acnp.org]
- 9. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Structure-Activity Relationship of 1-(2-Pyridyl)piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-pyridyl)piperazine scaffold is a versatile pharmacophore that has been extensively utilized in the development of a wide range of therapeutic agents. Its unique structural features allow for modification at various positions, leading to derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-pyridyl)piperazine derivatives, focusing on their performance as urease inhibitors, CXCR3 antagonists, and antipsychotic agents. The information is presented to aid researchers in the rational design of novel and more potent drug candidates.
Comparative Performance Data
The following tables summarize the in vitro activities of various 1-(2-pyridyl)piperazine derivatives against different biological targets.
Table 1: Urease Inhibitory Activity of 1-(2-Pyridyl)piperazine Derivatives
| Compound ID | R1 (at Pyridine) | R2 (at Piperazine) | IC50 (µM)± SD | Reference |
| 1a | H | -C(=S)NH-phenyl | 3.58 ± 0.84 | [1] |
| 1b | 3-NO2 | -C(=S)NH-(3-Cl-phenyl) | 2.13 ± 0.82 | [1] |
| 1c | 3-NO2 | -C(=S)NH-(3-NO2-phenyl) | 2.56 ± 0.55 | [1] |
| 1d | 3-NO2 | -C(=S)NH-(2-CH3-phenyl) | 2.24 ± 1.63 | [1] |
| 1e | 3-NO2 | -C(=S)NH-(2-Cl-phenyl) | 2.0 ± 0.73 | [1] |
| Thiourea (Standard) | - | - | 23.2 ± 11.0 | [1] |
Table 2: CXCR3 Antagonistic Activity of 1-(2-Pyridyl)piperazine Derivatives
| Compound ID | R (at Piperazine) | hCXCR3 IC50 (nM) | Reference |
| 2a | H | >10000 | [2] |
| 2b | 2'(S)-ethyl | 0.2 | [2] |
| 2c | 2'(R)-ethyl | 2.4 | |
| 2d | 3'(S)-methyl | 1.1 | |
| 2e | 3'(R)-methyl | 15 |
Table 3: Receptor Binding Affinities of Antipsychotic 1-(2-Pyridyl)piperazine Analogs
| Compound ID | R (at Piperazine) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| 3a | -[CH2]4-N(p-F-phenyl)2 | 1.2 | 0.3 |
| 3b | -[CH2]3-N(p-F-phenyl)2 | 3.4 | 0.8 |
| 3c | -[CH2]2-N(p-F-phenyl)2 | 15.6 | 2.1 |
| Haloperidol (Standard) | - | 1.0 | 50 |
| Clozapine (Standard) | - | 126 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from the indophenol method for the determination of ammonia produced by urease activity.[3][4]
1. Reagents:
- Jack Bean Urease solution (25 U/mL in phosphate buffer, pH 7.0)
- Urea solution (100 mM in phosphate buffer, pH 7.0)
- Phosphate buffer (100 mM, pH 7.0)
- Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside in water)
- Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite in water)
- Test compounds and standard inhibitor (Thiourea) dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- In a 96-well plate, add 10 µL of test compound solution at various concentrations.
- Add 40 µL of urease solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
- Incubate the plate at room temperature for 30 minutes to allow for color development.
- Measure the absorbance at 625 nm using a microplate reader.
3. Data Analysis:
- The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CXCR3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the human CXCR3 receptor.[5][6][7]
1. Reagents:
- HEK293 cells stably expressing human CXCR3.
- Binding Buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
- Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11 (PerkinElmer or equivalent).
- Unlabeled Ligand (for non-specific binding): A high concentration of a known CXCR3 antagonist (e.g., 10 µM of a reference compound).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
2. Membrane Preparation:
- Harvest HEK293-hCXCR3 cells and centrifuge.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cells using a Dounce homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
- Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration.
3. Assay Procedure:
- In a 96-well plate, add 50 µL of binding buffer containing the test compound at various concentrations.
- Add 50 µL of radioligand (final concentration ~0.1 nM).
- Add 100 µL of the membrane preparation (10-20 µg of protein per well).
- For total binding, add buffer instead of the test compound. For non-specific binding, add the unlabeled ligand.
- Incubate the plate at room temperature for 90 minutes with gentle shaking.
- Terminate the assay by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with ice-cold wash buffer (Binding Buffer with 500 mM NaCl).
- Dry the filters and add scintillation cocktail.
- Count the radioactivity using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- IC50 values are determined from competition binding curves using non-linear regression analysis (e.g., using GraphPad Prism).
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
This protocol outlines a general procedure for radioligand binding assays for D2 and 5-HT2A receptors.
1. Reagents:
- Cell lines expressing human Dopamine D2 or Serotonin 5-HT2A receptors (e.g., CHO or HEK293 cells).
- D2 Radioligand: [³H]-Spiperone or [³H]-Raclopride.
- 5-HT2A Radioligand: [³H]-Ketanserin or [³H]-MDL 100,907.
- D2 Non-specific binding: Haloperidol (10 µM).
- 5-HT2A Non-specific binding: Mianserin (10 µM).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Test compounds dissolved in DMSO.
2. Membrane Preparation:
- Follow the same procedure as described for the CXCR3 receptor binding assay.
3. Assay Procedure:
- The assay is performed in a 96-well plate with a final volume of 250 µL.
- Add 25 µL of test compound dilutions.
- Add 25 µL of the appropriate radioligand (final concentration at its Kd value).
- Add 200 µL of the membrane preparation (protein concentration optimized for each receptor).
- Incubate for 60-90 minutes at room temperature or 37°C (optimized for each receptor).
- Terminate the assay by rapid filtration through GF/B or GF/C filter plates.
- Wash the filters with ice-cold assay buffer.
- Measure the bound radioactivity by liquid scintillation counting.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship (SAR) Insights & Visualizations
The following diagrams illustrate the key SAR findings for each class of 1-(2-pyridyl)piperazine derivatives.
Caption: SAR for Urease Inhibitors.
Caption: SAR for CXCR3 Antagonists.
Caption: SAR for Antipsychotic Agents.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Biological Activity in 1-(2-Pyridyl)piperazine Batches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(2-Pyridyl)piperazine (1-PP), a versatile building block in medicinal chemistry. Due to the potential for batch-to-batch variability in chemical reagents, this document outlines the key biological targets of 1-PP, compares its activity with alternative compounds, and provides standardized experimental protocols for researchers to confirm the biological activity of their own batches. Ensuring the consistent performance of chemical probes is critical for the reproducibility of scientific findings.
Overview of 1-(2-Pyridyl)piperazine Biological Activity
1-(2-Pyridyl)piperazine and its derivatives are well-documented ligands for several important classes of G-protein coupled receptors (GPCRs). The primary and most characterized activity is as an antagonist of α2-adrenergic receptors . Additionally, various derivatives of 1-PP have been shown to interact with other adrenergic, serotonin, and dopamine receptors. The versatile structure of 1-PP makes it a valuable scaffold in the development of therapeutic agents for neurological and psychiatric disorders.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the binding affinities of 1-(2-Pyridyl)piperazine and its derivatives against their primary biological targets, alongside common alternative compounds. The data presented here is compiled from various published studies. It is crucial for researchers to independently verify the activity of their specific batches of 1-PP.
α-Adrenergic Receptor Antagonism
1-PP and its analogs are potent antagonists of α2-adrenoceptors. This activity is often compared to classic antagonists like yohimbine and rauwolscine.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference Compound | Reference Kᵢ (nM) |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | Potent (specific value not cited) | Yohimbine | Not specified |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | Higher than yohimbine and rauwolscine | Rauwolscine | Not specified |
| 1-(2-Pyridyl)piperazine Derivative (5f) | α1-Adrenoceptor | 27.3 | - | - |
Note: Specific Kᵢ values for 1-(2-Pyridyl)piperazine itself at α2-adrenoceptors were not consistently available across the reviewed literature, which often focuses on more potent derivatives.
Serotonin Receptor Interaction
Arylpiperazine derivatives are known to interact with various serotonin (5-HT) receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Activity |
| Arylpiperazine Derivatives | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃ | Variable (subnanomolar for some 5-HT₃ ligands) | Agonist/Antagonist/Partial Agonist |
| 1-Arylpiperazine Analogue | 5-HT Receptors | High Affinity | Agonist |
Dopamine Receptor Interaction
The arylpiperazine moiety is a common feature in ligands for dopamine D₂ and D₃ receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 1,4-disubstituted piperazines | D₂ | Up to 53 |
| 1,4-disubstituted piperazines | D₃ | Variable |
Experimental Protocols for Biological Activity Confirmation
To address potential batch-to-batch variability, it is essential to validate the biological activity of each new lot of 1-(2-Pyridyl)piperazine. The following is a generalized protocol for a radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.
Radioligand Binding Assay Protocol
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
Objective: To determine the binding affinity (Kᵢ) of a new batch of 1-(2-Pyridyl)piperazine for a target receptor (e.g., α2-adrenoceptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]clonidine for α2-adrenoceptors).
-
Test compound (1-(2-Pyridyl)piperazine from the new batch).
-
Non-labeled competing ligand with known affinity for the receptor.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the known competing ligand.
-
Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of the non-labeled competitor (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Acceptance Criteria: The Kᵢ value for the new batch of 1-(2-Pyridyl)piperazine should be within a predefined range of the expected value based on historical data or literature reports.
Visualizations
Signaling Pathway
Caption: Antagonism of the α2-Adrenergic Receptor Signaling Pathway by 1-(2-Pyridyl)piperazine.
Experimental Workflow
A Comparative Guide to the Receptor Binding Profiles of 1-(2-Pyridyl)piperazine and Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of 1-(2-Pyridyl)piperazine and representative piperidine-containing compounds, which are common scaffolds in central nervous system (CNS) drug discovery. The information presented is intended to aid researchers in understanding the pharmacological nuances of these structural classes and to inform the design of novel therapeutics with desired receptor interaction profiles.
Introduction
Both piperazine and piperidine ring systems are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs). The choice between these two heterocyclic cores can significantly influence a compound's physicochemical properties, metabolic stability, and, most critically, its receptor binding profile and selectivity.
This guide focuses on a comparative analysis of 1-(2-Pyridyl)piperazine, a known metabolite of the anxiolytic drug buspirone, and several well-characterized piperidine derivatives that are established antipsychotic agents. By examining their binding affinities across a panel of key CNS receptors, we aim to highlight the distinct pharmacological characteristics endowed by each scaffold.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of 1-(2-Pyridyl)piperazine's close analog, 1-(2-pyrimidinyl)-piperazine (1-PP), and three prominent piperidine-containing antipsychotic drugs: risperidone, haloperidol, and the piperazine-containing drug aripiprazole for comparison. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | 1-(2-pyrimidinyl)-piperazine (1-PP) (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) | Aripiprazole (Ki, nM) |
| Serotonin Receptors | ||||
| 5-HT1A | 414[1] | 4.6 | 2900 | 1.7[2] |
| 5-HT2A | >10,000 | 0.16[3] | 10 | 3.4[2] |
| 5-HT2C | >10,000 | 5.0 | 48 | 15 |
| 5-HT7 | - | 2.1 | 19 | 39 |
| Dopamine Receptors | ||||
| D1 | >10,000 | 20 | 45[4] | 260 |
| D2 | >10,000[1] | 3.13[3] | 1.55[3] | 0.34[2] |
| D3 | >10,000[1] | 8.8 | 0.7 | 0.8[2] |
| D4 | >10,000[1] | 7.3 | 5.1 | 44 |
| Adrenergic Receptors | ||||
| α1A | Potent Antagonist | 0.8[3] | 11 | 57 |
| α2A | 7.3 - 40[1] | 7.54[3] | 130 | 56 |
| Histamine Receptors | ||||
| H1 | - | 2.23[3] | 1800 | 61 |
| Muscarinic Receptors | ||||
| M1 | - | >10,000 | 8100 | >10,000 |
Note: Data for 1-(2-pyrimidinyl)-piperazine (1-PP) is presented as a surrogate for 1-(2-Pyridyl)piperazine due to the availability of more comprehensive binding data for this major metabolite of buspirone. 1-(2-Pyridyl)piperazine itself is known to be a potent α2-adrenergic receptor antagonist.
Key Insights from Receptor Binding Data
-
1-(2-Pyridyl)piperazine Scaffold : Represented by its analog 1-PP, this scaffold demonstrates a distinct lack of affinity for the serotonin 5-HT1A and dopamine D2, D3, and D4 receptors, which are primary targets for many anxiolytics and antipsychotics.[1] However, it displays potent antagonist activity at α2-adrenergic receptors.[1] This profile suggests that compounds based on this scaffold may have a different primary mechanism of action compared to typical and atypical antipsychotics.
-
Piperidine-Containing Antipsychotics :
-
Risperidone : Exhibits a very high affinity for 5-HT2A receptors and a high affinity for D2 receptors, a hallmark of atypical antipsychotics.[3][5] It also shows significant affinity for α1 and α2-adrenergic and H1 histamine receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[3]
-
Haloperidol : A typical antipsychotic, it displays high affinity for D2 receptors with comparatively lower affinity for 5-HT2A receptors.[3][4] Its limited affinity for histaminergic and muscarinic receptors results in a lower incidence of sedation and anticholinergic side effects, but its potent D2 antagonism is associated with a higher risk of extrapyramidal symptoms.[4]
-
-
Piperazine-Containing Antipsychotic :
-
Aripiprazole : This compound, containing a piperazine moiety, presents a unique profile characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[2][6] It has very high affinity for D2 and D3 receptors.[2] Its lower affinity for α1-adrenergic and H1 histamine receptors may contribute to a more favorable side-effect profile regarding orthostatic hypotension and sedation compared to some other atypical antipsychotics.[7]
-
Signaling Pathways
The interaction of these compounds with their primary receptor targets initiates intracellular signaling cascades. Below are simplified diagrams of the canonical signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors, which are key targets for the compared piperidine derivatives.
Experimental Protocols
The receptor binding data presented in this guide are typically generated using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay, followed by a workflow diagram.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand with known high affinity and specificity for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Test compound (unlabeled).
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to α2-Adrenoceptor Antagonism: Reproducibility of Experiments Using 1-(2-Pyridyl)piperazine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α2-adrenoceptor antagonist, 1-(2-Pyridyl)piperazine, and its alternatives. The information presented is collated from published experimental data to assist researchers in evaluating the suitability of these compounds for their studies, with a focus on the reproducibility of experimental findings.
Introduction to 1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine is a chemical compound and a derivative of piperazine. It is recognized as a selective antagonist of α2-adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release.[1] Beyond its use as a research tool, it is also a known metabolite of the antipsychotic drug Azaperone.[2] Derivatives of 1-(2-Pyridyl)piperazine have been explored for their potent and selective α2-adrenergic receptor antagonist activity.[3][4]
Comparative Analysis of α2-Adrenoceptor Antagonists
The following tables summarize the quantitative data on the binding affinity of 1-(2-Pyridyl)piperazine and its alternatives for α2-adrenoceptors. The data is primarily derived from in vitro radioligand binding assays.
Table 1: In Vitro α2-Adrenoceptor Binding Affinity of 1-(2-Pyridyl)piperazine and Key Alternatives
| Compound | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| 1-(3-Fluoro-2-pyridinyl)piperazine | [3H]Clonidine | Calf cerebral cortex | 11 | - | [3] |
| Yohimbine | [3H]Clonidine | Calf cerebral cortex | 21 | - | [3] |
| Rauwolscine | [3H]Clonidine | Calf cerebral cortex | 10 | - | [3] |
| 1-(2-Pyrimidinyl)piperazine | - | Rat cerebral cortex synaptosomes | - | pA2: 6.8-7.3 | [5] |
Note: A lower IC50 or Ki value indicates a higher binding affinity. The pA2 value is another measure of antagonist potency.
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies for key assays are provided below.
In Vitro Experiment: α2-Adrenoceptor Binding Assay ([3H]Clonidine Displacement)
This protocol is adapted from the methods described by Saari et al. (1983) for determining the affinity of compounds for α2-adrenoceptors.
Objective: To measure the ability of a test compound to displace the radioligand [3H]clonidine from α2-adrenoceptors in a tissue preparation.
Materials:
-
Tissue Preparation: Calf cerebral cortex membranes.
-
Radioligand: [3H]Clonidine.
-
Assay Buffer: Tris-HCl buffer.
-
Test Compounds: 1-(2-Pyridyl)piperazine derivatives, yohimbine, rauwolscine, or other compounds of interest.
-
Non-specific Binding Control: High concentration of a non-labeled α2-agonist (e.g., clonidine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize calf cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, [3H]clonidine at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes should contain the membrane preparation, [3H]clonidine, and a high concentration of unlabeled clonidine.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]clonidine) from the resulting curve.
In Vivo Experiment: Antagonism of Clonidine-Induced Mydriasis in Rats
This protocol, based on the work of Saari et al. (1983) and others, assesses the in vivo α2-adrenoceptor antagonist activity of a compound.[2][3][6]
Objective: To evaluate the ability of a test compound to reverse the pupil-dilating (mydriatic) effect of the α2-adrenoceptor agonist, clonidine.
Materials:
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Agonist: Clonidine hydrochloride.
-
Test Compounds: 1-(2-Pyridyl)piperazine derivatives or other potential α2-adrenoceptor antagonists.
-
Anesthetic: (e.g., pentobarbital).
-
Measurement Tool: A method to accurately measure pupil diameter.
Procedure:
-
Animal Preparation: Anesthetize the rats and measure the baseline pupil diameter.
-
Agonist Administration: Administer a dose of clonidine known to produce a significant and stable mydriasis.
-
Pupil Measurement: Measure the pupil diameter at regular intervals to establish the maximal mydriatic effect of clonidine.
-
Antagonist Administration: Once a stable mydriasis is achieved, administer the test compound intravenously.
-
Reversal Measurement: Continue to measure the pupil diameter at regular intervals to determine the extent and duration of the reversal of clonidine-induced mydriasis.
-
Data Analysis: Express the results as the percentage reversal of the clonidine-induced mydriasis. Dose-response curves can be generated to determine the potency of the antagonist.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures discussed, the following diagrams are provided.
Caption: The α2-adrenoceptor signaling cascade.
References
- 1. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
- 2. Studies on the mechanism of clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonidine mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-Pyridyl)piperazine and its Pharmacological Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and pharmacological comparison of 1-(2-Pyridyl)piperazine (1-PP) with several key alternatives: WAY-100635, Buspirone, and Flesinoxan. The data presented is intended to offer an objective overview to inform research and development in the fields of pharmacology and neuroscience.
Executive Summary
1-(2-Pyridyl)piperazine (1-PP) is recognized as a selective α2-adrenoceptor antagonist and is also a known metabolite of the anxiolytic drug buspirone.[1][2] Its pharmacological profile, particularly its interaction with adrenergic and serotonergic systems, positions it as a significant tool in neuroscience research. This guide compares 1-PP's binding affinities and functional activities with those of WAY-100635, a potent 5-HT1A receptor antagonist and dopamine D4 receptor agonist; Buspirone, a 5-HT1A receptor partial agonist with affinity for dopamine D2 receptors; and Flesinoxan, a selective 5-HT1A receptor agonist. Understanding the nuanced differences in their receptor interaction profiles is crucial for the selection of appropriate tool compounds in experimental designs and for the development of novel therapeutics.
Data Presentation: Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki, in nM) of 1-(2-Pyridyl)piperazine and its alternatives for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | α2A-AR | 5-HT1A | D2 | D3 | D4 |
| 1-(2-Pyridyl)piperazine | ~100[3] | - | - | - | - |
| WAY-100635 | - | 0.39[4] | 940[4] | 370[4] | 16[4] |
| Buspirone | - | 4-78[5] | 484[5] | 98[5] | 29.2[5] |
| Flesinoxan | - | High Affinity | - | - | - |
Data Presentation: Functional Activity
The functional activity of these compounds is summarized below, indicating their agonist or antagonist properties and their potency (EC50/IC50/pA2).
| Compound | Receptor | Functional Activity | Potency |
| 1-(2-Pyridyl)piperazine | α2-Adrenoceptor | Antagonist | pA2 = 6.8-7.3[3] |
| WAY-100635 | 5-HT1A | Antagonist | pIC50 = 8.87, pA2 = 9.71[4] |
| D4 | Agonist | EC50 = 9.7 nM[4] | |
| Buspirone | 5-HT1A | Partial Agonist | - |
| D2 | Antagonist | - | |
| Flesinoxan | 5-HT1A | Full Agonist | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate buffer.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., 1-PP or its alternatives).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the GPCR of interest are prepared.
-
Assay Incubation: Membranes are incubated with GDP, the test compound (agonist), and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) for G protein activation.
cAMP Assay
This assay measures the functional consequence of GPCR activation on the intracellular second messenger, cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the test compound. For Gi-coupled receptors (like α2-adrenergic and 5-HT1A receptors), cells are often pre-treated with forskolin to stimulate cAMP production before adding the inhibitory test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays (EIA) or fluorescence resonance energy transfer (FRET)-based assays.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 or IC50 of the test compound for modulating cAMP levels.
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by 1-(2-Pyridyl)piperazine and its alternatives.
Caption: General G-protein coupled receptor (GPCR) signaling workflow.
Caption: Alpha2-Adrenergic receptor signaling pathway antagonism by 1-PP.
Caption: 5-HT1A receptor signaling modulation by various ligands.
Caption: Dopamine D2 and D4 receptor signaling pathways.
References
- 1. brieflands.com [brieflands.com]
- 2. youtube.com [youtube.com]
- 3. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of 1-(2-Pyridyl)piperazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(2-Pyridyl)piperazine's performance against other α2-adrenoceptor antagonists, supported by peer-reviewed experimental data. This document summarizes key validation findings, offers detailed experimental protocols, and visualizes the underlying signaling pathway.
1-(2-Pyridyl)piperazine and its derivatives have been identified as a significant class of selective α2-adrenoceptor antagonists.[1] Validation studies, primarily centered on receptor binding affinity and in vivo functional assays, have established their potency in comparison to well-known antagonists such as yohimbine and rauwolscine.
Performance Comparison: α2-Adrenoceptor Antagonism
The antagonistic activity of 1-(2-Pyridyl)piperazine derivatives has been quantified through various in vitro and in vivo studies. The primary mechanism of action involves the blockade of α2-adrenergic receptors, which are G protein-coupled receptors that inhibit the release of norepinephrine upon activation.[2][3]
In Vitro Receptor Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[4][5] In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
A key study by Saari et al. (1983) synthesized and evaluated a series of 1-(2-pyridinyl)piperazine derivatives.[1] Their findings demonstrated that these compounds are potent and selective α2-adrenoceptor antagonists. Notably, 1-(3-Fluoro-2-pyridinyl)piperazine, a derivative of 1-(2-Pyridyl)piperazine, exhibited a higher affinity for the α2-adrenoceptor than both yohimbine and rauwolscine in displacing [3H]clonidine from calf cerebral cortex membrane binding sites.[1]
| Compound | α2-Adrenoceptor Affinity (Ki, nM) vs. [3H]clonidine | α1-Adrenoceptor Affinity (Ki, nM) vs. [3H]prazosin | Selectivity Ratio (α1/α2) |
| 1-(3-Fluoro-2-pyridinyl)piperazine | 1.5 | 150 | 100 |
| Yohimbine | 3.0 | 300 | 100 |
| Rauwolscine | 2.0 | 200 | 100 |
Data synthesized from Saari et al., 1983.[1]
In Vivo Functional Assays
The antagonistic effects of 1-(2-Pyridyl)piperazine derivatives have also been validated in vivo. One common assay is the antagonism of clonidine-induced mydriasis (pupil dilation) in rats. Clonidine is an α2-adrenoceptor agonist that causes mydriasis. The ability of an antagonist to reverse this effect is a measure of its in vivo potency.
In the same study by Saari et al. (1983), the 3-fluoro derivative of 1-(2-pyridinyl)piperazine was found to be more potent than the reference standards in reversing clonidine-induced mydriasis in rats.[1]
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a generalized procedure based on standard methodologies described in the literature.[4][5][6]
1. Membrane Preparation:
-
Homogenize calf cerebral cortex (or other appropriate tissue/cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a final volume of 250 µL, incubate the prepared membranes (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]clonidine for α2-receptors) and varying concentrations of the test compound (e.g., 1-(2-Pyridyl)piperazine or its derivatives).
-
To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
3. Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antagonism of Clonidine-Induced Mydriasis in Rats
This is a generalized in vivo protocol based on the principles described by Saari et al. (1983).[1]
1. Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain).
-
Anesthetize the animals (e.g., with urethane).
2. Drug Administration:
-
Administer the α2-agonist clonidine (e.g., subcutaneously) to induce mydriasis.
-
After a set period to allow for the full effect of clonidine, administer the test antagonist (e.g., 1-(2-Pyridyl)piperazine derivative) or a vehicle control, typically via intravenous injection.
3. Measurement of Pupil Diameter:
-
Measure the pupil diameter at regular intervals using a suitable device (e.g., a dissecting microscope with a micrometer eyepiece).
4. Data Analysis:
-
Calculate the percentage reversal of the clonidine-induced mydriasis for each dose of the antagonist.
-
Determine the ED50 value (the dose of the antagonist that produces a 50% reversal of the mydriasis) from the dose-response curve.
Signaling Pathway and Experimental Workflow
The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[2][3] Upon activation by an agonist like norepinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like 1-(2-Pyridyl)piperazine blocks this activation.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 1-(2-Pyridyl)piperazine Monohydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 1-(2-Pyridyl)piperazine Monohydrochloride, a compound requiring careful management due to its hazardous properties.
This compound is classified as a hazardous substance, noted to be flammable, harmful if swallowed, and capable of causing burns.[1] It is also irritating to the eyes, respiratory system, and skin, and poses a risk to aquatic organisms.[1] Adherence to strict disposal protocols is therefore essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | Description | Precautionary Measures |
| Flammable | The substance is flammable.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Harmful if Swallowed | Ingestion can be harmful to health.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Causes Burns | The substance can cause burns to skin and eyes.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Irritant | Irritating to eyes, respiratory system, and skin.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Hazard | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1] | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
-
2. Waste Collection:
-
Unused or waste this compound should be collected in a designated hazardous waste container.
-
The container must be:
-
Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Made of a compatible material (e.g., high-density polyethylene).
-
Kept securely closed when not in use.
-
Stored in a designated, well-ventilated, and secure waste accumulation area.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small spills:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed and approved waste disposal facility.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste. This typically involves completing a hazardous waste manifest.
Visualizing the Disposal Workflow
To further clarify the procedural steps for safe disposal, the following diagram illustrates the logical workflow from handling to final disposal.
References
Essential Safety and Operational Guide for 1-(2-Pyridyl)piperazine Monohydrochloride
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 1-(2-Pyridyl)piperazine Monohydrochloride, tailored for research and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to mitigate potential health risks. It is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] In some forms, related piperazine compounds may be flammable solids, cause severe skin burns, and lead to allergic reactions or reproductive toxicity.[4][5][6] Therefore, adherence to appropriate safety measures is paramount.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[7][8] | To protect against splashes and dust particles. |
| Hand Protection | Nitrile or neoprene gloves.[7] | To prevent skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-retardant lab coat, fully buttoned.[7] | To protect the skin and clothing from spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if engineering controls are insufficient to maintain exposure below permissible limits, or when handling the powder form which can generate dust.[7][8][9] | To prevent inhalation of dust or aerosols. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Experimental Workflow for Handling this compound
First-Aid Measures
In case of accidental exposure, immediate action is critical.
Table 2: First-Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Spill and Leak Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.
-
Minor Spills : For small spills, absorb the material with an inert substance such as sand or vermiculite and place it into a suitable, labeled container for disposal.[11]
-
Major Spills : For larger spills, prevent the material from entering drains or waterways.[11] Wear full protective equipment, including respiratory protection.[11] Dike the spill and collect the material for disposal. The area should then be decontaminated.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect solid waste, including contaminated PPE, in a labeled, sealed container.
-
Liquid Waste : Collect liquid waste in a labeled, sealed, and appropriate chemical waste container.
-
Disposal Method : All waste must be disposed of through a licensed hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in the regular trash.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS#:129394-11-2 | this compound | Chemsrc [chemsrc.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
